molecular formula C10H8N2O2S B1287989 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 802276-49-9

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1287989
CAS No.: 802276-49-9
M. Wt: 220.25 g/mol
InChI Key: VTYHQGNZJJXPBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8N2O2S and its molecular weight is 220.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYHQGNZJJXPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592788
Record name 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802276-49-9
Record name 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary synthetic route detailed herein involves a two-step process: the formation of an ethyl ester intermediate via the Hantzsch thiazole synthesis, followed by its hydrolysis to yield the final carboxylic acid. An alternative one-pot synthesis is also presented.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis and Hydrolysis

The most common and reliable method for the preparation of this compound proceeds through the synthesis of its ethyl ester precursor, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This intermediate is synthesized using the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. In this specific application, the reaction is carried out between ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

The initial step involves the cyclocondensation reaction between ethyl 2-chloro-3-oxo-3-phenylpropanoate and thiourea in an alcoholic solvent.

Experimental Protocol:

A mixture of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) and thiourea (1.2 eq) is refluxed in ethanol for a specified duration. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into ice-cold water, followed by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

ParameterValue
Reactants Ethyl 2-chloro-3-oxo-3-phenylpropanoate, Thiourea
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time Monitored by TLC
Work-up Precipitation in ice-water, filtration
Purification Recrystallization from ethanol

Quantitative Data for Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate:

PropertyValue
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Appearance Solid
Yield Typically high, though specific yields vary based on reaction scale and conditions.
Spectroscopic Data ¹H NMR, ¹³C NMR, IR, and Mass spectral data are used for characterization.
Step 2: Hydrolysis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification.

Experimental Protocol:

Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is suspended in an aqueous solution of sodium hydroxide and heated to reflux. The reaction is monitored until the starting material is consumed. After cooling, the solution is acidified with a mineral acid, such as hydrochloric acid, to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

ParameterValue
Reactant Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate
Reagent Aqueous Sodium Hydroxide
Reaction Temperature Reflux
Work-up Acidification with HCl, filtration
Purification Washing with water and drying

Quantitative Data for this compound:

PropertyValue
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Appearance Solid
Yield Generally high from the hydrolysis step.
Spectroscopic Data Characterized by ¹H NMR, ¹³C NMR, IR, and Mass spectrometry. The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid. The ¹H NMR will show the disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton.

Alternative One-Pot Synthesis

An alternative, more direct route to 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids has been reported.[1] This method involves a one-pot reaction of an aromatic aldehyde, dichloroacetic acid, and thiourea.[1] For the synthesis of the title compound, benzaldehyde would be the starting aromatic aldehyde.

Experimental Protocol:

To a mixture of benzaldehyde (1.0 eq) and sodium hydroxide in absolute ethanol, dichloroacetic acid (1.0 eq) and thiourea (1.0 eq) are added.[1] The mixture is refluxed for several hours.[1] After cooling, the precipitated product is filtered and recrystallized from ethanol.[1]

ParameterValue
Reactants Benzaldehyde, Dichloroacetic acid, Thiourea
Base Sodium Hydroxide
Solvent Absolute Ethanol
Reaction Temperature Reflux
Reaction Time 4 hours[1]
Work-up Filtration
Purification Recrystallization from ethanol[1]

Visualizing the Synthesis

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A Ethyl 2-chloro-3-oxo-3-phenylpropanoate C Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate A->C Ethanol, Reflux B Thiourea B->C Ethanol, Reflux D This compound C->D 1. NaOH(aq), Reflux 2. HCl(aq)

Caption: Two-step synthesis of the target compound.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Reactants Thiourea + Ethyl α-chloro-β-ketophenylpropionate Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Intermediate2->Product Dehydration

Caption: Key steps of the Hantzsch reaction.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established knowledge of closely related 2-aminothiazole derivatives and general organic chemistry principles. The experimental protocols and predicted properties are intended to serve as a foundational resource for researchers.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with applications ranging from antimicrobial and anti-inflammatory to anticancer agents.[1][2] The title compound, this compound, combines the key features of the 2-aminothiazole core with a phenyl substituent and a carboxylic acid moiety, suggesting its potential as a valuable building block in drug discovery and development. This technical guide aims to provide a detailed summary of its predicted physicochemical properties, methods for its synthesis and characterization, and an overview of the biological significance of this class of compounds.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/RangeComments
Molecular Formula C₁₀H₈N₂O₂S-
Molecular Weight 220.25 g/mol -
Appearance Likely a crystalline solidBased on similar 2-aminothiazole derivatives.
Melting Point > 200 °C (with decomposition)Carboxylic acid-substituted heterocycles often have high melting points.
pKa Carboxylic Acid: ~3-5; Amino Group: ~4-6The carboxylic acid is expected to be acidic, while the 2-amino group is weakly basic.
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base.The presence of both acidic and basic groups may lead to amphoteric behavior, with solubility increasing at high and low pH.[3]
LogP 1.5 - 2.5Estimated based on the contributions of the phenyl, thiazole, amino, and carboxylic acid groups.

Synthesis and Characterization

The synthesis of this compound would likely follow the well-established Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Pathway

A plausible synthetic route to the target compound is outlined below. The key steps involve the preparation of an α-halo-β-ketoester, followed by cyclization with thiourea and subsequent hydrolysis of the ester.

G cluster_0 Synthesis of this compound A Ethyl benzoylacetate C Ethyl 2-halo-3-oxo-3-phenylpropanoate A->C Halogenation B α-Halogenating Agent (e.g., NBS, SO₂Cl₂) E Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate C->E Hantzsch Thiazole Synthesis D Thiourea H This compound E->H Hydrolysis F Base Hydrolysis (e.g., NaOH) G Acidification (e.g., HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[4]

  • Halogenation: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add an α-halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude ethyl 2-halo-3-oxo-3-phenylpropanoate. This intermediate can be used in the next step without further purification.

  • Cyclization: Dissolve the crude α-haloketoester in ethanol. Add thiourea (1 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • Suspend ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

  • The carboxylic acid should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Characterization Data of Analogous Compounds

The following table presents typical spectral data for closely related 2-aminothiazole derivatives. This information can serve as a reference for the characterization of the title compound.

Table 2: Representative Spectral Data for 2-Aminothiazole Derivatives

Analysis Expected Observations for this compound
¹H NMR - Phenyl protons: δ 7.2-7.8 ppm (multiplet, 5H) - NH₂ protons: δ 7.0-8.0 ppm (broad singlet, 2H) - COOH proton: δ 12.0-13.0 ppm (broad singlet, 1H)
¹³C NMR - Thiazole C2 (C-NH₂): δ ~168 ppm - Thiazole C4 (C-COOH): δ ~145 ppm - Thiazole C5 (C-Ph): δ ~115 ppm - Phenyl carbons: δ 125-135 ppm - Carboxyl carbon: δ ~165 ppm
IR (cm⁻¹) - N-H stretch (amino): 3300-3500 - O-H stretch (carboxylic acid): 2500-3300 (broad) - C=O stretch (carboxylic acid): 1680-1710 - C=N stretch (thiazole): 1600-1650 - C-S stretch: 600-700
Mass Spec (ESI-) [M-H]⁻ at m/z 219.03

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1] The incorporation of a phenyl group and a carboxylic acid moiety can modulate these activities and influence the pharmacokinetic properties of the molecule.

While a specific signaling pathway for this compound has not been elucidated, many 2-aminothiazole-based anticancer agents are known to target protein kinases. For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.

G cluster_0 Generalized Kinase Inhibition Pathway A 2-Aminothiazole Derivative B Protein Kinase (e.g., BCR-ABL, Src) A->B Inhibition E Phosphorylated Substrate B->E Phosphorylation C ATP C->B D Substrate Protein D->E F Downstream Signaling E->F G Cell Proliferation, Survival F->G

Caption: A generalized signaling pathway illustrating the mechanism of action for many 2-aminothiazole-based kinase inhibitors.

Experimental Protocols for Physicochemical Characterization

Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[5][6]

  • Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • The solubility is reported as the concentration of the saturated solution at each pH.

Protocol 4: Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of acidic and basic functional groups.[7][8]

  • Calibrate a pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to overcome solubility issues.

  • Place the solution in a thermostated vessel and immerse the calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa, and with a standardized solution of a strong acid (e.g., 0.1 M HCl) for the amino group pKa.

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For polyprotic species, multiple inflection points may be observed.

G cluster_0 Workflow for Physicochemical Characterization A Synthesized Compound B Solubility Assay (Shake-Flask) A->B C pKa Determination (Potentiometric Titration) A->C D Aqueous Solubility Data B->D E pKa Values C->E F ADME Profile Prediction D->F E->F

Caption: A logical workflow for the experimental determination of key physicochemical properties.

Conclusion

This compound is a molecule of significant interest for medicinal chemistry and drug discovery due to its privileged 2-aminothiazole core. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and the evaluation of its key physicochemical properties. The provided protocols and predicted data serve as a valuable starting point for researchers aiming to explore the potential of this and related compounds in the development of novel therapeutic agents. Further experimental work is necessary to validate these predictions and fully elucidate the compound's properties and biological activities.

References

Spectroscopic Characterization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the expected spectroscopic data based on its structural features and provides generalized experimental protocols for its analysis using various techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The structural elucidation of novel compounds is a cornerstone of chemical research and drug discovery. Spectroscopic methods provide a non-destructive and highly informative means to confirm the chemical structure, purity, and electronic properties of synthesized molecules. For this compound, a molecule incorporating a thiazole core, an amino group, a phenyl ring, and a carboxylic acid moiety, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Below is the chemical structure of the target compound, highlighting the key functional groups that give rise to its characteristic spectroscopic signals.

Caption: Chemical structure of the target molecule with key functional groups highlighted.

The following sections detail the expected spectroscopic data and the methodologies used to obtain them. A general workflow for the characterization process is outlined below.

Spectroscopic_Workflow start Synthesis & Purification sample_prep Sample Preparation (Dissolution/Pelletizing) start->sample_prep ftir FT-IR Spectroscopy sample_prep->ftir nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (MS/HRMS) sample_prep->ms uv_vis UV-Vis Spectroscopy sample_prep->uv_vis data_analysis Data Analysis & Interpretation ftir->data_analysis nmr->data_analysis ms->data_analysis uv_vis->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation end Final Report structure_elucidation->end

References

Biological activity of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the biological activities of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives reveals their significant potential in drug discovery, particularly in the fields of oncology, mycology, and virology. This technical guide synthesizes the current research on these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Introduction to 2-Amino-5-phenyl-1,3-thiazole Derivatives

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 2-aminothiazole, in particular, have garnered substantial interest due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The specific class of this compound derivatives combines the key aminothiazole core with a phenyl group at the 5-position and a carboxylic acid at the 4-position, features that can be further modified to modulate biological activity. These compounds serve as versatile building blocks for creating novel therapeutic agents.[4]

Biological Activities

This class of compounds has been investigated for several biological activities, with the most prominent being anticancer, antifungal, and antiviral effects.

Anticancer Activity

Several studies have focused on synthesizing and evaluating 2-amino-thiazole-5-carboxylic acid phenylamide derivatives as potential anticancer agents, often designed based on the structure of known kinase inhibitors like dasatinib.[5] These derivatives have shown significant antiproliferative effects against various cancer cell lines.

Quantitative Data: Anticancer Activity

CompoundCell LineActivity MetricValueReference
6d ¹K562 (Leukemia)IC₅₀Comparable to Dasatinib (< 1 µM)[5]
6d ¹MCF-7 (Breast Cancer)IC₅₀20.2 µM[5]
6d ¹HT-29 (Colon Cancer)IC₅₀21.6 µM[5]
6d ¹MDA-MB-231 (Breast Cancer)ActivityInactive[5]
8d ²A-549, Bel7402, HCT-8Inhibition %Moderate Activity[4]
7a ³A-549, Bel7402, HCT-8Inhibition %48% (highest among tested)[4]
2iA549 (Lung Cancer)IC₅₀0.0316 mM[6]
Cisplatin A549 (Lung Cancer)IC₅₀0.01 mM[6]

¹ N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide ² 2-(2-Chlorophenyl)-N-(2,4-dichlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide ³ N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(2-fluorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide ⁴ Pyrazole-based thiazolyl hydrazone derivative

Associated Signaling Pathways

The anticancer activity of aminothiazole derivatives, such as the FDA-approved drug Dasatinib, is often attributed to the inhibition of specific tyrosine kinases. Dasatinib targets multiple kinases, including BCR-ABL (the hallmark of Chronic Myeloid Leukemia) and SRC family kinases. The pyrimidin-4-ylamino core, which is absent in some of the less broadly active derivatives like 6d , appears crucial for activity against a wider range of cancer cell lines beyond leukemia.[5] This suggests that the core thiazole structure serves as a scaffold that requires specific functionalization to achieve potent and selective kinase inhibition.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor GRB2_SOS GRB2/SOS BCR_ABL BCR-ABL (Constitutively Active Kinase) BCR_ABL->GRB2_SOS Activates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Promotes STAT5->Proliferation Promotes Dasatinib Dasatinib (Thiazole Derivative) Dasatinib->BCR_ABL Inhibits

Inhibitory action on the BCR-ABL pathway by thiazole derivatives.
Antifungal and Antiviral Activity

A series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have demonstrated a broad spectrum of fungicidal activity.[7] Additionally, many of these compounds showed promising activity against the Tobacco Mosaic Virus (TMV), indicating potential applications in agriculture.[7]

Quantitative Data: Fungicidal and Antiviral Activity

Compound(s)TargetConcentrationActivityReference
4b, 4i Six tested fungi¹50 µg/mL> 50% inhibition[7]
4d Seven tested fungi¹50 µg/mL> 50% inhibition[7]
4a, 4b, 4d, 4e, 4f, 4j, 4k PP, SS, SS, SS, CA, SS, SS²50 µg/mL100% inhibition[7]
Most tested compounds Tobacco Mosaic Virus (TMV)100 µg/mLGood activity in vivo[7]
4c, 4e Tobacco Mosaic Virus (TMV)100 µg/mLHigh protective, inactivative, curative activity[7]

¹ Fungi tested include Physalospora piricola (PP), Sclerotinia sclerotiorum (SS), Rhizoctonia cerealis (RC), Colletotrichum orbiculare (CO), Botrytis cinerea (BC), and others. ² PP: Physalospora piricola, SS: Sclerotinia sclerotiorum, CA: Corynespora-aracgudis.

Antimicrobial Activity

The 2-aminothiazole scaffold is a privileged structure in antimicrobial research.[8] While detailed data for the specific 2-Amino-5-phenyl subclass is limited in the provided results, related thiazole derivatives have shown potent activity against various bacterial and mycobacterial strains.[8][9] For example, isosteric replacement of the thiazole sulfur with oxygen (to form an oxazole) has been shown to increase hydrophilicity and water solubility while retaining high activity against Mycobacterium tuberculosis.[8]

Experimental Protocols and Workflows

The evaluation of these derivatives follows a standard workflow in drug discovery, from chemical synthesis to biological screening.

Drug_Discovery_Workflow A 1. Synthesis of Thiazole Derivatives B 2. Structural Confirmation (NMR, IR, HRMS) A->B C 3. Biological Activity Screening (e.g., Anticancer, Antifungal) B->C D 4. Data Analysis (IC50 / % Inhibition) C->D E 5. Lead Compound Identification D->E

General workflow for synthesis and evaluation of thiazole derivatives.
Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations in the culture medium. The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Protocol: Antifungal Activity (Mycelial Growth Inhibition)

This protocol is used to evaluate the fungicidal properties of the synthesized compounds.[7]

  • Fungal Strains: Pure cultures of target fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea) are maintained on Potato Dextrose Agar (PDA) slants.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., acetone or DMSO) to a stock concentration.

  • Media Preparation: The stock solution is mixed with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). The mixture is then poured into sterile Petri dishes. A control plate contains the solvent but no test compound.

  • Inoculation: A small disc (e.g., 5 mm diameter) of mycelial agar from the edge of an actively growing fungal culture is placed at the center of each PDA plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days, until the mycelial growth in the control plate has reached the edge of the dish.

  • Measurement and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.

Conclusion

This compound and its derivatives represent a highly promising class of heterocyclic compounds with a diverse range of biological activities. The research highlighted demonstrates their potential as scaffolds for the development of new anticancer, antifungal, and antiviral agents. Structure-activity relationship studies, such as those comparing these derivatives to established drugs like Dasatinib, provide valuable insights for future rational drug design, emphasizing that specific substitutions on the thiazole core are critical for achieving high potency and selectivity. Further investigation into their mechanisms of action and optimization of their pharmacokinetic properties will be essential for translating these findings into clinical applications.

References

Potential Therapeutic Targets of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of various therapeutic agents. While the parent compound's direct therapeutic applications are not extensively documented, its derivatives have shown significant promise against a range of biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of compounds derived from this core, with a focus on anticancer applications. Key targets identified include Carbonic Anhydrase III and various protein kinases. This document provides a summary of quantitative biological data, detailed experimental methodologies derived from published literature, and visual representations of relevant pathways and workflows to aid in future drug discovery and development efforts.

Introduction

The 2-aminothiazole moiety is a cornerstone in the synthesis of numerous biologically active compounds, including approved drugs. The specific scaffold of this compound combines several key pharmacophoric features: a hydrogen bond donor/acceptor (amino group), a coordinating acidic group (carboxylic acid), and a hydrophobic aromatic system (phenyl group). This arrangement provides a versatile platform for designing inhibitors that can interact with various enzymatic active sites. Research has demonstrated that derivatives of this core structure exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will focus primarily on the validated and potential targets in the context of oncology.

Identified Therapeutic Targets

Carbonic Anhydrase III (CA-III)

One of the most directly implicated targets for the this compound scaffold is Carbonic Anhydrase III. A structure-activity relationship (SAR) study revealed that the presence of a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were essential requirements for anti-CA-III activity.[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While many CA isoforms are ubiquitous, CA-III is found at high levels in skeletal muscle and adipocytes and is implicated in various physiological and pathological processes. Its inhibition can be a therapeutic strategy in certain metabolic disorders and cancers.

Protein Kinases (Dasatinib-Related Targets)

Several novel derivatives of 2-amino-thiazole-5-carboxylic acid phenylamide were designed based on the structure of the multi-kinase inhibitor, dasatinib.[4][5] This design strategy suggests that these derivatives may interact with the same or similar protein kinases as dasatinib. One particular compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (referred to as compound 6d in the study), demonstrated high antiproliferative potency against human K562 leukemia cells, which are characterized by the BCR-ABL fusion protein.[4] This strongly suggests that the BCR-ABL kinase is a potential target. Other known targets of dasatinib include SRC family kinases, c-KIT, and PDGFR.

Kinesin Spindle Protein HSET (KIFC1)

More complex derivatives, specifically 2-(3-benzamidopropanamido)thiazole-5-carboxylates, have been identified as inhibitors of the kinesin HSET (also known as KIFC1).[6] HSET is a motor protein that plays a crucial role in clustering extra centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and continue to proliferate.[6] Inhibition of HSET leads to a multipolar spindle phenotype in cancer cells with centrosome amplification, ultimately triggering apoptosis.[6] This makes HSET a highly attractive target for cancer therapy.

Quantitative Biological Data

The following tables summarize the reported in vitro activities of various derivatives of the this compound scaffold against different cell lines and enzymes.

Compound ID Derivative Class Target Cell Line / Enzyme Activity (IC50) Reference Compound Reference Activity (IC50) Source
Compound 6dPhenylamide DerivativeK562 (Leukemia)Comparable to DasatinibDasatinib< 1 µM[4][5]
Compound 6dMCF-7 (Breast Cancer)20.2 µMDasatinib< 1 µM[4][5]
Compound 6dHT-29 (Colon Cancer)21.6 µMDasatinib< 1 µM[4][5]
Compound 6dMDA-MB-231 (Breast Cancer)InactiveDasatinib< 1 µM[4][5]
Compound 2iPyrazole-based Thiazolyl HydrazoneA549 (Lung Cancer)0.0316 mMCisplatin0.01 mM[5]
Scaffold CoreN/ACarbonic Anhydrase III (CA-III)Not Quantified (Essential for activity)N/AN/A[3]
Compound 262-(3-benzamidopropanamido)thiazole-5-carboxylateHSET (KIFC1)Nanomolar PotencyN/AN/A[6]

Experimental Protocols

General Synthesis of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives

This protocol is a generalized representation based on the synthetic schemes described in the literature.[2]

  • Step 1: Synthesis of 3-Ethoxy-N-arylpropenamides. A suitable aniline is subjected to nucleophilic substitution with 3-ethoxyacryloyl chloride in a tetrahydrofuran solvent, using pyridine as a base.

  • Step 2: Bromination. The resulting enone from Step 1 is treated with N-bromosuccinimide (NBS) to produce crude α-formyl-α-bromoacetate hemiacetals.

  • Step 3: Thiazole Ring Formation. The hemiacetal from Step 2 is reacted with thiourea to form the core 2-amino-thiazole-5-carboxylic acid phenylamide ring structure.

  • Step 4: Acylation. The 2-amino group of the thiazole is acylated with chloroacetyl chloride in the presence of a base such as K2CO3 to yield the key chloroacetamide intermediate.

  • Step 5: Final Amine Substitution. The chloroacetamide intermediate is reacted with a desired secondary amine to afford the final product.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., K562, MCF-7, HT-29) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). A positive control (e.g., Dasatinib) is also included. The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the viability data against the log of the compound concentration and fitting the data to a dose-response curve.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against CA isoforms can be determined using a stopped-flow spectrophotometric assay.

  • Assay Principle: The assay measures the inhibition of the CA-catalyzed hydration of CO2. The rate of this reaction is monitored by observing the change in pH using an indicator dye.

  • Reaction Mixture: The assay buffer typically contains a pH indicator (e.g., p-nitrophenol) and the specific CA isoenzyme (e.g., CA-III).

  • Procedure: The enzyme solution is mixed with the test inhibitor at various concentrations. The reaction is initiated by adding a CO2-saturated solution.

  • Data Acquisition: The change in absorbance of the pH indicator over time is recorded using a stopped-flow instrument.

  • Data Analysis: The initial reaction rates are calculated. The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Visualizations

Signaling and Mechanistic Pathways

HSET_Inhibition_Pathway cluster_mitosis Mitosis in Cancer Cells (with Centrosome Amplification) Centrosome_Amp Centrosome Amplification Multipolar_Spindle Multipolar Spindle Formation Centrosome_Amp->Multipolar_Spindle leads to HSET HSET (KIFC1) Motor Protein Multipolar_Spindle->HSET activates Spindle_Clustering Spindle Pole Clustering HSET->Spindle_Clustering drives Bipolar_Spindle Pseudo-Bipolar Spindle Spindle_Clustering->Bipolar_Spindle results in Mitotic_Catastrophe Mitotic Catastrophe (Apoptosis) Spindle_Clustering->Mitotic_Catastrophe failure leads to Cell_Survival Cell Proliferation & Survival Bipolar_Spindle->Cell_Survival allows Inhibitor 2-Aminothiazole Derivative (HSET Inhibitor) Inhibitor->HSET Inhibits

Caption: Mechanism of HSET inhibition in cancer cells by 2-aminothiazole derivatives.

CA_Inhibition_Pathway CO2 CO2 + H2O Bicarbonate H+ + HCO3- CO2->Bicarbonate Catalyzed by CAIII Carbonic Anhydrase III (CA-III) CAIII->Bicarbonate Tumor_Microenvironment Tumor Microenvironment (pH Regulation, Metabolism) CAIII->Tumor_Microenvironment Influences Inhibitor 2-Amino-5-phenyl-1,3-thiazole -4-carboxylic acid Inhibitor->CAIII Inhibits Therapeutic_Effect Therapeutic Effect Tumor_Microenvironment->Therapeutic_Effect Modulation leads to

Caption: Role of Carbonic Anhydrase III and its inhibition.

Experimental Workflows

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_Cells Add Compound Dilutions (Test, Control) Incubate1->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Standard workflow for an MTT-based cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for the development of targeted therapeutics, particularly in oncology. The identified targets—Carbonic Anhydrase III, protein kinases like BCR-ABL, and the mitotic kinesin HSET—represent critical nodes in cancer cell proliferation and survival. The quantitative data, while promising, primarily pertains to derivatives rather than the parent compound, highlighting the importance of medicinal chemistry efforts in optimizing potency and selectivity.

Future research should focus on:

  • Target Deconvolution: For derivatives showing potent antiproliferative activity without a pre-defined target, comprehensive target identification and validation studies are necessary.

  • Structural Biology: Co-crystallization of lead compounds with their target proteins would provide invaluable insights for structure-based drug design and optimization.

  • Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties to assess their potential for in vivo efficacy.

  • Selectivity Profiling: Kinase inhibitors, in particular, should be screened against a broad panel of kinases to ensure selectivity and minimize off-target effects.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively design and advance the next generation of therapeutics based on this versatile chemical scaffold.

References

In Vitro Screening of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of a 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid library, a class of compounds recognized for its significant potential in drug discovery. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. This document details the experimental protocols for key in vitro assays, presents quantitative screening data from various studies, and illustrates the underlying signaling pathways and experimental workflows.

Quantitative Screening Data

The following tables summarize the in vitro biological activities of various 2-amino-1,3-thiazole derivatives, providing a comparative view of their potency against different cancer cell lines and microbial strains. While a comprehensive screening of a single library with the exact this compound core is not publicly available, the data from structurally related compounds offer valuable insights into the potential of this chemical scaffold.

Anticancer Activity

The anticancer potential of 2-aminothiazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/SeriesTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiadiazole Derivatives
Compound 1RXF393 (Renal)7.01 ± 0.39Doxorubicin13.54 ± 0.82
Compound 1HT29 (Colon)24.3 ± 1.29Doxorubicin13.50 ± 0.71
Compound 1LOX IMVI (Melanoma)9.55 ± 0.51Doxorubicin6.08 ± 0.32
2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives
Compound 6dK563 (Leukemia)Comparable to DasatinibDasatinib< 1
Compound 6dMCF-7 (Breast)20.2Dasatinib< 1
Compound 6dHT-29 (Colon)21.6Dasatinib< 1
2-Amino-4-phenylthiazole Derivatives
Compound 5bHT29 (Colon)2.01--
5-substituted 2-amino-1,3,4-oxadiazole/thiadiazole Derivatives
Compound 1oHepG2 (Liver)8.6Paclitaxel-
N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
Compound 4cSKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin-
Compound 4dHep-G2 (Liver)11.6 ± 0.12Doxorubicin-

Table 1: In Vitro Anticancer Activity of 2-Aminothiazole Derivatives.[1][2][3][4]

Antimicrobial Activity

The antimicrobial efficacy of this class of compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-substituted 2-amino-1,3,4-oxadiazole/thiadiazole Derivatives
Compound 1bStreptococcus faecalis4 - 64--
Compound 1eMSSA4 - 64--
Compound 1gMRSA4 - 64--
Compound 2gCandida albicans8--
Compound 2gAspergillus niger64--
2-Amino-5-Aryl-1,3-Thiazole-4-Carboxylic Acid Derivatives
Compound A10Pseudomonas aeruginosaModerately Active--
Compound A24Pseudomonas aeruginosaModerately Active--
Compound A12Proteus vulgarisModerately Active--
Trisubstituted 2-amino-4, 5-diarylthiazole Derivatives
Compound 5a8Candida albicans9 (MIC80, µM)FluconazoleSimilar

Table 2: In Vitro Antimicrobial Activity of 2-Aminothiazole Derivatives.[3][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of in vitro screening results. The following sections outline the methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of the this compound library.

General Synthesis Workflow

The synthesis of a this compound library typically follows a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates to the final diverse compound library.

Synthesis Workflow A Starting Materials (e.g., Aryl Aldehyde, Dichloroacetic Acid, Thiourea) B Intermediate 1 (2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid) A->B Hantzsch Thiazole Synthesis C Intermediate 2 (e.g., Acid Chloride) B->C Activation E Final Compound Library (this compound derivatives) C->E Amidation / Esterification D Diverse Building Blocks (e.g., Amines, Alcohols) D->E

General synthesis workflow for the compound library.
MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Test compounds dissolved in DMSO

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT Assay Workflow A Seed Cells in 96-well Plate B Add Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target for anticancer drug development.[8][9] This assay measures the ability of test compounds to inhibit the kinase activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Microplate reader capable of luminescence detection

Protocol:

  • Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.

  • Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • ATP Detection: Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[8]

  • Luminescence Reading: Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (less ATP remaining).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial or fungal strains

  • Test compounds dissolved in DMSO

  • Standard antibiotic/antifungal agents (positive controls)

  • Sterile saline

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways

Several 2-aminothiazole derivatives have been identified as inhibitors of key protein kinases involved in cancer progression, with VEGFR-2 being a prominent target. Inhibition of the VEGFR-2 signaling pathway disrupts angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR-2 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation RAS Ras PLCg->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (Inhibitor) Inhibitor->VEGFR2 Inhibition of Kinase Activity

Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data presented in this guide highlight the potential of this compound class in both oncology and infectious diseases. The provided experimental protocols offer a robust framework for the in vitro screening of new derivatives, enabling researchers to efficiently identify and characterize lead compounds. Further exploration of the structure-activity relationships within this library, guided by the outlined screening cascade, will be crucial for optimizing potency, selectivity, and drug-like properties, ultimately paving the way for the development of next-generation therapeutics.

References

The 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Scaffold: A Technical Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including the anti-leukemia agent dasatinib. Its rigid structure and ability to engage in multiple hydrogen bonding and hydrophobic interactions make it an ideal starting point for designing targeted therapies. This technical guide focuses on the structure-activity relationship (SAR) of a specific analog series: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives . These compounds have garnered significant interest as potential anticancer agents, particularly as kinase inhibitors. This document provides a comprehensive overview of their synthesis, biological evaluation, and the critical structural features that govern their activity, supported by detailed experimental protocols and pathway visualizations.

General Synthesis

The most prevalent and versatile method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. For the target scaffold, the synthesis begins with a substituted α-bromophenylacetate, which reacts with thiourea to form the 2-amino-5-phenyl-1,3-thiazole-4-carboxylic ester. Subsequent hydrolysis yields the carboxylic acid, which can be further modified, for instance, by converting it into various amides to explore SAR at this position.

Hantzsch_Synthesis_Workflow General Hantzsch Synthesis Workflow for the Target Scaffold start α-Bromophenylacetate Ester reaction Hantzsch Condensation start->reaction thiourea Thiourea thiourea->reaction intermediate 2-Amino-5-phenyl-1,3-thiazole -4-carboxylate Ester reaction->intermediate Cyclization hydrolysis Ester Hydrolysis intermediate->hydrolysis core_acid Core Scaffold: 2-Amino-5-phenyl-1,3-thiazole -4-carboxylic Acid hydrolysis->core_acid modification Amide Coupling, etc. core_acid->modification analogs Target Analogs modification->analogs

General Hantzsch Synthesis Workflow.

Structure-Activity Relationship (SAR) Studies

While a comprehensive SAR study on the exact this compound scaffold is not consolidated in a single publication, extensive research on closely related analogs provides critical insights. The primary biological activity investigated for this class of compounds is anticancer, often through the inhibition of protein kinases.

Key SAR Insights:
  • The 2-Amino Group: Unsubstituted, this group is a key hydrogen bond donor. Acylation of the 2-amino group with various side chains is a critical strategy for modulating potency and selectivity. For instance, incorporating moieties like N-(2-chloro-6-methylphenyl) or piperazine-containing acetamides can lead to potent activity against specific cancer cell lines.[1]

  • The 4-Carboxylic Acid/Carboxamide Position: Conversion of the 4-carboxylic acid to a carboxamide is a common and effective modification. The nature of the amide substituent is crucial. For example, in a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on dasatinib, an N-(2-chloro-6-methylphenyl) carboxamide at the 5-position was found to be optimal for activity against K562 leukemia cells.[1][2] This suggests that a similarly substituted carboxamide at the 4-position of the target scaffold would be a promising avenue for investigation.

  • The 5-Phenyl Ring: Substitutions on the 5-phenyl ring significantly impact activity. In related 2-amino-4-phenylthiazole series, electron-withdrawing groups (e.g., chloro) on the phenyl ring were shown to be favorable for anticancer activity.[3] Specifically, a 2,5-dichloro substitution on the phenyl ring of a 2-amino-4-phenylthiazole carboxamide (compound 5b) resulted in potent inhibition of the HT29 colon cancer cell line.[3][4] This highlights the importance of the electronic and steric properties of substituents on this ring.

Quantitative SAR Data on Related Analogs

The following tables summarize the in vitro anticancer activity of key analogs that are structurally related to the target scaffold. This data serves as a foundation for designing novel this compound derivatives.

Table 1: Anticancer Activity of 2-Amino-thiazole-5-carboxamide Analogs (Data from analogs where the phenyl group is attached to the carboxamide, not the thiazole C5 position)

Compound IDCore StructureR-Group (at 2-acetamido)Cell LineIC₅₀ (µM)Reference
6d N-(2-chloro-6-methylphenyl)-2-(acetamido)thiazole-5-carboxamide2-(4-methylpiperazin-1-yl)MCF-7 (Breast)20.2[1]
HT-29 (Colon)21.6[1]

Table 2: Anticancer Activity of 2-Amino-4-phenylthiazole Analogs (Data from analogs where the phenyl group is at C4, not C5)

Compound IDCore StructureR¹-Group (at 2-amido)R²-Group (at 4-phenyl)Cell LineIC₅₀ (µM)Reference
5b 2-amido-4-phenylthiazole-5-carboxamide4-morpholino-2-chlorophenyl2,5-dichlorophenylHT-29 (Colon)2.01[3][4]
A549 (Lung)>50[3]
HeLa (Cervical)12.34[3]

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Derivatives of the 2-aminothiazole scaffold frequently exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival. Based on studies of related compounds, key targets include Insulin-like Growth Factor 1 Receptor (IGF1R) and Aurora Kinases.

Inhibition of the IGF1R Signaling Pathway

IGF1R is a receptor tyrosine kinase that, upon activation by ligands IGF-1 or IGF-2, initiates downstream signaling through two primary cascades: the PI3K/AKT/mTOR pathway and the RAS/MAPK pathway.[5][6] Both pathways are central to promoting cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[7] Analogs of the target scaffold have been identified as potential IGF1R inhibitors, blocking these pro-survival signals.[4]

IGF1R_Pathway Simplified IGF1R Signaling Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway IGF1R IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Ligand IGF-1 / IGF-2 Ligand->IGF1R Binds & Activates Inhibitor 2-Aminothiazole Analog Inhibitor->IGF1R Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Targeting the IGF1R Signaling Pathway.
Inhibition of the Aurora Kinase A Pathway

Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in cell division, particularly during the G2/M transition and in the formation of the mitotic spindle.[8][9] Its overexpression is common in many tumors and is linked to chromosomal instability.[3] Inhibition of AURKA leads to mitotic arrest and subsequent apoptosis in cancer cells. The 2-aminothiazole scaffold is a known template for designing potent Aurora kinase inhibitors.

Aurora_Pathway Simplified Aurora Kinase A (AURKA) Pathway in Mitosis G2_Phase G2 Phase CycB_CDK1 Cyclin B / CDK1 G2_Phase->CycB_CDK1 AURKA_inactive Inactive AURKA CycB_CDK1->AURKA_inactive Activates AURKA_active Active AURKA AURKA_inactive->AURKA_active Centrosome Centrosome Maturation AURKA_active->Centrosome Spindle Bipolar Spindle Assembly AURKA_active->Spindle Arrest Mitotic Arrest & Apoptosis Inhibitor 2-Aminothiazole Analog Inhibitor->AURKA_active Inhibits Inhibitor->Arrest Leads to Mitosis Successful Mitosis Centrosome->Mitosis Spindle->Mitosis

Targeting the Aurora Kinase A Pathway.

Experimental Protocols

Protocol 1: General Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate Ester

This protocol describes a typical Hantzsch thiazole synthesis.

Materials:

  • Ethyl 2-bromo-2-phenylacetate (1 equivalent)

  • Thiourea (1.2 equivalents)

  • Ethanol (solvent)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Dissolve ethyl 2-bromo-2-phenylacetate (1 eq.) and thiourea (1.2 eq.) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux (approximately 78°C) with constant stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • The crude product, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]

MTT_Assay_Workflow MTT Assay Experimental Workflow step1 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow attachment. step2 2. Compound Treatment Add serial dilutions of test compounds. Include vehicle (DMSO) and untreated controls. step1->step2 step3 3. Incubation Incubate plates for 48-72 hours at 37°C, 5% CO₂. step2->step3 step4 4. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well. Incubate for 2-4 hours. step3->step4 step5 5. Formazan Solubilization Remove media and add solubilizing agent (e.g., DMSO, isopropanol). Shake plate to dissolve purple crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. step5->step6 step7 7. Data Analysis Calculate % viability vs. controls. Determine IC₅₀ values using dose-response curve fitting. step6->step7

MTT Assay Experimental Workflow.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction, such as the Kinase-Glo® assay.[12]

Materials:

  • Purified target kinase (e.g., AURKA, IGF1R)

  • Kinase-specific substrate (peptide or protein)

  • ATP at a concentration near the Kₘ for the kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds serially diluted in DMSO

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer.

  • Compound Addition: Add a small volume (e.g., 50 nL) of serially diluted test compounds or DMSO (for controls) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The reaction time should be optimized to ensure linear product formation.

  • Detection: Stop the reaction and generate a luminescent signal by adding 10 µL of the kinase detection reagent to each well. This reagent depletes the remaining ATP and uses luciferase to generate light.

  • Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and less inhibition.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls. Determine IC₅₀ values by fitting the data to a dose-response curve.

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have shown promise as antifungal, antiviral, antibacterial, and anticancer agents, as well as potent enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery and synthesis of novel derivatives of this compound class. It includes detailed experimental protocols for their synthesis via established methods like the Hantzsch thiazole synthesis and the Gewald reaction. Furthermore, this guide summarizes the quantitative biological data of these derivatives against various targets and cell lines, and elucidates key signaling pathways involved in their mechanism of action. Visual workflows and pathway diagrams are provided to enhance understanding of the experimental and biological processes.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in numerous biologically active compounds and approved pharmaceuticals. The 2-amino-1,3-thiazole substructure, in particular, has garnered significant attention from medicinal chemists due to its versatile biological profile, which includes anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The incorporation of a phenyl group at the 5-position and a carboxylic acid at the 4-position of the 2-aminothiazole core has been shown to be a promising strategy for the development of novel therapeutic agents. These derivatives have demonstrated significant potential as inhibitors of various enzymes and have shown cytotoxicity against several cancer cell lines.[3][4] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be primarily achieved through two well-established synthetic routes: the Hantzsch thiazole synthesis and the Gewald reaction.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compounds, this typically involves the reaction of an α-bromo-β-ketoester with thiourea.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

  • Materials: Ethyl 2-chloro-3-oxo-3-phenylpropanoate, thiourea, ethanol, sodium acetate.

  • Procedure:

    • Dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) in ethanol in a round-bottom flask.

    • Add thiourea (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water and stir.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which can be precursors or analogues to the target thiazoles.[5][6] The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

Experimental Protocol: Gewald-type Synthesis of a 2-Aminothiazole Precursor

  • Materials: A suitable ketone (e.g., acetophenone), ethyl cyanoacetate, elemental sulfur, a base (e.g., morpholine or piperidine), and a solvent (e.g., ethanol or dimethylformamide).

  • Procedure:

    • To a solution of the ketone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in the chosen solvent, add the base (0.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add elemental sulfur (1.1 equivalents) in portions to the reaction mixture.

    • Heat the mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and pour it into a beaker containing ice water and a small amount of hydrochloric acid to neutralize the base.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by column chromatography or recrystallization.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

These compounds have shown significant cytotoxic effects against various human cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Dasatinib Analogue 21 K563 (Leukemia)16.3[3]
MCF-7 (Breast)20.2[3]
HT-29 (Colon)21.6[3]
Thiazole-Amino Acid Hybrid 5a A549 (Lung)8.02[4]
HeLa (Cervical)6.51[4]
MCF-7 (Breast)6.84[4]
Thiazole-Amino Acid Hybrid 5f A549 (Lung)2.07[4]
HeLa (Cervical)4.83[4]
MCF-7 (Breast)5.12[4]
Thiazole-Amino Acid Hybrid 5o A549 (Lung)2.98[4]
HeLa (Cervical)3.15[4]
MCF-7 (Breast)4.33[4]
Thiazole-Amino Acid Hybrid 5ac A549 (Lung)4.57[4]
HeLa (Cervical)6.71[4]
MCF-7 (Breast)5.32[4]
Thiazole-Amino Acid Hybrid 5ad A549 (Lung)3.68[4]
HeLa (Cervical)5.07[4]
MCF-7 (Breast)8.51[4]
Thiazole-based Chalcone 62 HepG2 (Liver)Apoptosis at 44.3%[3]
Antifungal and Antibacterial Activity

Several derivatives have demonstrated potent activity against fungal and bacterial pathogens.

Compound/DerivativeOrganismMIC (µg/mL)Reference
2-Amino-1,3,4-thiadiazole 1g Streptococcus faecalis4-64[7]
MSSA4-64[7]
MRSA4-64[7]
2-Amino-1,3,4-thiadiazole 2g Candida albicans8[7]
Aspergillus niger64[7]
(4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) Pathogenic fungi0.0625-4
Enzyme Inhibition

The 2-aminothiazole scaffold is a known inhibitor of various enzymes, particularly kinases and metabolic enzymes.

Compound/DerivativeEnzymeKi (µM)Reference
2-amino-5-phenyl-thiazole-4-carboxylic acid (12a) Carbonic Anhydrase-III0.5
2-amino-4-(4-chlorophenyl)thiazole Carbonic Anhydrase I0.008 ± 0.001[8]
2-amino-4-(4-bromophenyl)thiazole Carbonic Anhydrase II0.124 ± 0.017[8]
Acetylcholinesterase (AChE)0.129 ± 0.030[8]
Butyrylcholinesterase (BChE)0.083 ± 0.041[8]
Aralkylated 2-aminothiazole-ethyltriazole hybrid (7g) Tyrosinase0.0057[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be attributed to their interaction with specific cellular signaling pathways. Two notable examples are the inhibition of Cyclin-Dependent Kinase 8 (CDK8) in cancer and the disruption of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.

Inhibition of CDK8 Signaling Pathway

CDK8 is a transcriptional regulator that is often dysregulated in various cancers, including colorectal cancer. It is a component of the Mediator complex and plays a role in signaling pathways such as Wnt/β-catenin.[9][10] Inhibition of CDK8 can disrupt these pathways, leading to reduced cancer cell proliferation.

CDK8_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inactivates Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates and Translocates to Nucleus Mediator Mediator Complex TCF_LEF->Mediator Recruits Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates CDK8 CDK8 RNA_Pol_II RNA Polymerase II CDK8->RNA_Pol_II Phosphorylates Mediator->RNA_Pol_II Regulates Proliferation Cell Proliferation Target_Genes->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->CDK8 Inhibits

Caption: CDK8's role in the Wnt/β-catenin signaling pathway and its inhibition.

Inhibition of Mycobacterial FabH

The enzyme β-ketoacyl-ACP synthase III (FabH) is crucial for the initiation of fatty acid biosynthesis in Mycobacterium tuberculosis. This pathway is responsible for the production of mycolic acids, which are essential components of the mycobacterial cell wall.[11][12] Inhibition of FabH disrupts this process, leading to cell death.

FabH_Inhibition_Pathway Acetyl_CoA Acetyl-CoA FabH mtFabH (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation FAS_II_Elongation FAS-II Elongation System Acetoacetyl_ACP->FAS_II_Elongation Mycolic_Acids Mycolic Acids FAS_II_Elongation->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Inhibitor 2-Aminothiazole Derivative Inhibitor->FabH Inhibits

Caption: Inhibition of the mycolic acid biosynthesis pathway via mtFabH.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

General Synthetic Workflow

Synthetic_Workflow Starting_Materials Starting Materials (e.g., α-haloketone, thiourea) Synthesis Synthesis (e.g., Hantzsch Reaction) Starting_Materials->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Compound Pure 2-Aminothiazole Derivative Purification->Pure_Compound Characterization Structural Characterization (NMR, MS, IR) Pure_Compound->Characterization

Caption: A generalized workflow for the synthesis of the target compounds.

Biological Evaluation Workflow

Biological_Evaluation_Workflow Pure_Compound Pure 2-Aminothiazole Derivative Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Pure_Compound->Primary_Screening Active_Hits Identification of Active Hits Primary_Screening->Active_Hits Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, MIC) Active_Hits->Secondary_Assays Lead_Compound Lead Compound Identification Secondary_Assays->Lead_Compound Mechanism_Studies Mechanism of Action Studies Lead_Compound->Mechanism_Studies

Caption: A typical workflow for the biological evaluation of synthesized compounds.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of new therapeutic agents. The synthetic routes to these compounds are well-established and allow for a high degree of diversification. The biological data accumulated to date demonstrates their potential in oncology, mycology, and bacteriology. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds and further elucidating their mechanisms of action to facilitate their translation into clinical candidates. This guide provides a solid foundation of data and protocols to aid researchers in these endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent X-ray diffraction analysis. The information presented herein is intended to serve as a detailed roadmap for researchers undertaking the structural elucidation of this and related thiazole derivatives, which are of significant interest in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acids can be achieved through a one-pot reaction involving an aromatic aldehyde, dichloroacetic acid, and thiourea.[1] This approach offers a straightforward route to the target compound.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of the title compound is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve benzaldehyde (1 equivalent), dichloroacetic acid (1 equivalent), and thiourea (1 equivalent) in a suitable solvent, such as ethanol or a similar polar solvent.

  • Reaction: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified this compound.

  • Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Single Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several crystallization techniques can be employed, with the choice of solvent being a key parameter.

Experimental Protocol: Crystal Growth

A common and effective method for growing single crystals is slow evaporation:

  • Solvent Selection: A systematic screening of solvents should be performed to identify a solvent or solvent mixture in which the compound has moderate solubility. Solvents such as ethanol, methanol, acetone, or mixtures with water are often suitable for this class of compounds.

  • Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Slow Evaporation: The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent will lead to the gradual formation of single crystals over a period of several days to weeks.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they should be carefully harvested from the mother liquor.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Workflow

The general workflow for a single-crystal X-ray diffraction experiment is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Compound purification Purification (Recrystallization) synthesis->purification characterization Spectroscopic Characterization (NMR, FTIR, MS) purification->characterization crystal_growth Single Crystal Growth (Slow Evaporation) characterization->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement (Full-matrix least-squares) structure_solution->structure_refinement validation Validation & Analysis (e.g., CIF check) structure_refinement->validation

Figure 1: Experimental workflow for the synthesis and crystal structure analysis.
Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often using direct methods. The initial structural model is then refined using full-matrix least-squares methods to obtain the final, accurate molecular structure.

Crystallographic Data

The results of a successful crystal structure analysis would yield precise quantitative data on the molecular geometry and packing. The following tables present the types of data that would be obtained.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Hypothetical)
Empirical formulaC₁₀H₈N₂O₂S
Formula weight220.25
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = ? Å, α = 90°
b = ? Å, β = ?°
c = ? Å, γ = 90°
Volume? ų
Z?
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm
Theta range for data collection? to ?°
Reflections collected?
Independent reflections? [R(int) = ?]
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Goodness-of-fit on F²?

Table 2: Selected Bond Lengths (Å)

BondLength (Å)
S1-C2Data not available
S1-C5Data not available
N2-C2Data not available
N2-C3Data not available
C4-C5Data not available
C4-C6Data not available
C5-C7Data not available

Table 3: Selected Bond Angles (°)

AngleAngle (°)
C2-S1-C5Data not available
C2-N2-C3Data not available
S1-C2-N2Data not available
N2-C3-C4Data not available
C3-C4-C5Data not available
S1-C5-C4Data not available

Table 4: Selected Torsion Angles (°)

Torsion AngleAngle (°)
S1-C5-C7-C8Data not available
C4-C5-C7-C12Data not available

Concluding Remarks

The structural analysis of this compound is a crucial step in understanding its chemical properties and potential biological activity. This guide provides a comprehensive framework for the synthesis, crystallization, and crystallographic analysis of this and related compounds. The successful determination of its crystal structure will provide valuable insights into its molecular conformation, intermolecular interactions, and crystal packing, which are essential for rational drug design and the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Mechanism of Action of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. While 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid itself is often a synthetic intermediate, its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation. This technical guide consolidates the current understanding of the mechanism of action of derivatives based on this core, providing insights into their biological activities, quantitative data from key studies, and the experimental protocols used for their evaluation. The information presented is intended to support further research and drug development efforts centered on this promising chemical class.

Biological Activities of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

Derivatives of the 2-amino-1,3-thiazole-4-carboxylic acid scaffold have been reported to exhibit a broad spectrum of biological activities. The primary areas of investigation include:

  • Anticancer Activity: A significant number of studies have focused on the anticancer properties of these derivatives. They have been shown to be active against a variety of cancer cell lines, including those from breast, colon, cervical, and leukemia cancers.[1][2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[1]

  • Antifungal Activity: Several derivatives have demonstrated potent activity against various fungal strains, indicating their potential as novel antifungal agents.[1][4][5]

  • Antibacterial Activity: The scaffold has also been explored for its antibacterial properties, with some derivatives showing activity against both Gram-positive and Gram-negative bacteria.[4][5]

  • Antiviral Activity: Certain derivatives have been evaluated for their antiviral effects, for instance, against the Tobacco Mosaic Virus (TMV).[1]

  • Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes, such as urease and matrix metalloproteinases (MMPs).[1][3] Molecular docking studies have also suggested potential interactions with targets like Cyclin-dependent kinase 8 (CDK-8).[1]

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of 2-amino-1,3-thiazole-4-carboxylic acid from selected studies. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity of Selected Derivatives

Compound IDCell LineIC50 (µM)Reference
6d K563 (Leukemia)Comparable to Dasatinib (<1 µM)[2][3]
MCF-7 (Breast)20.2[2][3]
HT-29 (Colon)21.6[2][3]
3e MCF-7, HepG2, HCT116Comparable to Doxorubicin[1]
7b MCF-7, HepG2, HCT116Comparable to Doxorubicin[1]
12c MCF-7, HepG2, HCT116Comparable to Doxorubicin[1]
14a MCF-7, HepG2, HCT116Comparable to Doxorubicin[1]
Compound 3 MCF-7 (Breast)20.6 ± 0.3 µg/mL[3]

Table 2: Antifungal Activity of Selected Derivatives

Compound IDFungal StrainEC50 (µg/mL)MIC (µg/mL)Reference
6e Gibberella cerealis2.31-[1]
Rhizoctonia solani4.98-[1]
Botrytis cinerea6.78-[1]
Magnaporthe oryzae10.57-[1]
Sclerotinia sclerotiorum17.80-[1]
5r Sclerotinia sclerotiorum7.21-[1]
Thiazolyl hydrazone derivative 1 Candida utilis-250[3]
Thiazolyl hydrazone derivative 2 Candida utilis-250[3]

Table 3: Antiurease and MMP Inhibitory Activity

Compound IDTargetIC50% InhibitionReference
5a Urease2.28 ± 0.02 µM-[1]
Compound 3 MMP-1-10.56 ± 1.70[3]
MMP-8-20[3]
MMP-9-7.28 ± 1.49[3]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the biological activities of 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

1. Synthesis of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives

The synthesis of these derivatives often follows the Hantzsch thiazole synthesis, a classical method involving the reaction of an α-haloketone with a thiourea or thioamide.[6]

  • General Procedure:

    • An appropriately substituted acetophenone is brominated to yield an α-bromoacetophenone.

    • The resulting α-bromoacetophenone is then reacted with a substituted thiourea via a cyclocondensation reaction to form the 2-aminothiazole ring.

    • Further modifications to the amino group or other positions on the phenyl or thiazole rings can be carried out to generate a library of derivatives.[4][6]

2. In Vitro Anticancer Activity Assays

  • Cell Lines: A variety of human cancer cell lines are used, such as MCF-7 (breast), MDA-MB-231 (breast), HeLa (cervical), HT-29 (colon), HCT116 (colon), and K563 (leukemia).[1][2]

  • Cytotoxicity Assay (SRB or MTT):

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • For the SRB (Sulphorhodamine B) assay, cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is measured to determine cell viability.

    • For the MTT assay, MTT reagent is added, which is converted to formazan by viable cells. The formazan is then solubilized, and the absorbance is read.

    • The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curves.

  • Apoptosis and Cell Cycle Analysis:

    • Flow cytometry is commonly used to assess apoptosis (e.g., using Annexin V/Propidium Iodide staining) and cell cycle distribution (e.g., using propidium iodide staining of DNA content).[1]

3. Antimicrobial Activity Assays

  • Broth Microdilution Method (for MIC determination):

    • Serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well plates.

    • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

    • The plates are incubated under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3][5]

  • Disk Diffusion Method:

    • An agar plate is uniformly inoculated with the test microorganism.

    • Paper disks impregnated with the test compounds are placed on the agar surface.

    • After incubation, the diameter of the zone of inhibition around each disk is measured to assess the antimicrobial activity.[5]

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Products A Substituted Acetophenone S1 Bromination A->S1 B Thiourea/Thioamide S2 Cyclocondensation (Hantzsch Synthesis) B->S2 P1 α-Bromoacetophenone S1->P1 P2 2-Amino-5-phenyl-1,3-thiazole Core S2->P2 S3 Further Derivatization P3 Library of Derivatives S3->P3 P1->S2 P2->S3

Caption: General synthetic route to 2-amino-1,3-thiazole-4-carboxylic acid derivatives.

Diagram 2: Experimental Workflow for Biological Screening

G cluster_synthesis Compound Generation cluster_screening Biological Evaluation cluster_outcome Outcome Synth Synthesized Derivatives Screen Primary Screening (e.g., Cytotoxicity, Antimicrobial) Synth->Screen DoseResp Dose-Response (IC50/EC50/MIC) Screen->DoseResp MechStudy Mechanism of Action Studies (Apoptosis, Cell Cycle, Enzyme Inhibition) DoseResp->MechStudy Hit Hit Identification MechStudy->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow for the biological evaluation of synthesized derivatives.

Diagram 3: Postulated Signaling Pathway for Anticancer Activity

G cluster_pathway Postulated Anticancer Mechanism Derivative Thiazole Derivative CDK8 CDK8 Derivative->CDK8 Inhibition Apoptosis Apoptosis Induction Derivative->Apoptosis Induces CellCycle Cell Cycle Progression CDK8->CellCycle Promotes Arrest Cell Cycle Arrest (G1 or G2/M) CellCycle->Arrest Blocked by Inhibition Death Cell Death Apoptosis->Death Arrest->Death

Caption: A postulated mechanism involving CDK8 inhibition leading to cell cycle arrest and apoptosis.

Conclusion and Future Directions

The this compound core structure is a valuable starting point for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of this scaffold. Future research should focus on elucidating the specific molecular targets and signaling pathways for the most potent derivatives. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds to enhance their efficacy and selectivity while minimizing potential toxicity. Furthermore, exploring novel derivatives through combinatorial chemistry and advanced synthetic methodologies could lead to the discovery of next-generation drugs with improved pharmacological profiles. The data and protocols presented in this guide provide a solid foundation for these future endeavors.

References

Methodological & Application

Application Notes and Protocols for Anticancer Research Using 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives in anticancer research. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this compound have emerged as a promising class of agents in anticancer drug discovery.[2] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and leukemia.[3] Their mechanisms of action are often attributed to the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and the PI3K/mTOR signaling pathway.[1][3][4] This document outlines the application of these compounds in preclinical cancer research, providing detailed protocols for their in vitro evaluation.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the reported in vitro cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines.

Table 1: Anticancer Activity against Breast Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 3eMCF-7Comparable to DoxorubicinDoxorubicinNot specified
Derivative 7bMCF-7Comparable to DoxorubicinDoxorubicinNot specified
Derivative 12cMCF-7Comparable to DoxorubicinDoxorubicinNot specified
Derivative 14aMCF-7Comparable to DoxorubicinDoxorubicinNot specified
Compound 3MCF-720.6 ± 0.3 µg/mLCisplatin35.31 ± 0.51 µg/mL
Compound 6dMCF-720.2Dasatinib< 1
Compound 6dMDA-MB-231InactiveDasatinib< 1

Table 2: Anticancer Activity against Colon Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 3eHCT-116Comparable to DoxorubicinDoxorubicinNot specified
Derivative 7bHCT-116Comparable to DoxorubicinDoxorubicinNot specified
Derivative 12cHCT-116Comparable to DoxorubicinDoxorubicinNot specified
Derivative 14aHCT-116Comparable to DoxorubicinDoxorubicinNot specified
Compound 5bHT-292.01Not specifiedNot specified
Compound 6dHT-2921.6Dasatinib< 1

Table 3: Anticancer Activity against Other Cancer Cell Lines

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Derivative 3eHepG2LiverComparable to DoxorubicinDoxorubicinNot specified
Derivative 7bHepG2LiverComparable to DoxorubicinDoxorubicinNot specified
Derivative 12cHepG2LiverComparable to DoxorubicinDoxorubicinNot specified
Derivative 14aHepG2LiverComparable to DoxorubicinDoxorubicinNot specified
Compound 6dK563LeukemiaComparable to DasatinibNot specifiedNot specified
Compound 5bA549LungSignificant ActivityNot specifiedNot specified
Compound 5bHeLaCervicalSignificant ActivityNot specifiedNot specified
Compound 5bKarpas299LymphomaSignificant ActivityNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of the test compounds on cancer cells.[1][2][5][6]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

    • The cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Cell Cycle Analysis using Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.[3][7][8]

Materials:

  • Cancer cells treated with the test compound

  • PBS, pH 7.4

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat them with the test compound at the desired concentration for 24-48 hours.

    • Harvest the cells by trypsinization, and collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1000 rpm for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

This protocol is for the detection of apoptosis induced by the test compounds.[9][10]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS, pH 7.4

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Harvest both floating and adherent cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Protocol 4: Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the effect of the test compounds on the expression and phosphorylation of proteins in specific signaling pathways.[11][12]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-mTOR, mTOR, CDK-8, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound, then wash with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL detection reagent and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine changes in protein expression or phosphorylation.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by 2-aminothiazole derivatives in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole 2-Aminothiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often inhibited by 2-aminothiazole derivatives.

Cell_Cycle_Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CDK8 CDK8 G1_S_Transition G1/S Transition CDK8->G1_S_Transition G2_M_Transition G2/M Transition CDK8->G2_M_Transition Thiazole 2-Aminothiazole Derivatives Thiazole->CDK8 Inhibition Thiazole->G1_S_Transition Arrest Thiazole->G2_M_Transition Arrest

Caption: Inhibition of CDKs, such as CDK8, by 2-aminothiazole derivatives can lead to cell cycle arrest at the G1/S or G2/M checkpoints.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel 2-aminothiazole derivatives for anticancer activity.

Anticancer_Screening_Workflow Start Synthesis of 2-Aminothiazole Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis WesternBlot Protein Expression/Phosphorylation (Western Blot) Mechanism->WesternBlot Lead Lead Compound Identification CellCycle->Lead Apoptosis->Lead WesternBlot->Lead

References

Application Notes and Protocols for Determining the Antibacterial Activity of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities.[1][2] This document provides detailed protocols for evaluating the in vitro antibacterial efficacy of a specific thiazole derivative, 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. The following protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure reproducibility and accuracy in assessing the compound's antimicrobial spectrum and potency.

The primary objectives of these protocols are to:

  • Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

  • Assess the susceptibility of bacteria to the compound using the disk diffusion method.

  • Evaluate the bactericidal or bacteriostatic properties of the compound through time-kill kinetic assays.

Key Experimental Protocols

Three standard methods are detailed below to provide a comprehensive antibacterial profile of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • This compound (powder form)

  • Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Sterile 96-well microtiter plates[6]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard[7]

  • Spectrophotometer

  • Incubator (35-37°C)[5]

  • Micropipettes and sterile tips

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 1280 µg/mL).[4]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in CAMHB to achieve a range of desired concentrations.[6]

  • Inoculum Preparation: From a fresh 18-24 hour agar plate, select isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this suspension in CAMHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[5]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]

Workflow for MIC Determination:

MIC_Workflow A Prepare stock solution of This compound B Perform two-fold serial dilutions in 96-well plate with CAMHB A->B D Inoculate wells with standardized bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland standard) C->D E Incubate plate at 37°C for 16-20 hours D->E F Read and record MIC value (lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the compound.[8][9]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates[7]

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs[7]

  • Incubator (35-37°C)

  • Ruler or calipers

Protocol:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard.[7]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[10] To ensure a uniform lawn, streak the swab across the plate, rotate the plate 60 degrees, and repeat the streaking process twice more.[10]

  • Disk Application: Aseptically place the impregnated disks on the inoculated agar surface, ensuring they are at least 24 mm apart.[10] Gently press the disks to ensure complete contact with the agar.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[5]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.[8] The size of the zone determines the susceptibility of the organism to the compound, which can be categorized as susceptible, intermediate, or resistant based on standardized charts.[7]

Workflow for Kirby-Bauer Disk Diffusion Assay:

Disk_Diffusion_Workflow A Prepare impregnated disks with This compound D Place impregnated disks on the agar surface A->D B Prepare bacterial inoculum (0.5 McFarland standard) C Inoculate MHA plate to create a bacterial lawn B->C C->D E Incubate plate at 37°C for 16-18 hours D->E F Measure and record the diameter of the zone of inhibition E->F

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Time-Kill Kinetics Assay

The time-kill assay evaluates the rate and extent of bacterial killing over time, determining whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11][12]

Materials:

  • This compound

  • CAMHB

  • Bacterial strains in mid-logarithmic growth phase

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)[11]

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Colony counter

Protocol:

  • Preparation: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the compound.[5]

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[5]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[11]

  • Viable Cell Count: Perform serial dilutions of each aliquot in sterile saline or PBS and plate the dilutions onto TSA plates to determine the number of viable bacteria (CFU/mL).[11]

  • Incubation: Incubate the TSA plates at 37°C for 18-24 hours and count the colonies.[11]

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11][12]

Workflow for Time-Kill Kinetics Assay:

Time_Kill_Workflow A Prepare culture tubes with compound at various multiples of MIC B Inoculate tubes with standardized bacterial suspension A->B C Incubate in a shaking incubator at 37°C B->C D Withdraw aliquots at specified time intervals (0, 2, 4, 8, 24h) C->D E Perform serial dilutions and plate on TSA D->E F Incubate plates and count viable colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. time to determine killing kinetics F->G

Caption: Workflow for the time-kill kinetics assay.

Data Presentation

The following tables present hypothetical data for the antibacterial activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Enterococcus faecalis ATCC 29212Positive32
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128
Klebsiella pneumoniae ATCC 13883Negative64

Table 2: Zone of Inhibition for this compound (30 µg disk)

Bacterial StrainZone of Inhibition (mm)Interpretation
Staphylococcus aureus ATCC 2921318Susceptible
Enterococcus faecalis ATCC 2921215Intermediate
Escherichia coli ATCC 2592212Resistant
Pseudomonas aeruginosa ATCC 278530Resistant
Klebsiella pneumoniae ATCC 1388313Resistant

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus ATCC 29213

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.63.93.0
88.94.33.1<2.0
249.24.53.3<2.0

Conclusion

These application notes provide a comprehensive framework for the systematic evaluation of the antibacterial properties of this compound. Adherence to these standardized protocols will yield reliable and comparable data, which is crucial for the preclinical assessment of novel antimicrobial candidates. The combination of MIC determination, disk diffusion, and time-kill assays offers a multi-faceted approach to characterizing the compound's spectrum of activity, potency, and pharmacodynamics.

References

Application Notes and Protocols: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid as a 5-LOX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Lipoxygenase (5-LOX) is a crucial enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[1][2] Inhibition of 5-LOX is a key therapeutic strategy for managing a variety of inflammatory diseases, including asthma, rheumatoid arthritis, and cancer.[2][3] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as 5-LOX inhibitors.[1][4] This document provides detailed protocols for assessing the inhibitory potential of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid against the 5-LOX enzyme.

5-LOX Signaling Pathway

The 5-LOX enzyme is a key component of the arachidonic acid cascade, which is a major pathway in the inflammatory response.[5] Upon cell stimulation, arachidonic acid is released from the cell membrane and is metabolized by 5-LOX to produce leukotrienes. These signaling molecules contribute to the inflammatory cascade.

5-LOX Signaling Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Inhibitor 2-Amino-5-phenyl-1,3-thiazole -4-carboxylic acid Inhibitor->5-LOX

Diagram 1: 5-LOX Signaling Pathway and Point of Inhibition.

Experimental Protocols

Two primary methods for assessing 5-LOX inhibition are detailed below: a cell-free enzyme assay using purified 5-LOX and a cell-based assay using human polymorphonuclear leukocytes (PMNLs).

Protocol 1: Cell-Free 5-LOX Enzyme Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available 5-lipoxygenase inhibitor screening kits.[2][6]

Objective: To determine the direct inhibitory effect of this compound on purified 5-LOX enzyme activity.

Materials:

  • Purified human recombinant 5-LOX enzyme

  • 5-LOX Assay Buffer

  • LOX Probe

  • Arachidonic Acid (LOX Substrate)

  • Zileuton (Positive Control Inhibitor)

  • This compound (Test Compound)

  • DMSO (anhydrous)

  • 96-well white plate with a flat bottom

  • Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities (Ex/Em = 500/536 nm)

Procedure:

  • Reagent Preparation:

    • Warm the 5-LOX Assay Buffer to room temperature before use.

    • Prepare a stock solution of the test compound and Zileuton in DMSO.

    • Prepare serial dilutions of the test compound and Zileuton in 5-LOX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol:

    • Add test compounds at various concentrations to the wells of the 96-well plate.

    • Include wells for "Enzyme Control" (no inhibitor), "Inhibitor Control" (Zileuton), and "Solvent Control" (DMSO vehicle).

    • Prepare a Reaction Mix containing 5-LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

    • Add the Reaction Mix to all wells and incubate at room temperature for 10 minutes, protected from light.

    • Prepare the LOX Substrate working solution by diluting the stock in 5-LOX Assay Buffer.

    • Initiate the reaction by adding the LOX Substrate to each well.

    • Immediately begin measuring the fluorescence intensity at Ex/Em = 500/536 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Solvent Control)] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Cell-Based 5-LOX Inhibition Assay in Human PMNLs

This protocol is based on methods described for testing 2-aminothiazole derivatives in intact cells.[1]

Objective: To evaluate the inhibitory effect of this compound on 5-LOX activity in a cellular environment.

Materials:

  • Freshly isolated human polymorphonuclear leukocytes (PMNLs)

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Calcium ionophore (e.g., A23187)

  • Arachidonic Acid

  • This compound (Test Compound)

  • Zileuton (Positive Control)

  • Methanol

  • Internal standard for HPLC analysis

  • HPLC system with a UV detector

Procedure:

  • PMNL Isolation: Isolate PMNLs from fresh human blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Inhibition Assay:

    • Resuspend the isolated PMNLs in buffer.

    • Pre-incubate the PMNL suspension with various concentrations of the test compound or Zileuton at 37°C for 15 minutes.

    • Stimulate the cells with calcium ionophore and arachidonic acid to induce leukotriene production.

    • Incubate at 37°C for 10 minutes.

    • Stop the reaction by adding ice-cold methanol.

  • Leukotriene Analysis:

    • Centrifuge the samples to pellet the cell debris.

    • Analyze the supernatant for the presence of 5-LOX products (e.g., LTB4 and 5-HETE) using reverse-phase HPLC with UV detection.

    • Quantify the leukotriene levels by comparing the peak areas to a standard curve.

  • Data Analysis:

    • Calculate the percent inhibition of leukotriene production for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

Experimental Workflow Visualization

Experimental Workflow cluster_0 Cell-Free Assay cluster_1 Cell-Based Assay P1_Reagent Prepare Reagents (Enzyme, Substrate, Inhibitor) P1_Incubate Incubate Enzyme with Inhibitor P1_Reagent->P1_Incubate P1_React Initiate Reaction with Substrate P1_Incubate->P1_React P1_Measure Measure Fluorescence P1_React->P1_Measure P1_Analyze Calculate IC50 P1_Measure->P1_Analyze P2_Isolate Isolate Human PMNLs P2_Incubate Pre-incubate PMNLs with Inhibitor P2_Isolate->P2_Incubate P2_Stimulate Stimulate Leukotriene Production P2_Incubate->P2_Stimulate P2_Extract Extract Leukotrienes P2_Stimulate->P2_Extract P2_HPLC Analyze by HPLC P2_Extract->P2_HPLC P2_Analyze Calculate IC50 P2_HPLC->P2_Analyze

Diagram 2: General Experimental Workflow for 5-LOX Inhibition Assays.

Data Presentation

The inhibitory activity of this compound and its analogs can be summarized in the following tables.

Table 1: In Vitro 5-LOX Inhibitory Activity of 2-Aminothiazole Derivatives

Compound5-LOX IC50 (μM) - Cell-Free Assay5-LOX IC50 (μM) - PMNL AssayCytotoxicity (U937 cells) IC50 (μM)
This compound Data to be determinedData to be determinedData to be determined
ST-1083 (Reference Compound)[1]-0.68> 10
ST-1853 (Optimized Lead)[1]-0.05> 10
ST-1906 (Optimized Lead)[1]-0.05> 10
Zileuton (Positive Control)Data to be determinedData to be determinedData to be determined

Table 2: Selectivity Profile of Lead Compounds

Compound5-LOX IC50 (μM)COX-1 % Inhibition @ 10 µM[7]COX-2 % Inhibition @ 10 µM[7]12/15-LOX Inhibition[4]
Lead Compound 1 Data to be determinedData to be determinedData to be determinedData to be determined
Lead Compound 2 Data to be determinedData to be determinedData to be determinedData to be determined
Compound 16 (Reference)[4][7]0.3~39%~18%No significant inhibition

Conclusion

The provided protocols offer a robust framework for the evaluation of this compound as a 5-LOX inhibitor. Both cell-free and cell-based assays are crucial for a comprehensive understanding of the compound's potency and potential therapeutic utility. The systematic presentation of quantitative data will facilitate the comparison of its activity with known inhibitors and other derivatives, guiding further drug development efforts.

References

Application Notes and Protocols: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural features, including a free amino group, a carboxylic acid moiety, and a phenyl ring, make it an attractive scaffold for designing potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the use of this compound in molecular docking studies, with a particular focus on its activity as a Carbonic Anhydrase III (CA-III) inhibitor.

Target Protein of Interest: Carbonic Anhydrase III (CA-III)

Recent studies have identified this compound as a potent inhibitor of Carbonic Anhydrase III (CA-III)[1]. CA-III is a cytosolic enzyme predominantly expressed in skeletal muscle and adipose tissue. While its catalytic activity is lower than other CA isoforms, it plays a crucial role in various physiological and pathological processes, including protection against oxidative stress, cell migration, and epithelial-mesenchymal transition (EMT)[2][3]. The structural characteristics of this compound, specifically the 2-amino group, 4-carboxylic acid, and 5-phenyl ring, are essential for its high-affinity binding to CA-III.

Quantitative Data Summary

The inhibitory potency of this compound and its derivatives against Carbonic Anhydrase III is summarized in the table below. This data highlights the importance of the specific structural features of the lead compound for its biological activity.

Compound IDCompound NameTargetInhibition Constant (Ki)Reference
12a This compound CA-III0.5 µM [1]
13c2-(3-Phenylureido)-5-(p-tolyl)thiazole-4-carboxylic acidCA-III174.1 µM[1]
14c2-(3-(4-(Methylsulfonyl)phenyl)ureido)-5-(4-(methylsulfonyl)phenyl)thiazole-4-carboxylic acidCA-III186.2 µM[1]

Experimental Protocols

A. Synthesis of this compound

A common and effective method for the synthesis of the title compound is through the Hantzsch thiazole synthesis.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dichloroacetic acid

  • Thiourea

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • A mixture of the aromatic aldehyde (1 equivalent), dichloroacetic acid (1 equivalent), and thiourea (1 equivalent) is prepared.

  • The mixture is refluxed in ethanol for a specified period.

  • After cooling to room temperature, the resulting precipitate is filtered.

  • The crude product is then recrystallized from a suitable solvent system, such as ethanol and water, to yield the purified 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid[4][5].

  • For the synthesis of the carboxylic acid from its corresponding ester, the ester is suspended in distilled water, and a 1 M NaOH solution is added. The reaction mixture is stirred until the hydrolysis is complete.

B. Molecular Docking Protocol for this compound against Carbonic Anhydrase III

This protocol outlines a general workflow for performing molecular docking studies to investigate the binding of this compound to the active site of CA-III.

1. Protein Preparation:

  • Obtain the 3D crystal structure of human Carbonic Anhydrase III from the Protein Data Bank (PDB).
  • Remove water molecules, co-factors (unless essential for binding), and any existing ligands from the protein structure.
  • Add hydrogen atoms to the protein, ensuring correct protonation states of amino acid residues, particularly those in the active site.
  • Assign partial charges to the protein atoms using a suitable force field (e.g., CHARMm, AMBER).
  • Minimize the energy of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Draw the 2D structure of this compound using a chemical drawing software.
  • Convert the 2D structure to a 3D conformation.
  • Assign appropriate atom types and charges to the ligand using a force field compatible with the docking software.
  • Perform energy minimization of the ligand to obtain a low-energy conformation.

3. Grid Generation:

  • Define the binding site on the CA-III structure. This is typically centered on the catalytic zinc ion in the active site.
  • Generate a grid box that encompasses the entire binding pocket, providing enough space for the ligand to move and rotate freely. The size of the grid box should be carefully chosen to balance computational cost and accuracy.

4. Molecular Docking:

  • Utilize a molecular docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined grid box on the protein.
  • The docking algorithm will explore various conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose using a scoring function.

5. Analysis of Results:

  • Analyze the docking results based on the predicted binding energies or docking scores. Lower binding energies generally indicate a more favorable binding interaction.
  • Visualize the top-ranked docking poses to examine the binding mode of the ligand.
  • Identify key interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.
  • Compare the predicted binding mode with available experimental data, if any, to validate the docking protocol.

Visualizations

Signaling Pathway

CA_III_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 activates CA3 Carbonic Anhydrase III Smad7 Smad7 CA3->Smad7 stabilizes FAK FAK CA3->FAK activates Smad7->Smad23 inhibits EMT Epithelial-Mesenchymal Transition (EMT) Smad23->EMT pFAK p-FAK FAK->pFAK Src Src pSrc p-Src Src->pSrc pFAK->Src activates Migration Cell Migration & Invasion pSrc->Migration EMT->Migration

Caption: CA-III modulated signaling pathways in cell migration and EMT.

Experimental Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ProteinPrep Protein Preparation (PDB: CA-III) GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose Analysis (Binding Energy) Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic) PoseAnalysis->InteractionAnalysis Validation Validation (Comparison with Experimental Data) InteractionAnalysis->Validation

Caption: General workflow for molecular docking studies.

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing high-throughput screening (HTS) on 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid libraries. This class of compounds holds significant promise in drug discovery, with demonstrated activity against various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). The following sections detail the rationale, experimental protocols, data presentation, and visualization of workflows and signaling pathways for screening these libraries.

Introduction to this compound Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs. Derivatives of this compound have been investigated for a range of therapeutic applications, most notably as inhibitors of protein kinases, which are crucial regulators of cellular processes often implicated in cancer. The general structure of this compound class allows for diverse substitutions, making it an ideal candidate for library synthesis and high-throughput screening to identify novel therapeutic leads.

Application Note 1: Screening for Protein Kinase Inhibitors

Many derivatives of the 2-aminothiazole core have been identified as potent inhibitors of various protein kinases.[1] Given that aberrant kinase activity is a hallmark of many cancers, screening a this compound library against a panel of kinases is a primary application. A particularly effective HTS method for this purpose is the Fluorescence Polarization (FP) assay, a homogeneous technique that measures the binding of a small molecule inhibitor to a target kinase.[2]

Signaling Pathway: PI3K/Akt/mTOR

A key pathway often dysregulated in cancer and a common target for kinase inhibitors is the PI3K/Akt/mTOR signaling cascade.[3][4] This pathway regulates essential cellular functions, including proliferation, survival, and growth.[4] Small molecule inhibitors targeting kinases within this pathway are of significant therapeutic interest.

PI3K_Akt_mTOR_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation pten PTEN pten->pip3 Inhibition mtorc1 mTORC1 akt->mtorc1 Activation proliferation Cell Proliferation & Survival mtorc1->proliferation Promotes inhibitor 2-Aminothiazole Inhibitor inhibitor->pi3k Inhibition inhibitor->akt Inhibition inhibitor->mtorc1 Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway with potential inhibition points for 2-aminothiazole derivatives.

Experimental Protocol: Fluorescence Polarization HTS Assay for Kinase Inhibitors

This protocol outlines a competitive FP assay to screen for inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the kinase's active site by a compound from the library.

Materials:

  • Target Kinase: Purified recombinant kinase (e.g., PI3K, Akt, mTOR, Aurora Kinase).

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind the kinase active site.

  • Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Compound Library: this compound derivatives in 100% DMSO.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

  • Assay Plates: 384-well, low-volume, black, round-bottom plates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating:

    • Prepare a working solution of the compound library by diluting the stock plates with assay buffer. The final assay concentration of the compounds is typically 10 µM.

    • Using an automated liquid handler, dispense 5 µL of the diluted compounds into the assay plates.

    • Dispense 5 µL of the positive and negative controls into their respective wells.

  • Kinase/Tracer Addition:

    • Prepare a solution of the target kinase and the fluorescent tracer in assay buffer. The optimal concentrations should be determined empirically during assay development but are typically in the low nanomolar range for the tracer and a concentration of kinase that yields a stable FP signal.

    • Dispense 15 µL of the kinase/tracer solution to all wells of the assay plate.

  • Incubation:

    • Seal the plates and incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Data Presentation: Kinase Inhibition HTS Data

Quantitative data from a primary HTS and subsequent dose-response experiments should be summarized in a clear, tabular format.

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)Target Kinase
Cmpd-00185.21.2Aurora A
Cmpd-00265.75.8PI3Kα
Cmpd-00392.10.9Akt1
Cmpd-00445.3>20mTOR
Cmpd-00578.92.5Aurora B

Note: The data presented are hypothetical and for illustrative purposes only.

Application Note 2: Screening for GPCR Antagonists

The structural diversity of this compound derivatives also makes them suitable candidates for screening against other target classes, such as G-protein coupled receptors (GPCRs). A cell-based calcium mobilization assay is a common and effective HTS method for identifying GPCR antagonists.[5]

Signaling Pathway: Gq-Coupled GPCR Signaling

GPCRs that couple to the Gq alpha subunit activate phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using fluorescent calcium indicators. An antagonist will block the agonist-induced calcium release.[6]

GPCR_Signaling_Pathway agonist Agonist gpcr Gq-Coupled GPCR agonist->gpcr Binds & Activates antagonist 2-Aminothiazole Antagonist antagonist->gpcr Blocks Binding gq Gq Protein gpcr->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Generates pip2 PIP2 er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca2+ Release er->ca_release Triggers

Caption: Gq-coupled GPCR signaling pathway and the mechanism of antagonism.

Experimental Protocol: Cell-Based Calcium Mobilization HTS Assay

This protocol describes a method to screen for antagonists of a specific Gq-coupled GPCR.

Materials:

  • Cell Line: A stable cell line overexpressing the target GPCR (e.g., HEK293 or CHO cells).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Agonist: A known agonist for the target GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound Library: this compound derivatives in 100% DMSO.

  • Positive Control: A known antagonist of the target GPCR.

  • Negative Control: DMSO.

  • Assay Plates: 384-well, black-walled, clear-bottom plates.

  • Instrumentation: Automated liquid handler and a fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating:

    • Seed the GPCR-expressing cells into 384-well plates at a density that will result in a confluent monolayer the next day.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye in assay buffer.

    • Aspirate the culture medium from the cell plates and add the dye loading buffer.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a working solution of the compound library in assay buffer.

    • Using an automated liquid handler, add the diluted compounds, positive controls, and negative controls to the cell plates.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare an agonist solution in assay buffer at a concentration that elicits an 80% maximal response (EC80).

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the agonist solution to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin measuring the fluorescence intensity kinetically over a period of 2-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the influx of intracellular calcium.

    • Determine the maximum fluorescence response for each well.

    • Calculate the percent inhibition of the agonist-induced calcium response for each compound relative to the controls.

    • Identify hits based on a predefined inhibition threshold.

Data Presentation: GPCR Antagonist HTS Data
Compound IDPrimary Screen (% Inhibition)IC50 (µM)Target GPCR
Cmpd-10195.30.5GPCR-X
Cmpd-10272.13.2GPCR-X
Cmpd-10355.811.5GPCR-X
Cmpd-10488.61.8GPCR-X
Cmpd-10532.4>20GPCR-X

Note: The data presented are hypothetical and for illustrative purposes only.

General HTS Workflow

The overall process for a high-throughput screening campaign, from initial assay development to hit confirmation, follows a standardized workflow.[7][8] This ensures the generation of high-quality, reproducible data.

HTS_Workflow assay_dev Assay Development & Optimization miniaturization Miniaturization to 384-well Format assay_dev->miniaturization pilot_screen Pilot Screen (Small Compound Set) miniaturization->pilot_screen primary_hts Primary HTS (Full Library Screen) pilot_screen->primary_hts hit_id Hit Identification & Data Analysis primary_hts->hit_id hit_confirmation Hit Confirmation (Re-testing) hit_id->hit_confirmation dose_response Dose-Response (IC50/EC50 Determination) hit_confirmation->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar

Caption: A generalized workflow for a high-throughput screening campaign.

By following these detailed application notes and protocols, researchers can effectively screen this compound libraries to identify promising lead compounds for further drug development efforts.

References

Application Notes and Protocols: Synthesis of Peptide Conjugates with 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptide conjugates incorporating the novel heterocyclic amino acid, 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. This emerging class of peptidomimetics holds significant potential in drug discovery due to the unique structural and electronic properties imparted by the thiazole moiety. The following sections detail both solid-phase and solution-phase synthetic approaches, characterization methods, and potential applications.

Introduction

The incorporation of constrained, non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, receptor affinity, and bioavailability. The this compound scaffold is of particular interest as it can mimic beta-turns in peptide secondary structures and introduce a rigid, aromatic element for molecular recognition.[1] Peptide conjugates containing this moiety are being explored for a range of applications, including their use as anticancer, antimicrobial, and anthelmintic agents.[2][3][4]

Synthesis Strategies

The synthesis of peptide conjugates with this compound can be achieved through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired peptide length, scale of synthesis, and purification strategy.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for synthesizing longer peptide chains, offering ease of purification by simple filtration and washing of the resin-bound peptide.[5] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.

a) Synthesis of the Thiazole Core: The synthesis of this compound can be achieved through a Hantzsch-type thiazole synthesis.

  • Step 1: Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

    • To a solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 eq) in ethanol, add thiourea (1.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield the ethyl ester of the target thiazole.

  • Step 2: Hydrolysis to this compound.

    • Suspend the ethyl ester in a mixture of ethanol and 1M NaOH solution.

    • Stir the mixture at room temperature overnight.

    • Acidify the solution with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry under vacuum.

b) Fmoc Protection of the Thiazole Amino Acid: For SPPS using Fmoc chemistry, the 2-amino group of the thiazole must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • Dissolve this compound in a 10% aqueous sodium carbonate solution.

  • Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dioxane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the solution with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain Fmoc-2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid.

c) Solid-Phase Peptide Synthesis: This protocol assumes the use of a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated peptide.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-protected amino acid (3 eq) with a coupling agent such as HCTU (2.9 eq) and a base like N,N-diisopropylethylamine (DIEA) (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin as described above.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Thiazole Incorporation: To incorporate the this compound, use the Fmoc-protected thiazole amino acid in a coupling step as described above.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis

Solution-phase synthesis is suitable for shorter peptides or for the synthesis of peptide fragments that can be later conjugated.

This protocol describes the coupling of this compound to the N-terminus of a dipeptide (e.g., Gly-Phe-OMe).

  • Step 1: Dipeptide Synthesis.

    • Synthesize the protected dipeptide (e.g., Boc-Gly-Phe-OMe) using standard solution-phase peptide coupling methods, for instance, using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2]

  • Step 2: N-terminal Deprotection.

    • Remove the N-terminal protecting group (e.g., Boc group) from the dipeptide using an appropriate reagent (e.g., TFA in DCM).

  • Step 3: Coupling of the Thiazole Moiety.

    • Dissolve this compound (1 eq) and the deprotected dipeptide methyl ester (1 eq) in an appropriate solvent like DMF.

    • Add a coupling agent such as HBTU (1.1 eq) and a base like DIEA (2 eq).

    • Stir the reaction mixture at room temperature overnight.

  • Step 4: Work-up and Purification.

    • Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis of thiazole-containing peptide conjugates. Note that specific yields and purities will vary depending on the peptide sequence and reaction conditions.

Synthesis Step Product Typical Yield (%) Purity (%) Reference
Hantzsch Thiazole SynthesisEthyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate70-85>95 (by NMR)General Procedure
HydrolysisThis compound85-95>98 (by NMR)General Procedure
Solid-Phase Synthesis (Overall)Thiazole-Peptide Conjugate10-30 (crude)>87 (after HPLC)[1]
Solution-Phase CouplingThiazole-Dipeptide Conjugate60-75>95 (after chromatography)[2]

Table 1: Summary of typical yields and purities for the synthesis of thiazole-peptide conjugates.

Analytical Method Purpose Typical Observations
RP-HPLC Purity assessment and purificationA single major peak indicates high purity.
Mass Spectrometry (ESI-MS) Molecular weight confirmationObserved mass corresponds to the calculated molecular weight of the conjugate.
NMR Spectroscopy (¹H, ¹³C) Structural elucidationCharacteristic peaks for the thiazole ring, phenyl group, and peptide backbone confirm the structure.
FTIR Spectroscopy Functional group analysisPresence of amide bond (~1650 cm⁻¹) and thiazole ring vibrations.[2]

Table 2: Analytical methods for the characterization of thiazole-peptide conjugates.

Visualization of Workflows

The following diagrams illustrate the key workflows for the synthesis of peptide conjugates with this compound.

solid_phase_synthesis_workflow cluster_thiazole_synthesis Thiazole Core Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) Thiazole_Ester Ethyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Thiazole_Acid 2-Amino-5-phenyl-1,3- thiazole-4-carboxylic acid Thiazole_Ester->Thiazole_Acid Hydrolysis Fmoc_Thiazole Fmoc-Protected Thiazole Acid Thiazole_Acid->Fmoc_Thiazole Fmoc Protection Resin Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple 1st Fmoc-AA Deprotection1->Coupling1 Chain_Elongation Repeat: Deprotection & Coupling Coupling1->Chain_Elongation Couple_Thiazole Couple Fmoc-Thiazole Amino Acid Chain_Elongation->Couple_Thiazole Final_Deprotection Final Fmoc Deprotection Couple_Thiazole->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product Pure Thiazole-Peptide Conjugate Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of a thiazole-peptide conjugate.

solution_phase_synthesis_workflow cluster_peptide_synthesis Peptide Synthesis cluster_conjugation Conjugation Protected_Peptide Protected Peptide (e.g., Boc-Gly-Phe-OMe) Deprotected_Peptide N-terminally Deprotected Peptide Protected_Peptide->Deprotected_Peptide Deprotection Coupling Peptide Coupling (e.g., HBTU/DIEA) Deprotected_Peptide->Coupling Thiazole_Acid 2-Amino-5-phenyl-1,3- thiazole-4-carboxylic acid Thiazole_Acid->Coupling Crude_Conjugate Crude Thiazole-Peptide Conjugate Coupling->Crude_Conjugate Purification Column Chromatography Crude_Conjugate->Purification Pure_Conjugate Pure Thiazole-Peptide Conjugate Purification->Pure_Conjugate

Caption: Workflow for the solution-phase synthesis of a thiazole-peptide conjugate.

Potential Applications and Signaling Pathways

While the specific signaling pathways modulated by peptide conjugates of this compound are an active area of research, the thiazole moiety is a known pharmacophore present in various biologically active compounds.[3][6] These conjugates are being investigated for their potential to interfere with various cellular processes. For instance, some thiazole derivatives have shown promise as inhibitors of protein-protein interactions (PPIs), which are central to many signaling cascades.

signaling_pathway_hypothesis Thiazole_Peptide Thiazole-Peptide Conjugate Receptor Cell Surface Receptor or Intracellular Target Thiazole_Peptide->Receptor Binds to PPI Protein-Protein Interaction (PPI) Thiazole_Peptide->PPI Inhibits Downstream_Signaling Downstream Signaling Cascade PPI->Downstream_Signaling Modulates Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Signaling->Cellular_Response Leads to

Caption: Hypothesized mechanism of action for a thiazole-peptide conjugate.

Conclusion

The synthesis of peptide conjugates incorporating this compound offers a promising avenue for the development of novel therapeutic agents. Both solid-phase and solution-phase methodologies provide viable routes to these complex molecules. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to explore the potential of this exciting class of compounds. Further investigation into their biological activities and mechanisms of action is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3-thiazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds.[1][2] Derivatives of 2-aminothiazole exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Specifically, 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its analogs have emerged as a promising class of compounds in drug discovery, demonstrating significant potential as inhibitors of various enzymes and cellular pathways implicated in disease.[3][4]

This document provides detailed methodologies for the synthesis of this compound analogs, primarily through the Hantzsch thiazole synthesis. It also includes protocols for key experimental procedures, a summary of their biological activities with quantitative data, and a visualization of a relevant signaling pathway to guide further research and development.

Synthetic Workflow and Protocols

The synthesis of this compound analogs is typically achieved through a multi-step process. The general workflow involves the synthesis of a key intermediate, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, via the Hantzsch thiazole synthesis, followed by hydrolysis to the desired carboxylic acid.

G cluster_0 Part A: Hantzsch Thiazole Synthesis cluster_1 Part B: Hydrolysis A Ethyl 2-chloroacetoacetate D Reflux A->D B Thiourea B->D C Ethanol (Solvent) C->D E Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate D->E Cyclocondensation F Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate I Reflux F->I G Sodium Hydroxide (aq) G->I H Ethanol (Co-solvent) H->I J Acidification (e.g., HCl) I->J Saponification K This compound J->K

A high-level overview of the synthetic workflow.
Part A: Hantzsch Thiazole Synthesis of Ethyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this protocol, ethyl 2-chloro-3-oxo-3-phenylpropanoate (an α-haloketone) is reacted with thiourea to yield the target thiazole ester.

Materials:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate

  • Thiourea

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Ice bath

Protocol:

  • In a 250 mL round-bottom flask, dissolve ethyl 2-chloro-3-oxo-3-phenylpropanoate (0.1 mol) and thiourea (0.1 mol) in 100 mL of absolute ethanol.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • A solid precipitate of ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove any unreacted thiourea and other water-soluble impurities.

  • The crude product can be purified by recrystallization from ethanol to yield a pure crystalline solid.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Part B: Alkaline Hydrolysis to this compound

The ethyl ester synthesized in Part A is hydrolyzed to the corresponding carboxylic acid using a base, typically sodium hydroxide.[7][8][9]

Materials:

  • Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • pH paper or pH meter

  • Beaker

  • Buchner funnel and filter paper

Protocol:

  • In a 250 mL round-bottom flask, suspend ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (0.05 mol) in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide solution.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux with stirring for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

  • Dry the final product under vacuum.

Data Presentation: Biological Activities of Analogs

The synthesized this compound analogs have been evaluated for their anticancer and antimicrobial activities. The following tables summarize the quantitative data from various studies.

Table 1: Anticancer Activity of 2-Amino-5-phenyl-1,3-thiazole-4-carboxamide Derivatives (IC50 values in µM)

Compound IDR Group on Amide NitrogenCancer Cell LineIC50 (µM)Reference
1a -HMCF-7 (Breast)30.79[3]
1b 4-FluorophenylMKN-45 (Gastric)29.05[4]
1c 4-ChlorophenylHCT-116 (Colon)>100[10]
1d 4-MethylphenylA549 (Lung)74.15[3]
1e 3,4-DifluorophenylMKN-45 (Gastric)3.73[4]
Doxorubicin (Reference Drug)LOX IMVI (Melanoma)6.08[11]
5-FU (Reference Drug)HUH7 (Liver)>100[10]

Table 2: Antimicrobial Activity of this compound Analogs (MIC values in µg/mL)

Compound IDR Group on Phenyl RingStaphylococcus aureusEscherichia coliCandida albicansReference
2a 4-Chloro62.5>250125[12]
2b 4-Nitro125>250>250[13]
2c 4-Methoxy>250>250>250[14]
2d 3,4-Dichloro31.2512562.5[15]
Ciprofloxacin (Reference Drug)0.50.25NA[12]
Fluconazole (Reference Drug)NANA8[12]

Signaling Pathway Visualization

Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[16] The PI3K/Akt/mTOR and Src kinase pathways are prominent examples of such pathways that are often dysregulated in cancer.[1][][18] Inhibition of these pathways can lead to the suppression of tumor growth and induction of apoptosis.

G RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR, HER2 PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibitor 2-Amino-5-phenyl-1,3-thiazole Analogs Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including anticancer properties.[1][2] These compounds can induce cytotoxicity through various mechanisms, such as inducing apoptosis, disrupting tubulin polymerization, and inhibiting key signaling pathways like NFkB/mTOR/PI3K/AkT.[3] Some thiazole derivatives have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS), which triggers a cascade of reactions leading to tumor cell apoptosis.[4]

The evaluation of the cytotoxic potential of novel compounds like this compound is a critical step in the drug discovery process.[5] Cell-based assays are fundamental tools for this assessment, providing insights into a compound's mechanism of action and its potential therapeutic window.[6] This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxicity of this compound. The assays described herein measure key indicators of cell health, including cell viability, membrane integrity, mitochondrial function, and the induction of apoptosis.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast Cancer)DataDataData
A549 (Lung Cancer)DataDataData
HeLa (Cervical Cancer)DataDataData
HepG2 (Liver Cancer)DataDataData

IC50 (Inhibitory Concentration 50%) is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Effect of this compound on Cell Membrane Integrity (% LDH Release)

Treatment GroupConcentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control 0Data
Compound 10Data
Compound 25Data
Compound 50Data
Positive Control (Lysis Buffer)-100

Table 3: Induction of Apoptosis by this compound (% Apoptotic Cells)

Treatment GroupConcentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle Control 0DataData
Compound 10DataData
Compound 25DataData
Compound 50DataData
Positive Control (e.g., Staurosporine)ConcDataData

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupConcentration (µM)JC-10 Aggregate (Red) / Monomer (Green) Ratio
Vehicle Control 0Data
Compound 10Data
Compound 25Data
Compound 50Data
Positive Control (e.g., FCCP)ConcData

Table 5: Generation of Reactive Oxygen Species (ROS) by this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (DCF)
Vehicle Control 0Data
Compound 10Data
Compound 25Data
Compound 50Data
Positive Control (e.g., H2O2)ConcData

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assess Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, A549) SeedCells Seed Cells in Appropriate Plates CellCulture->SeedCells PrepareCompound Prepare Stock and Working Solutions of Compound SeedCells->PrepareCompound TreatCells Treat Cells with Serial Dilutions of Compound PrepareCompound->TreatCells MTT MTT Assay (Cell Viability) TreatCells->MTT LDH LDH Assay (Membrane Integrity) TreatCells->LDH Apoptosis Apoptosis Assays (Annexin V/PI) TreatCells->Apoptosis MMP Mitochondrial Membrane Potential Assay (JC-10) TreatCells->MMP ROS ROS Generation Assay (DCFH-DA) TreatCells->ROS Measure Measure Absorbance/ Fluorescence/Luminescence MTT->Measure LDH->Measure Apoptosis->Measure MMP->Measure ROS->Measure Calculate Calculate IC50 Values and % Cytotoxicity Measure->Calculate Pathway Elucidate Potential Mechanism of Action Calculate->Pathway

Caption: General experimental workflow for cytotoxicity assessment.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]

Materials:

  • Treated cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit

  • Lysis solution (for maximum LDH release control)

  • 96-well flat-bottom plate for the assay

  • Microplate reader

Protocol:

  • Prepare Controls:

    • Spontaneous LDH Release: Use wells with untreated cells.

    • Maximum LDH Release: Add lysis solution to untreated cells 45 minutes before the end of the incubation period.

    • No-Cell Control: Use wells with medium only.

  • Supernatant Collection: After incubation with the test compound, centrifuge the 96-well plate at 250 x g for 4 minutes.[5]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[6]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

  • 6-well plates

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium to include any floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-10 Assay)

The JC-10 assay is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-10 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-10 remains in its monomeric form and emits green fluorescence.[8]

Materials:

  • 96-well black, clear-bottom plates

  • JC-10 Assay Kit

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compound.

  • Prepare JC-10 Loading Solution: Prepare the JC-10 working solution according to the kit's protocol.[8]

  • Cell Staining: Remove the culture medium and add 100 µL of the JC-10 loading solution to each well.

  • Incubation: Incubate the plate for 15-60 minutes at 37°C in a 5% CO2 incubator, protected from light.[8]

  • Washing: Remove the loading solution and wash the cells with the provided assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity.

    • Green (Monomers): Excitation ~485 nm, Emission ~530 nm.[8]

    • Orange-Red (Aggregates): Excitation ~540 nm, Emission ~590 nm.[8]

  • Data Analysis: The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Reactive Oxygen Species (ROS) Generation Assay

This assay measures the intracellular production of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9] Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]

Materials:

  • 96-well black, clear-bottom plates

  • ROS Assay Kit (containing DCFH-DA)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and allow them to adhere overnight. Treat the cells with the test compound for the desired duration.

  • Probe Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of diluted DCFH-DA solution (typically 10 µM) to each well.[11]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.[11]

  • Washing: Remove the DCFH-DA solution and gently wash the cells with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[9]

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.

Potential Signaling Pathway

G Compound 2-Amino-5-phenyl-1,3- thiazole-4-carboxylic acid ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito MMP Loss of Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of the enzyme inhibition kinetics of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. As a representative example, the kinesin HSET (KIFC1), a motor protein involved in mitosis, is used as a plausible target enzyme, given the known anticancer properties of similar thiazole-based compounds.[1] The protocols outlined herein describe the determination of key inhibition parameters such as IC50 and the mechanism of inhibition.

Introduction

2-Amino-1,3-thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The structural motif of this compound suggests its potential as an enzyme inhibitor. This application note provides a comprehensive guide for researchers to investigate its enzyme inhibition kinetics. For illustrative purposes, we will consider the kinesin HSET as the target enzyme, which is crucial for the survival of cancer cells with extra centrosomes.[1]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving HSET in cancer cells with centrosome amplification. HSET plays a role in clustering extra centrosomes to enable pseudo-bipolar spindle formation, thus allowing cancer cell survival. Inhibition of HSET leads to multipolar spindle formation and subsequent cell death.

HSET_Pathway cluster_0 Normal Mitosis cluster_1 Cancer Cell with Centrosome Amplification Bipolar Spindle Bipolar Spindle Cell Survival Cell Survival Bipolar Spindle->Cell Survival Normal Cell Normal Cell Normal Cell->Bipolar Spindle Extra Centrosomes Extra Centrosomes HSET HSET Extra Centrosomes->HSET clustered by Pseudo-bipolar Spindle Pseudo-bipolar Spindle HSET->Pseudo-bipolar Spindle Multipolar Spindle Multipolar Spindle HSET->Multipolar Spindle inhibition leads to Cancer Cell Survival Cancer Cell Survival Pseudo-bipolar Spindle->Cancer Cell Survival Cell Death Cell Death Multipolar Spindle->Cell Death Inhibitor 2-Amino-5-phenyl- 1,3-thiazole-4-carboxylic acid Inhibitor->HSET inhibits

Figure 1: Hypothetical signaling pathway of HSET in cancer cells.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibition of HSET by this compound. This data is presented to illustrate the expected outcomes of the described protocols.

ParameterValueDescription
Enzyme HSET (KIFC1)A kinesin motor protein involved in centrosome clustering.
Substrate ATPThe substrate for the ATPase activity of HSET.
Inhibitor This compoundThe compound under investigation.
Km for ATP 50 µMThe substrate concentration at which the enzyme reaction rate is half of Vmax.
IC50 15 µMThe concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]
Ki 7.5 µMThe inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. Calculated using the Cheng-Prusoff equation for competitive inhibition.[4][5]
Mechanism of Inhibition CompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.[6]

Experimental Protocols

The following protocols provide a step-by-step guide for determining the enzyme inhibition kinetics of this compound against a target enzyme like HSET.

  • Assay Buffer: 25 mM MOPS (pH 7.0), 5 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Enzyme Concentration: A fixed concentration of HSET, typically in the low nanomolar range, should be used. This concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Substrate: ATP, with concentrations varied as described in the protocols.

  • Detection: The release of ADP can be monitored using a commercially available ADP-Glo™ Kinase Assay kit.

This protocol is essential to determine the optimal substrate concentration for subsequent inhibition assays.[7]

  • Prepare a series of dilutions of ATP in the assay buffer to achieve a range of final concentrations (e.g., 0.2 to 5 times the expected Km).

  • Add a fixed amount of HSET to each well of a 96-well plate.

  • Initiate the reaction by adding the different concentrations of ATP to the wells.

  • Incubate the plate at the optimal temperature for the enzyme for a set period, ensuring the reaction remains in the linear range.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ assay protocol.

  • Calculate the initial reaction velocity (V0) for each ATP concentration.

  • Plot V0 against the ATP concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to create a range of final concentrations (e.g., logarithmic dilutions).

  • In a 96-well plate, add the assay buffer, HSET, and the different concentrations of the inhibitor. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature.

  • Initiate the reaction by adding ATP at a fixed concentration, typically at or near its Km value determined in Protocol 1.

  • Measure the initial reaction velocity (V0) for each inhibitor concentration as described in Protocol 1.

  • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

This protocol helps to elucidate how the inhibitor interacts with the enzyme and substrate.[4]

  • Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value).

  • For each inhibitor concentration, vary the concentration of the ATP substrate.

  • Determine the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/V0 versus 1/[S]).

    • Competitive inhibition: The lines will intersect on the y-axis.[4]

    • Non-competitive inhibition: The lines will intersect on the x-axis.[4]

    • Uncompetitive inhibition: The lines will be parallel.[4]

  • Calculate the inhibition constant (Ki) from the IC50 value using the appropriate Cheng-Prusoff equation based on the determined mechanism of inhibition. For competitive inhibition, the equation is: Ki = IC50 / (1 + [S]/Km).[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the enzyme inhibition kinetics study.

experimental_workflow cluster_prep Preparation cluster_km Km Determination cluster_ic50 IC50 Determination cluster_mechanism Mechanism of Inhibition Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate (ATP), and Inhibitor Stock Km_Assay Vary [ATP] Fixed [Enzyme] Reagent_Prep->Km_Assay IC50_Assay Vary [Inhibitor] Fixed [Enzyme] Fixed [ATP] at Km Reagent_Prep->IC50_Assay Mech_Assay Vary [ATP] at different fixed [Inhibitor] Reagent_Prep->Mech_Assay Km_Data Measure Initial Velocity (V0) Km_Assay->Km_Data Km_Analysis Plot V0 vs. [ATP] Determine Km and Vmax Km_Data->Km_Analysis Km_Analysis->IC50_Assay IC50_Data Measure V0 IC50_Assay->IC50_Data IC50_Analysis Plot % Inhibition vs. log[Inhibitor] Determine IC50 IC50_Data->IC50_Analysis IC50_Analysis->Mech_Assay Mech_Data Measure V0 for each condition Mech_Assay->Mech_Data Mech_Analysis Lineweaver-Burk Plot Determine Inhibition Type Calculate Ki Mech_Data->Mech_Analysis

Figure 2: Experimental workflow for enzyme inhibition kinetics study.

Conclusion

The protocols and data presented in this application note provide a robust framework for the detailed characterization of the enzyme inhibition kinetics of this compound. By systematically determining the IC50, Ki, and mechanism of inhibition, researchers can gain valuable insights into the compound's potency and mode of action, which are critical for its further development as a potential therapeutic agent. While HSET was used as a hypothetical target, these protocols are readily adaptable to other enzymes of interest.

References

Application Notes and Protocols: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid as a Chemical Probe for Carbonic Anhydrase III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid as a chemical probe, with a specific focus on its activity as an inhibitor of Carbonic Anhydrase III (CA-III). This document includes detailed protocols for assessing its inhibitory effects and summarizes key quantitative data.

Introduction

This compound is a small molecule belonging to the 2-aminothiazole class of heterocyclic compounds. Structure-activity relationship (SAR) studies have identified the key structural features of this molecule—a free amino group at the 2-position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold—as essential for potent inhibitory activity against Carbonic Anhydrase III (CA-III)[1]. This makes it a valuable tool for researchers studying the physiological and pathological roles of this specific carbonic anhydrase isoform.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological processes, including pH regulation and ion transport, and their association with diseases such as glaucoma and cancer, make them significant therapeutic targets[2]. CA-III is a cytosolic isoform with distinct characteristics, and selective inhibitors are crucial for elucidating its specific functions.

Data Presentation

The following table summarizes the quantitative inhibitory activity of this compound against Carbonic Anhydrase III.

Compound NameTargetInhibition Constant (Ki)Assay MethodReference
This compound (12a)CA-III0.5 µMHummel–Dreyer method of chromatography[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Carbonic Anhydrase III in cellular pH regulation and a typical experimental workflow for evaluating the inhibitory activity of this compound.

G cluster_0 Cellular Environment CO2 CO2 H2CO3 H2CO3 CO2->H2CO3 + H2O H2O H2O HCO3 HCO3- H2CO3->HCO3 + H+ CAIII Carbonic Anhydrase III (CA-III) pH_reg Intracellular pH Regulation HCO3->pH_reg H H+ H->pH_reg CAIII->H2CO3 Catalyzes

Caption: Role of Carbonic Anhydrase III in pH Regulation.

G Start Start Prep Prepare Reagents: - CA-III Enzyme - Assay Buffer - Substrate (e.g., p-NPA) - Inhibitor Stock Solution Start->Prep Dilute Prepare Serial Dilutions of This compound Prep->Dilute Assay Perform Carbonic Anhydrase Inhibition Assay Dilute->Assay Measure Measure Reaction Rate (e.g., Absorbance change over time) Assay->Measure Calculate Calculate Percent Inhibition and Ki Value Measure->Calculate Analyze Analyze and Interpret Data Calculate->Analyze End End Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

Q1: My reaction yield for the Hantzsch thiazole synthesis step is consistently low. What are the potential causes and how can I improve it?

Low yields in the Hantzsch synthesis of the ethyl ester precursor, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate, can stem from several factors. Here are some common issues and their solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.

    • Solution: An optimization of these parameters is recommended. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[1] Conventional heating in solvents like ethanol or methanol is also effective, but may require longer reflux times.[2] A systematic approach to varying the temperature and reaction time is advisable.

  • Poor Quality of Starting Materials: Impurities in the starting materials, ethyl benzoylacetate or the halogenating agent, can lead to side reactions and reduced yields.

    • Solution: Ensure the purity of your starting materials. Ethyl benzoylacetate should be freshly distilled if it has been stored for a long time. Use a reliable source for your halogenating agent, such as N-bromosuccinimide (NBS).

  • Side Reactions: Under acidic conditions, the formation of the isomeric 2-imino-2,3-dihydrothiazole can occur, which will lower the yield of the desired 2-aminothiazole.[3]

    • Solution: Maintain neutral or slightly basic conditions during the cyclization step to favor the formation of the 2-aminothiazole. The use of a non-acidic catalyst or performing the reaction in a neutral solvent can help.

Q2: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the reaction?

The formation of 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole is a known issue, particularly under acidic conditions when using N-substituted thioureas.[3]

  • Control of pH: The primary factor influencing regioselectivity is the pH of the reaction mixture.

    • Solution: To exclusively obtain the 2-aminothiazole, the condensation of the α-haloketone with thiourea should be carried out in a neutral solvent.[3] If an acidic catalyst is being used, consider switching to a non-acidic alternative or neutralizing the reaction mixture before the cyclization is complete.

Q3: The hydrolysis of the ethyl ester to the final carboxylic acid is incomplete or results in degradation of the product. What are the best practices for this step?

Incomplete hydrolysis or product degradation are common challenges.

  • Incomplete Hydrolysis:

    • Solution: Alkaline hydrolysis using an excess of a base like sodium hydroxide (NaOH) in a suitable solvent such as ethanol or methanol is generally effective and irreversible, driving the reaction to completion.[4][5] Ensure sufficient reaction time and temperature (reflux) for the hydrolysis to go to completion. Monitoring the reaction by TLC is recommended.

  • Product Degradation: The thiazole ring can be sensitive to harsh conditions.

    • Solution: Use a moderate concentration of the base and avoid excessively high temperatures or prolonged reaction times. After the hydrolysis is complete, the reaction mixture should be cooled before acidification to precipitate the carboxylic acid. Careful and slow acidification with a dilute acid like hydrochloric acid (HCl) to a pH of 3-4 is crucial to avoid degradation of the product.[4]

Q4: I am having difficulty purifying the final product, this compound. What are some effective purification techniques?

Purification can be challenging due to the product's polarity and potential impurities.

  • Recrystallization: This is the most common and effective method for purifying the final product.

    • Solution: A mixture of ethanol and water is often a suitable solvent system for recrystallization.[6] Experiment with different solvent ratios to achieve optimal crystal formation and purity. The crude product can be dissolved in a minimal amount of hot ethanol, and then water can be added dropwise until turbidity is observed. Cooling the solution slowly will promote the formation of pure crystals.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography can be employed.

    • Solution: Due to the polar nature of the carboxylic acid, a polar stationary phase like silica gel and a moderately polar mobile phase would be appropriate. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound?

The most common synthetic route is a two-step process:

  • Hantzsch Thiazole Synthesis: Reaction of ethyl benzoylacetate with a halogenating agent (e.g., N-bromosuccinimide) to form an α-halo-β-ketoester intermediate, followed by cyclization with thiourea to yield ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester using a base (e.g., sodium hydroxide) followed by acidification to afford the final product, this compound.

Q2: Are there any one-pot synthesis methods available to improve the efficiency of the process?

Yes, one-pot multicomponent procedures have been developed for the synthesis of Hantzsch thiazole derivatives, which can lead to higher yields, shorter reaction times, and milder reaction conditions.[7] These methods often involve the use of a catalyst, such as silica-supported tungstosilisic acid, and can be performed under conventional heating or ultrasonic irradiation.[7] While a specific one-pot synthesis for the title compound is not extensively reported, exploring this approach with the relevant starting materials could be a promising strategy for yield improvement.

Q3: What are some common side products to look out for during the synthesis?

  • During Hantzsch Synthesis:

    • 2-Imino-2,3-dihydrothiazole isomer: As discussed in the troubleshooting guide, this can form under acidic conditions.[3]

    • Bis(2-amino-4-phenylthiazole)sulfide: This can be a side product, especially if there are impurities or side reactions involving the thiourea.[8]

  • During Hydrolysis:

    • Unreacted ethyl ester: Incomplete hydrolysis will leave the starting material in the product mixture.

    • Degradation products: Harsh acidic or basic conditions can lead to the opening of the thiazole ring or other degradation pathways.

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the Hantzsch synthesis and the hydrolysis steps. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. For visualization, a UV lamp is typically used.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis of Related Compounds

Catalyst/MethodSolventTemperature (°C)Time (h)Yield (%)Reference
None (Conventional)EthanolReflux8Moderate[2]
Microwave IrradiationMethanol900.589-95[1]
Silica Supported Tungstosilisic AcidEthanol/Water (50/50)65-High[7]
Ultrasonic IrradiationEthanol/Water (50/50)Room Temp-High[7]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (Hantzsch Synthesis)

This protocol is a generalized procedure based on similar syntheses.

  • Halogenation: To a solution of ethyl benzoylacetate (1 equivalent) in a suitable solvent (e.g., ethanol, dichloromethane), add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed.

  • Cyclization: To the reaction mixture containing the α-bromo-β-ketoester, add thiourea (1 equivalent).

  • Heat the mixture to reflux and continue stirring for several hours, monitoring by TLC for the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Hydrolysis)

This protocol is a generalized procedure based on similar syntheses.

  • Dissolve ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Slowly add dilute hydrochloric acid to the mixture with stirring until the pH reaches 3-4.

  • A precipitate of this compound will form.

  • Filter the solid, wash with cold water to remove any inorganic salts, and dry.

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[4][5]

Mandatory Visualization

Synthesis_Pathway Start Ethyl Benzoylacetate + Thiourea Intermediate Ethyl 2-amino-5-phenyl- 1,3-thiazole-4-carboxylate Start->Intermediate Hantzsch Synthesis (Halogenation & Cyclization) Final 2-Amino-5-phenyl- 1,3-thiazole-4-carboxylic acid Intermediate->Final Alkaline Hydrolysis & Acidification

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield? Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Yes Purification_Issues Difficulty in Purification? Start->Purification_Issues No Check_Reagents Verify Purity of Starting Materials Check_Conditions->Check_Reagents Check_Side_Reactions Investigate Side Reactions (e.g., Isomer Formation) Check_Reagents->Check_Side_Reactions Adjust_pH Control pH to Neutral or Slightly Basic Check_Side_Reactions->Adjust_pH Success Improved Yield Adjust_pH->Success Recrystallize Optimize Recrystallization Solvent System Purification_Issues->Recrystallize Yes Purification_Issues->Success No Chromatography Employ Column Chromatography Recrystallize->Chromatography Chromatography->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Troubleshooting 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid crystallization and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. The information is designed to address common challenges encountered during crystallization and purification.

Troubleshooting Crystallization and Purification

This section addresses specific issues that may arise during the crystallization and purification of this compound.

Problem 1: Low or No Crystal Formation

Q1: I have followed the crystallization protocol, but no crystals have formed, or the yield is very low. What are the potential causes and solutions?

A1: Low or no crystal formation is a common issue that can stem from several factors, primarily related to solvent selection and concentration.

Possible Causes and Troubleshooting Steps:

  • Excessive Solvent: Using too much solvent is a frequent cause of low recovery, as a significant portion of the compound may remain in the mother liquor.

    • Solution: Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.

  • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Due to the amino acid-like character of the target molecule, its solubility is generally high in polar solvents like water and decreases in organic solvents.[1] Consider mixtures of solvents, such as ethanol/water or methanol/water.[1]

      • Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, an "anti-solvent" (a solvent in which the compound is insoluble) can be added dropwise to the heated solution until slight turbidity is observed. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

  • Insufficient Cooling: The solution may not have been cooled to a low enough temperature to induce crystallization.

    • Solution: After cooling to room temperature, try placing the flask in an ice bath or a refrigerator (2-8°C). Avoid extremely low temperatures initially, as this can sometimes cause impurities to precipitate as well.

  • Lack of Nucleation Sites: Spontaneous crystallization sometimes requires an initial site for crystals to begin forming.

    • Solution:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

      • Seeding: If available, add a single, pure seed crystal of this compound to the cooled solution.

Problem 2: Oily Precipitate Instead of Crystals

Q2: Instead of crystals, an oil has separated from the solution. How can I resolve this?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. Impurities can also contribute to this phenomenon.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to dissolve the oil, and then allow it to cool very slowly.

  • Change Solvent System: The current solvent may not be suitable. Experiment with a solvent that has a lower boiling point or in which the compound is less soluble. A mixture of solvents can also be effective.

  • Lower the Crystallization Temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature.

  • Purify the Crude Material: If impurities are suspected to be the cause, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel, before attempting recrystallization.

Problem 3: Product is Still Impure After Crystallization

Q3: I have recrystallized my product, but analytical tests (e.g., HPLC, NMR) show that it is still impure. What could be the issue?

A3: Impurities can co-precipitate with the desired compound if the crystallization process is not optimized.

Potential Issues and Solutions:

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can promote slower cooling.

  • Inadequate Washing: The mother liquor, which contains the dissolved impurities, may not have been completely removed from the crystal surfaces.

    • Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving a significant amount of the purified product.

  • Presence of Isomeric Impurities: The Hantzsch thiazole synthesis, a common method for preparing such compounds, can sometimes yield isomeric impurities, such as 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2] These isomers can have very similar solubility profiles to the desired product, making them difficult to remove by a single crystallization.

    • Solution:

      • Multiple Recrystallizations: A second or even third recrystallization may be necessary.

      • Chromatography: If recrystallization is ineffective, purification by column chromatography may be required.[3]

Frequently Asked Questions (FAQs)

Q4: What are the recommended solvents for the crystallization of this compound?

A4: For thiazole carboxylic acid derivatives, a range of solvents can be effective.[3] Due to the compound's polarity, protic solvents and mixtures with water are often a good starting point.

Solvent SystemRationale
Methanol/Water Good for compounds with polar functional groups. The ratio can be adjusted to optimize solubility.[1]
Ethanol/Water Similar to methanol/water, offering a slightly less polar option.[1]
Tetrahydrofuran (THF) A polar aprotic solvent that can be effective.[3]
Methanol Can be used as a single solvent.[3]
Hexane Generally used as an anti-solvent or for washing non-polar impurities.[3]
DMF/Water A more aggressive solvent system for less soluble compounds.

It is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific batch of material.

Q5: How can I assess the purity of my crystallized product?

A5: A combination of chromatographic and spectroscopic methods is recommended for purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity. A reverse-phase method is typically suitable for this class of compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q6: What are some potential impurities to look out for in the synthesis of this compound?

A6: The nature of impurities will depend on the synthetic route employed. For the common Hantzsch thiazole synthesis, potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding α-haloketone and thiourea.

  • Isomeric Byproducts: Under certain conditions, particularly acidic ones, the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers can occur.[2]

  • Side-Reaction Products: Depending on the specific reagents and conditions used.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent required to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Determination by Reverse-Phase HPLC

This is a general method and may require optimization.

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm).[4]

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase the concentration of B over time. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 272 nm).[4]

  • Sample Preparation: Dissolve a small amount of the dried crystals in the mobile phase or a suitable solvent (like methanol or a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Visualizations

Troubleshooting Workflow for Low Crystallization Yield

low_yield_troubleshooting start Low or No Crystal Yield check_solvent Is too much solvent used? start->check_solvent concentrate Concentrate solution and cool again check_solvent->concentrate Yes check_solubility Is the compound too soluble? check_solvent->check_solubility No success Successful Crystallization concentrate->success solvent_screen Perform solvent screening or use anti-solvent check_solubility->solvent_screen Yes check_cooling Is cooling sufficient? check_solubility->check_cooling No solvent_screen->success cool_further Cool in ice bath or refrigerator check_cooling->cool_further No check_nucleation Are there nucleation sites? check_cooling->check_nucleation Yes cool_further->success induce_nucleation Scratch flask or add seed crystal check_nucleation->induce_nucleation No check_nucleation->success Yes induce_nucleation->success

Caption: Troubleshooting workflow for low crystallization yield.

General Crystallization Process

crystallization_workflow dissolve 1. Dissolve Crude Product in Minimum Hot Solvent hot_filter 2. Hot Filtration (if insolubles present) dissolve->hot_filter cool_slowly 3. Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath 4. Further Cooling in Ice Bath cool_slowly->ice_bath filter_crystals 5. Isolate Crystals by Vacuum Filtration ice_bath->filter_crystals wash_crystals 6. Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals 7. Dry Under Vacuum wash_crystals->dry_crystals

Caption: A general workflow for the recrystallization process.

Potential Impurity Formation in Hantzsch Synthesis

hantzsch_impurities reactants reactants α-haloketone + Thiourea hantzsch Hantzsch Thiazole Synthesis reactants->hantzsch product This compound hantzsch->product side_reaction Side Reaction (e.g., acidic conditions) hantzsch->side_reaction impurity Isomeric Impurity (e.g., 2-imino-2,3-dihydrothiazole) side_reaction->impurity

Caption: Potential formation of isomeric impurities during synthesis.

References

Optimization of reaction conditions for Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Hantzsch synthesis can stem from several factors. Here are some common causes and potential solutions:

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed efficiently.[1] If you are running the reaction at room temperature, try heating the mixture. For instance, heating a mixture of 2-bromoacetophenone and thiourea in methanol at 100°C for 30 minutes can significantly improve yields.[2] Microwave-assisted synthesis at elevated temperatures (e.g., 90°C) has also been shown to produce high yields in shorter reaction times.[3]

  • Inappropriate Solvent: The choice of solvent plays a crucial role. While alcohols like methanol and ethanol are commonly used, their effectiveness can vary depending on the specific substrates.[4][5] In some cases, solvent-free conditions or the use of greener solvents like water or a mixture of ethanol and water have resulted in good to excellent yields.[4][5][6] It is recommended to screen different solvents to find the optimal one for your specific reaction.

  • Incorrect Stoichiometry: Ensure the correct molar ratios of the reactants are being used. Typically, equimolar amounts of the α-haloketone and the thioamide derivative are used.[4]

  • Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole. Purification methods like column chromatography may be necessary to isolate the product.[7]

  • Catalyst Issues: For multi-component reactions, the choice and amount of catalyst are critical. For example, using silica-supported tungstosilisic acid as a reusable catalyst has been shown to be effective.[4][6] Ensure the catalyst is active and used in the correct proportion.

Question: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

Answer: The formation of isomers, specifically 2-(N-substituted amino)thiazoles versus 3-substituted 2-imino-2,3-dihydrothiazoles, can occur when using N-monosubstituted thioureas. The reaction conditions, particularly the acidity, can influence the regioselectivity.

  • Neutral Conditions: In neutral solvents, the condensation of α-halogeno ketones with N-monosubstituted thioureas typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[8][9]

  • Acidic Conditions: Performing the reaction under acidic conditions (e.g., in a mixture of 10M HCl and ethanol) can lead to the formation of a mixture of both isomers.[8][9] The ratio of the isomers can be influenced by the specific acidic conditions and the structure of the starting materials. To favor the 2-imino-2,3-dihydrothiazole isomer, conducting the reaction in 10M-HCl-EtOH (1:2) at 80°C for 20 minutes has been found to be effective in certain cases.[8]

Question: The reaction is not going to completion, even after extended reaction times. What can I do?

Answer: Incomplete reactions can be frustrating. Here are a few troubleshooting steps:

  • Increase the Temperature: As with low yields, increasing the reaction temperature can drive the reaction to completion. Microwave irradiation is a particularly effective method for accelerating the reaction, often reducing reaction times from hours to minutes.[3]

  • Use a Catalyst: If you are not already using one, consider adding a suitable catalyst. For three-component syntheses, catalysts like silica-supported tungstosilisic acid can significantly improve reaction rates and yields.[4][5]

  • Consider Ultrasonic Irradiation: Ultrasonic irradiation is another technique that can enhance reaction rates and yields, often at room temperature.[4][5]

  • Check Reagent Purity: Impurities in your starting materials (α-haloketone or thioamide) can inhibit the reaction. Ensure your reagents are of high purity.

Question: How can I purify the final thiazole product effectively?

Answer: The purification method depends on the nature of the product and the impurities present.

  • Filtration and Washing: In many cases, the thiazole product is a solid that precipitates from the reaction mixture. Simple filtration followed by washing with a suitable solvent (like water or a sodium carbonate solution to neutralize any acid) can yield a product of sufficient purity.[1][2]

  • Column Chromatography: If simple filtration is insufficient to remove byproducts or unreacted starting materials, purification by silica gel column chromatography is a common and effective method.[7]

  • Crystallization: Crystallization from a suitable solvent can also be used to obtain a highly pure product.[10]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a cyclization reaction between an α-haloketone and a thioamide.[11] The generally accepted mechanism involves the following steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[1][2][12]

  • Tautomerization: The intermediate can undergo tautomerization.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone intramolecularly.[2][12]

  • Dehydration: A molecule of water is eliminated to form a thiazoline intermediate.

  • Aromatization: The final step involves the loss of a proton to form the stable, aromatic thiazole ring.[1]

What are the typical starting materials for the Hantzsch synthesis?

The core reactants are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea).[2][11] Variations in these starting materials allow for the synthesis of a wide range of substituted thiazoles. For instance, substituted thioureas or thioamides can be used to introduce different groups at the 2-position of the thiazole ring.[13]

Are there any "green" or environmentally friendly methods for this synthesis?

Yes, several approaches have been developed to make the Hantzsch synthesis more environmentally benign. These include:

  • Solvent-free reactions: Grinding the reactants together, sometimes with a few drops of a solvent like ethanol, can lead to high yields without the need for bulk solvents.[6]

  • Use of green solvents: Water or ethanol-water mixtures have been successfully employed as reaction media.[4][5]

  • Reusable catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for easy recovery and reuse of the catalyst, reducing waste.[4][5]

  • Energy-efficient methods: Microwave irradiation and ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.[3][5]

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot Hantzsch Thiazole Synthesis [4][5]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Water15Reflux279
2Ethanol15Reflux285
3Methanol15Reflux270
41-Butanol15Reflux265
52-Propanol15Reflux260
6Ethanol/Water (1/1)15Reflux290
7Ethanol/Water (1/1)10Reflux282
8Ethanol/Water (1/1)5Reflux275
9Ethanol/Water (1/1)152512No reaction

Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde using silica-supported tungstosilisic acid (SiW.SiO2) as the catalyst.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [3]

CompoundConventional Heating (Yield %)Microwave Irradiation (Yield %)Reaction Time (Conventional)Reaction Time (Microwave)
6aLower958 h30 min
6bLower928 h30 min
6cLower898 h30 min
6dLower948 h30 min

Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in methanol.

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of 2-amino-4-phenylthiazole [2]

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the collected solid with water.

  • Spread the solid on a tared watchglass and allow it to air dry to obtain the final product.

Protocol 2: Microwave-Assisted Hantzsch Synthesis [3]

  • In a specially designed microwave test tube, combine 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and N-phenylthiourea (1 mmol).

  • Add methanol (2 mL).

  • Cap the tube and place it in a microwave reactor.

  • Heat the reaction mixture to 90°C for 30 minutes under a pressure of 250 psi.

  • After the reaction is complete, cool the mixture to room temperature.

  • The pure product can often be obtained by simple filtration.

Visualizations

Hantzsch_Mechanism alpha-Haloketone alpha-Haloketone Intermediate_1 Thioether Intermediate alpha-Haloketone->Intermediate_1 SN2 Attack Thioamide Thioamide Thioamide->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Thiazole Thiazole Intermediate_2->Thiazole Dehydration & Aromatization

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine alpha-Haloketone and Thioamide Solvent Add Solvent/ Catalyst Reactants->Solvent Heating Apply Energy (Conventional, MW, US) Solvent->Heating Cooling Cool to RT Heating->Cooling Precipitation Precipitate/Quench Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Purification Further Purification (Chromatography/Crystallization) Filtration->Purification If needed Product Isolated Thiazole Filtration->Product Purification->Product

Caption: General experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_Temp Is the reaction heated? Start->Check_Temp Heat Increase temperature or use MW/US irradiation Check_Temp->Heat No Check_Solvent Is the solvent optimal? Check_Temp->Check_Solvent Yes Success Improved Yield Heat->Success Screen_Solvents Screen different solvents (e.g., EtOH/H2O) Check_Solvent->Screen_Solvents No Check_Catalyst Is a catalyst being used? (if applicable) Check_Solvent->Check_Catalyst Yes Screen_Solvents->Success Add_Catalyst Add a suitable catalyst Check_Catalyst->Add_Catalyst No Check_Purity Check reagent purity Check_Catalyst->Check_Purity Yes Add_Catalyst->Success Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Purify_Reagents->Success

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Purification of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification method for crude 2-aminothiazole derivatives?

A1: Recrystallization is a widely used initial method for purifying synthesized 2-aminothiazole derivatives.[1] The choice of solvent is critical and depends on the specific substituents on the thiazole ring. Common solvents include ethanol, or mixtures like DMF and water.[2][3]

Q2: When should I use column chromatography instead of recrystallization?

A2: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility to the target compound, or when dealing with complex reaction mixtures containing multiple byproducts.[4][5] It is a versatile technique for isolating the target aminothiazole compound from reaction mixtures and impurities.[4]

Q3: How do I select a suitable solvent system for column chromatography?

A3: The choice of stationary phase (typically silica gel) and mobile phase is crucial for effective separation.[4] The process usually starts with developing a solvent system using Thin Layer Chromatography (TLC). A common mobile phase for aminothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[1] For more polar compounds, systems like dichloromethane/methanol or ethyl acetate/methanol may be necessary.[6] The polarity of the mobile phase can be gradually increased to elute the desired compound.[4]

Q4: My carboxylic acid derivative is streaking on the TLC plate. What could be the cause and how can I fix it?

A4: Streaking of carboxylic acids on silica gel TLC plates is common due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a polar acidic solvent, like acetic acid or trifluoroacetic acid (TFA) (typically 0.1-1%), to the eluent.[6] This helps to protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in more defined spots.

Q5: I am losing a significant amount of my product during acid-base extraction. What can I do to improve the yield?

A5: Product loss during liquid-liquid extraction can often be attributed to incorrect pH levels.[7] To extract the carboxylic acid into an aqueous basic layer, the pH should be at least 2-3 units above the pKa of the acid.[8] Conversely, to extract the protonated acid back into an organic layer, the pH of the aqueous phase should be at least 2-3 units below its pKa.[7][8] Ensure you are using the correct pH ranges for your specific derivative.

Troubleshooting Guide

Problem / ObservationPotential CauseRecommended Solution(s)
Product "oils out" during recrystallization The solvent is too nonpolar for the compound at the boiling point, or the compound is melting instead of dissolving. Impurities may also be lowering the melting point.1. Add a co-solvent with higher polarity to improve solubility. 2. Ensure the boiling point of the solvent is lower than the melting point of your compound. 3. Try a different solvent system altogether.[7] 4. Attempt to purify further by another method (e.g., column chromatography) to remove impurities before recrystallization.[7]
Poor separation in column chromatography Incorrect mobile phase polarity; column overloading.1. Optimize the eluent system using TLC first. Aim for an Rf value of 0.2-0.4 for your target compound. 2. Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[4] 3. Ensure the crude sample is loaded onto the column in a minimal amount of solvent.[4]
Final product has a yellow or brown tint Residual impurities or degradation of the compound.1. Perform a purification step using activated carbon.[7] 2. Re-purify using an alternative method (e.g., if you used recrystallization, try column chromatography).
Low yield after purification Product is too soluble in the recrystallization solvent; incorrect pH during extraction; irreversible adsorption on silica gel.1. For recrystallization, cool the solution in an ice bath to maximize crystal formation and wash the collected crystals with a minimal amount of ice-cold solvent.[7] 2. For extraction, verify the pH of the aqueous layer at each step.[7][8] 3. For column chromatography, if streaking is observed on TLC, consider adding acid to the mobile phase to improve recovery.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound derivatives.

Materials:

  • Crude thiazole derivative

  • Recrystallization solvent (e.g., ethanol, ethanol/water, DMF/water)[2][3]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This is a general protocol for the purification of aminothiazole compounds using column chromatography.[4]

Materials:

  • Crude aminothiazole compound

  • Silica gel (e.g., 60-120 mesh)[4]

  • Solvents for mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol)[4]

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[4]

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle into a packed bed.[4]

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase. Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.[4]

  • Elution: Begin eluting with the chosen mobile phase, starting with a less polar solvent system. If necessary, gradually increase the polarity of the mobile phase to elute compounds with higher affinity for the silica gel.[4]

  • Fraction Collection: Collect the eluent in separate fractions.[4]

  • Monitoring: Monitor the collected fractions using TLC to identify which ones contain the pure desired product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Purification by Acid-Base Extraction

This protocol is suitable for separating the carboxylic acid derivatives from neutral or basic impurities.[8][9]

Materials:

  • Crude product containing the carboxylic acid derivative

  • Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous basic solution (e.g., 1M NaOH or 5% NaHCO₃)

  • Aqueous acidic solution (e.g., 1M HCl)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Extraction with Base: Transfer the solution to a separatory funnel and add an aqueous basic solution. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The carboxylate salt of your product will be in the aqueous layer.[8]

  • Separation: Drain the lower aqueous layer into a clean flask. The organic layer, containing neutral and basic impurities, can be discarded or processed further if it contains other compounds of interest.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding an aqueous acidic solution until the pH is well below the pKa of the carboxylic acid (typically pH 1-2), causing the purified carboxylic acid to precipitate.

  • Final Extraction/Filtration: If the product precipitates as a solid, it can be collected by vacuum filtration. If it remains dissolved or oils out, extract the acidified aqueous solution with a fresh organic solvent.

  • Drying and Evaporation: Dry the organic extracts containing the purified acid over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Compound TypeSolvent(s)Reference
Ethyl 2-aminothiazole-4-carboxylateEthanol[1]
2-Amino-5-phenyl-1,3,4-thiadiazoleEthanol[2]
2-Amino-5-substituted-1,3,4-thiadiazolesDMF/H₂O (1:2)[3]
General 2-aminothiazole derivativesEthanol[10]
General Carboxylic AcidsAlcohols, Toluene, Acetic Acid[8][11]

Table 2: Common Column Chromatography Conditions for Aminothiazole Derivatives

Stationary PhaseMobile Phase (Eluent)ApplicationReference
Silica GelPetroleum Ether : Ethyl Acetate (1:3)TLC for Ethyl 2-aminothiazole-4-carboxylate[1]
Silica GelEthyl Acetate / Petroleum EtherGeneral 2-aminothiazole derivatives[12]
Silica GelDichloromethane / MethanolPolar aminothiazole derivatives[6]
Silica GelEthyl Acetate / HexaneGeneral aminothiazole derivatives[4]
Reverse PhaseMethanol / H₂O + 0.1% Formic AcidPolar thiazole carboxylates[13]

Visualizations

G cluster_workflow General Purification Workflow Crude Crude Product Recrystal Recrystallization Crude->Recrystal Solid AcidBase Acid-Base Extraction Crude->AcidBase Carboxylic Acid Column Column Chromatography Recrystal->Column Failure/Impure Pure Pure Product Recrystal->Pure Success Column->Pure Success AcidBase->Column Failure/Impure AcidBase->Pure Success

Caption: General purification workflow for 2-aminothiazole derivatives.

G cluster_recrystallization Recrystallization Protocol A Dissolve Crude Solid in Minimal Hot Solvent B Hot Filter (if needed) A->B C Cool Slowly to Form Crystals A->C No insoluble impurities B->C D Collect Crystals by Vacuum Filtration C->D E Wash with Ice-Cold Solvent D->E F Dry Crystals E->F

Caption: Step-by-step workflow for purification by recrystallization.

G cluster_chromatography Column Chromatography Protocol Pack Pack Column with Silica Gel Slurry Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for purification by column chromatography.

G cluster_troubleshooting Troubleshooting: Product Oils Out Start Product Oils Out During Cooling Q1 Is Solvent Boiling Point Higher than Product M.P.? Start->Q1 A1 Choose Lower Boiling Solvent Q1->A1 Yes Q2 Are Impurities Present? Q1->Q2 No End Successful Crystallization A1->End A2 Add Co-Solvent to Increase Solubility Q2->A2 No A3 Purify by Another Method First (e.g., Column) Q2->A3 Yes A2->End A3->End

Caption: Logic diagram for troubleshooting product oiling out.

References

How to avoid byproduct formation in 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid Synthesis

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate byproduct formation during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis.[1][2] This reaction involves the condensation of an α-haloketone (or a related α-halo-β-ketoester for the carboxylic acid derivative) with a thioamide, most commonly thiourea, to form the thiazole ring.[1][3]

Q2: What are the typical starting materials for this synthesis?

For this compound, the Hantzsch synthesis would typically utilize:

  • An α-halocarbonyl compound: Ethyl 2-chloro-3-oxo-3-phenylpropanoate or a similar α-halo-β-ketoester.

  • A thioamide: Thiourea is used to install the 2-amino group.[4][5]

  • Solvent and Base: The reaction is often carried out in a polar solvent like ethanol or THF, sometimes with a mild base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) to neutralize the generated acid.[1][3]

Q3: What are the most common byproducts to anticipate in this synthesis?

The primary byproduct concerns in the Hantzsch synthesis of 2-aminothiazoles are:

  • Isomer Formation: Under acidic conditions, the reaction can yield a 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of the desired 2-aminothiazole.[6] Maintaining neutral or slightly basic conditions helps to favor the correct isomer.

  • Dehalogenation: Side reactions involving the dehalogenation of the α-haloketone starting material can reduce the overall yield.[3]

  • Hydrolysis Products: If starting with an ester (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate), premature hydrolysis of the ester group can occur, especially during workup, leading to impurities.

  • Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketone and thiourea in the crude product.

Q4: How can I monitor the reaction to minimize byproduct formation?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. This allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged heating.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield of the Final Product
Possible CauseRecommended Solution
Incomplete Reaction Monitor the reaction using TLC until the starting materials are fully consumed. If the reaction stalls, a slight increase in temperature or addition of a catalyst might be necessary.
Suboptimal Reaction Conditions Optimize the reaction parameters, including solvent, temperature, and reaction time. Microwave irradiation has been shown to improve yields and reduce reaction times in similar syntheses.[7]
Degradation of Reactants or Product Ensure high-purity, dry reagents and solvents. Some reactants, particularly α-haloketones, can be unstable. The product may also be sensitive to excessive heat or harsh pH conditions during workup.
Isomer Formation The Hantzsch synthesis regioselectivity is sensitive to pH. Condensation in a neutral or slightly basic solvent typically yields the 2-(N-substituted amino)thiazoles, whereas acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[6]
Problem 2: Significant Impurities in the Crude Product
Possible CauseRecommended Solution
Formation of 2-Imino Isomer Avoid acidic conditions. The use of a non-nucleophilic base like potassium bicarbonate (KHCO₃) or sodium acetate can help maintain a favorable pH and promote the desired reaction pathway.[1][6]
Presence of Unreacted Starting Materials Adjust the stoichiometry of the reactants. A slight excess of thiourea can sometimes help drive the reaction to completion. Ensure adequate reaction time as confirmed by TLC monitoring.
Hydrolysis of the Carboxylic Ester If the synthesis starts from an ester, perform the reaction under anhydrous conditions. During the workup, avoid strong acidic or basic conditions for extended periods if the ester is desired. If the final product is the carboxylic acid, a final saponification step followed by careful acidification is required.
Problem 3: Difficulty in Product Purification
Recommended Solution
Recrystallization
Column Chromatography
Acid-Base Extraction

Visual Guides and Protocols

Reaction and Byproduct Pathways

The following diagrams illustrate the intended reaction pathway and a common side reaction.

Hantzsch_Synthesis cluster_main Desired Pathway (Neutral/Basic pH) cluster_byproduct Side Reaction (Acidic pH) start_keto Ethyl 2-chloro-3-oxo-3-phenylpropanoate intermediate Thioamidinium Intermediate start_keto->intermediate + start_thiourea Thiourea start_thiourea->intermediate product 2-Amino-5-phenyl-1,3-thiazole- 4-carboxylic Acid Ester intermediate->product Cyclization & Dehydration start_keto_bp Ethyl 2-chloro-3-oxo-3-phenylpropanoate byproduct 2-Imino-3-H-5-phenyl-1,3-thiazole- 4-carboxylic Acid Ester (Isomer) start_keto_bp->byproduct + start_thiourea_bp Thiourea start_thiourea_bp->byproduct

Caption: Desired Hantzsch synthesis pathway versus a common acidic side reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common synthesis issues.

Troubleshooting_Workflow start Problem Identified: Low Yield or High Impurity check_tlc Analyze TLC Plate: Are starting materials present? start->check_tlc sol_reagents Other Cause: Reagent/solvent quality is poor. Verify purity and dryness. start->sol_reagents If other solutions fail check_nmr Analyze Crude ¹H NMR / LC-MS: Isomeric byproduct detected? check_tlc->check_nmr No sol_time Solution: Increase reaction time/temperature. Verify reagent stoichiometry. check_tlc->sol_time Yes sol_ph Solution: Adjust pH to neutral/basic. Use NaHCO₃ or NaOAc buffer. check_nmr->sol_ph Yes sol_purification Action: Proceed to Purification. Focus on removing polar impurities. check_nmr->sol_purification No

Caption: A logical workflow for troubleshooting synthesis problems.

Representative Experimental Protocol (Hantzsch Synthesis)

This protocol is a generalized representation based on standard procedures for Hantzsch thiazole synthesis and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Reagents:

  • Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq)

  • Thiourea (1.2 eq)

  • Potassium Bicarbonate (KHCO₃) (1.5 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-chloro-3-oxo-3-phenylpropanoate and anhydrous ethanol.

  • Add thiourea and potassium bicarbonate to the solution.

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the α-haloketone spot has disappeared (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold deionized water and stir.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

  • The final hydrolysis of the ester to the carboxylic acid can be achieved using standard saponification procedures (e.g., NaOH in ethanol/water) followed by careful acidification to pH 4-5 to precipitate the product.

References

Solving solubility problems of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound for in vitro assays?

A1: The primary challenge in dissolving this compound stems from its molecular structure, which contains both a basic amino group and an acidic carboxylic acid group. This amphoteric nature means its solubility is highly dependent on the pH of the solvent. Additionally, the presence of the phenyl group contributes to its hydrophobicity, potentially leading to low aqueous solubility at neutral pH.[1][2]

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for creating high-concentration stock solutions of many organic compounds for use in biological assays.[3][4] Ethanol can also be a suitable solvent. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous media.

Q3: My compound precipitates when I add the DMSO stock solution to my cell culture medium. What is happening and how can I prevent this?

A3: This phenomenon, often called "solvent shock" or "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent becomes insoluble upon rapid dilution into an aqueous solution like cell culture medium.[3] To prevent this, it is recommended to perform serial dilutions of the high-concentration stock solution in pre-warmed (37°C) cell culture medium.[3] Adding the compound dropwise while gently vortexing the medium can also help.

Q4: How does pH affect the solubility of this compound?

A4: Due to the presence of both an amino group (basic) and a carboxylic acid group (acidic), the solubility of this compound is expected to be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase in both acidic and basic conditions.

  • In acidic solutions (low pH): The amino group will be protonated (–NH3+), increasing the polarity and aqueous solubility.

  • In basic solutions (high pH): The carboxylic acid group will be deprotonated (–COO-), also increasing its polarity and solubility in water.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound does not dissolve in the initial solvent (e.g., DMSO). The compound may have limited solubility even in organic solvents at the desired concentration.- Try gentle warming (e.g., 37°C water bath). - Use sonication to aid dissolution. - If solubility is still low, consider preparing a less concentrated stock solution.[3]
Immediate precipitation upon addition to aqueous medium. - "Solvent shock" due to rapid dilution. - The final concentration exceeds the aqueous solubility limit.- Perform serial dilutions in pre-warmed (37°C) medium instead of a single large dilution. - Add the stock solution dropwise while gently mixing. - Lower the final working concentration of the compound.
Precipitation observed after incubation (delayed precipitation). - The compound is unstable in the medium over time. - Interaction with media components (e.g., salts, proteins in serum). - Changes in pH of the medium due to cellular metabolism.- Prepare fresh working solutions immediately before use. - Test solubility in different basal media or in serum-free vs. serum-containing media. - Monitor the pH of the culture medium during the experiment.
Inconsistent experimental results. - Incomplete dissolution of the stock solution. - Precipitation in some wells but not others.- Always ensure the stock solution is clear before use. - Visually inspect all wells for precipitation before and after adding the compound. - Prepare a master mix of the final working solution to ensure homogeneity.

Quantitative Data

While specific experimental solubility data for this compound was not found in the literature search, the following table provides a template with hypothetical values to illustrate how such data would be presented. Researchers are strongly encouraged to determine the experimental solubility in their specific assay conditions.

Solvent Temperature pH Hypothetical Solubility (mg/mL) Hypothetical Molar Solubility (mM)
DMSO25°CN/A> 50> 227
Ethanol25°CN/A~20~91
PBS25°C7.4< 0.1< 0.45
PBS25°C4.0~1.0~4.5
PBS25°C9.0~2.5~11.4

Note: These are example values. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 220.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • 10 mmol/L * (1 L / 1000 mL) * 220.25 g/mol * 1000 mg/g = 2.20 mg

  • Weigh the compound: Accurately weigh 2.20 mg of the compound using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube until the compound is completely dissolved. If necessary, use a sonicator or warm the solution briefly in a 37°C water bath to aid dissolution.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[3]

Protocol 2: Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol provides a basic framework for determining the thermodynamic solubility of the compound in your specific assay buffer.[6]

  • Prepare a saturated solution: Add an excess amount of the compound (e.g., 1-2 mg) to 1 mL of your aqueous buffer (e.g., PBS, cell culture medium) in a glass vial.

  • Equilibrate: Tightly seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample the supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

  • Dilute and quantify: Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase for HPLC) and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate solubility: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in your buffer.

Visualizations

Signaling Pathway

2-Aminothiazole derivatives have been investigated for their anticancer properties, with studies indicating they can induce apoptosis (programmed cell death) and cause cell cycle arrest.[7][8][9] Some derivatives have been shown to inhibit kinases involved in cell proliferation.[8] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, leading to an anticancer effect.

G Compound 2-Amino-5-phenyl-1,3-thiazole- 4-carboxylic acid Kinase Target Kinase (e.g., HSET, ERK, JNK) Compound->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Apoptosis Apoptosis Kinase->Apoptosis Activation CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest Induction Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for preparing the compound for in vitro assays and troubleshooting solubility issues.

G start Start: Weigh Compound stock Prepare High-Concentration Stock in 100% DMSO start->stock dilute Serially Dilute in Pre-warmed (37°C) Medium stock->dilute assay Add to In Vitro Assay dilute->assay observe Observe for Precipitation assay->observe no_precip Proceed with Experiment observe->no_precip No precip Precipitation Occurs observe->precip Yes troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Change Solvent/Medium precip->troubleshoot troubleshoot->stock Re-optimize

Caption: Workflow for preparing and troubleshooting solutions for in vitro assays.

References

Technical Support Center: Scale-up Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable method is a two-step process. It begins with the Hantzsch thiazole synthesis to form the ethyl ester precursor, ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate. This is followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid product. One-pot variations of the initial Hantzsch synthesis have been developed to improve efficiency.[1][2]

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are ethyl 2-chloro-3-oxo-3-phenylpropanoate (or a similar α-haloketone), and thiourea for the Hantzsch condensation. For the subsequent hydrolysis step, a base such as sodium hydroxide is required.

Q3: What are the major challenges in the scale-up of the Hantzsch thiazole synthesis step?

A3: Common scale-up challenges include managing the exothermic nature of the reaction, ensuring efficient mixing of reagents, controlling the precipitation of the product, and minimizing the formation of side products. Maintaining a consistent temperature is crucial for controlling reaction kinetics and impurity profiles.

Q4: Are there greener alternatives for the synthesis of the thiazole precursor?

A4: Yes, research has focused on developing more environmentally friendly methods. These include the use of water as a solvent, employing reusable catalysts, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[3] One-pot syntheses are also considered greener as they reduce the number of workup and purification steps.[1][2]

Q5: What are the critical parameters to control during the hydrolysis of the ethyl ester?

A5: The critical parameters for the hydrolysis step are the concentration of the base, reaction temperature, and reaction time. Incomplete hydrolysis can lead to difficulties in purification, while harsh conditions might promote the degradation of the thiazole ring or other side reactions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of Ethyl Ester Precursor 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Poor quality or degradation of starting materials (especially the α-haloketone). 3. Inefficient mixing on a larger scale.1. Optimize reaction temperature and time. Consider gentle heating (e.g., 60-80°C) and monitor reaction progress by TLC. 2. Ensure the purity and stability of starting materials. Use freshly prepared or properly stored reagents. 3. Use appropriate agitation to ensure homogeneity of the reaction mixture.
Formation of Impurities in Hantzsch Synthesis 1. Side reactions due to high temperatures or prolonged reaction times. 2. Presence of reactive functional groups on starting materials leading to undesired products.1. Maintain a consistent and optimized reaction temperature. Monitor the reaction to avoid extended heating after completion. 2. Protect any sensitive functional groups on the starting materials if necessary.
Difficult Product Isolation/Purification of Ethyl Ester 1. The product is partially soluble in the reaction solvent. 2. Oily product instead of a crystalline solid.1. After the reaction, try precipitating the product by adding a non-solvent (e.g., water) or by cooling the reaction mixture. 2. Attempt to crystallize the oily product from a suitable solvent system. If that fails, column chromatography may be necessary.
Incomplete Hydrolysis to Carboxylic Acid 1. Insufficient amount of base. 2. Low reaction temperature or short reaction time.1. Use a sufficient molar excess of the base (e.g., NaOH). 2. Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Monitor the disappearance of the ester spot by TLC.
Product Degradation During Hydrolysis 1. The reaction temperature is too high. 2. Prolonged exposure to strong basic conditions.1. Perform the hydrolysis at the lowest effective temperature. 2. Neutralize the reaction mixture promptly after the reaction is complete.
Difficulty in Isolating the Carboxylic Acid 1. The product is soluble in the aqueous basic solution.1. After hydrolysis, carefully acidify the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid. Ensure the final pH is acidic.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch-type Synthesis of Thiazole Esters

Starting Materials Solvent Catalyst/Promoter Temperature (°C) Time (h) Yield (%) Reference
Ethyl acetoacetate, NBS, ThioureaWater/THFNone802Not specified[1]
2-Bromoacetophenone, ThioureaMethanolNoneReflux0.5High[4]
Acetophenone derivatives, TCCA, ThioureaEthanolCa/4-MePy-IL@ZY-Fe3O4800.4High[5]
Ethyl bromopyruvate, ThioureaEthanolNone701High[6]

Table 2: Conditions for Hydrolysis of a Structurally Similar Thiazole Ester

Starting Material Base Solvent Temperature (°C) Time Yield (%) Reference
2-amino-5-methylthiazole-4-carboxylic acid methyl esterNaOHWater50-6030 minNot specified for this specific step[7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol is adapted from general procedures for Hantzsch thiazole synthesis.

  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a condenser, a dropping funnel, and a temperature probe.

  • Reagent Preparation: Charge the reaction vessel with thiourea (1.0 equivalent) dissolved in a suitable solvent such as ethanol.

  • Reaction Execution: To the stirred solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent) dropwise at room temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol and then water.

  • Drying: Dry the product under vacuum to obtain the crude ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

Protocol 2: Hydrolysis of Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate

This protocol is based on general procedures for the saponification of esters.[7]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, suspend the ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.

  • Heating: Heat the mixture to reflux and maintain for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. If any solid is present, filter it off.

  • Precipitation: Slowly add hydrochloric acid (e.g., 2M HCl) to the filtrate with stirring until the pH is acidic (pH 3-4). A precipitate should form.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts.

  • Drying: Dry the product under vacuum to yield this compound.

Visualizations

Synthesis_Pathway A Ethyl 2-chloro-3-oxo-3-phenylpropanoate C Hantzsch Synthesis (Ethanol, Reflux) A->C B Thiourea B->C D Ethyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate C->D E Hydrolysis (NaOH, H2O/EtOH, Reflux) D->E F This compound E->F

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product q1 Which step is problematic? start->q1 ester_synthesis Ester Synthesis (Hantzsch) q1->ester_synthesis Step 1 hydrolysis Ester Hydrolysis q1->hydrolysis Step 2 sub_ester Problem Incomplete Reaction Side Products Purification Issues ester_synthesis->sub_ester sub_hydrolysis Problem Incomplete Hydrolysis Product Degradation Isolation Difficulty hydrolysis->sub_hydrolysis sol_ester Solution Increase Temp/Time Check Reagent Purity Optimize Temp/Time Add Anti-solvent sub_ester->sol_ester sol_hydrolysis Solution Increase Base/Time Lower Temperature Acidify to Precipitate sub_hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for the synthesis of the target compound.

References

Refining analytical methods for 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. The information is designed to address common challenges encountered during the analytical characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis. Infrared (IR) spectroscopy and elemental analysis are also commonly used to confirm functional groups and elemental composition, respectively.[1][2][3]

Q2: What are the expected spectral characteristics for this compound?

A2: While specific data can vary with experimental conditions, general expectations are as follows:

  • ¹H NMR: Signals for the phenyl protons, an exchangeable proton for the carboxylic acid (often broad), and a signal for the amino group protons.

  • ¹³C NMR: Resonances for the phenyl carbons, the thiazole ring carbons, and a characteristic downfield signal for the carboxylic acid carbonyl carbon.

  • IR: Characteristic peaks for N-H stretching (amino group), C=O stretching (carboxylic acid), and aromatic C-H stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.

Q3: Are there any specific challenges associated with the analysis of this compound?

A3: Thiazole-containing carboxylic acids can present challenges such as poor solubility in certain solvents, potential for zwitterion formation which can affect chromatographic behavior, and the acidic proton of the carboxylic acid can sometimes lead to broad peaks in NMR spectra. Careful selection of solvents and analytical conditions is crucial.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting)

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: The carboxylic acid and amino groups are ionizable. Adjust the mobile phase pH to suppress the ionization of one or both groups. For reversed-phase HPLC, a mobile phase with a pH around 2.5-3 (using formic acid or phosphoric acid) will protonate the carboxylic acid, leading to better retention and peak shape.[4]

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a column with low silanol activity or add a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.[4]

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem: Inconsistent retention times

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting the sample.

  • Possible Cause 2: Fluctuation in mobile phase composition or temperature.

    • Solution: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Column degradation.

    • Solution: If the problem persists, the column may be degraded and require replacement.

Mass Spectrometry (MS)

Problem: Poor ionization/low signal intensity

  • Possible Cause 1: Suboptimal ionization source settings.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, cone voltage, and gas flow rates.

  • Possible Cause 2: Inappropriate mobile phase for ESI.

    • Solution: Ensure the mobile phase is compatible with ESI. Volatile buffers like ammonium formate or ammonium acetate are preferred over non-volatile buffers like phosphate. The presence of a small amount of formic acid can aid in protonation for positive ion mode.

Problem: Inaccurate mass measurement

  • Possible Cause 1: Instrument not calibrated.

    • Solution: Perform a mass calibration using an appropriate standard before running the sample.

  • Possible Cause 2: High sample concentration.

    • Solution: Dilute the sample to avoid detector saturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Broad carboxylic acid proton signal

  • Possible Cause 1: Hydrogen bonding and chemical exchange.

    • Solution: This is a common characteristic of carboxylic acid protons. The peak can be sharpened by using a very dry solvent or by heating the sample. To confirm the peak, a D₂O exchange experiment can be performed, which will cause the carboxylic acid proton signal to disappear.

  • Possible Cause 2: Presence of paramagnetic impurities.

    • Solution: Ensure the sample and NMR solvent are free from paramagnetic impurities.

Problem: Poor resolution of aromatic proton signals

  • Possible Cause 1: Inadequate magnetic field shimming.

    • Solution: Carefully shim the magnetic field to improve homogeneity.

  • Possible Cause 2: Sample concentration is too high.

    • Solution: A high sample concentration can lead to viscosity-related line broadening. Dilute the sample.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.2 - 8.0Multiplet
-NH₂~7.0 (broad)Singlet
-COOH>12.0 (very broad)Singlet

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
-COOH160 - 170
Phenyl C-ipso130 - 135
Phenyl C-H125 - 130
Thiazole C2165 - 175
Thiazole C4140 - 150
Thiazole C5110 - 120

Note: These are predicted values and may vary based on experimental conditions.

Experimental Protocols

HPLC Method for Purity Analysis (Starting Point)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Mass Spectrometry (MS) - ESI-MS
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Desolvation Gas (N₂): 600 L/hr

    • Desolvation Temperature: 350 °C

  • Data Acquisition: Full scan mode from m/z 100 to 500

NMR Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Concentration: 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (for distinguishing CH, CH₂, and CH₃ groups)

    • COSY (for ¹H-¹H correlations)

    • HSQC (for ¹H-¹³C one-bond correlations)

    • HMBC (for ¹H-¹³C long-range correlations)

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization synthesis Synthesis of 2-Amino-5-phenyl-1,3-thiazole- 4-carboxylic acid purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC (Purity Assessment) purification->hplc Purity > 95%? ms Mass Spectrometry (Molecular Weight) hplc->ms nmr NMR Spectroscopy (Structural Elucidation) ms->nmr

Caption: Experimental workflow for synthesis and characterization.

troubleshooting_hplc start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes no_peaks No Peaks Observed? retention_time->no_peaks No equilibrate Increase Column Equilibration Time retention_time->equilibrate Yes check_detector Check Detector Settings no_peaks->check_detector Yes check_overload Reduce Sample Concentration adjust_ph->check_overload use_new_column Use New/Different Column check_overload->use_new_column check_mobile_phase Prepare Fresh Mobile Phase equilibrate->check_mobile_phase check_temp Use Column Oven check_mobile_phase->check_temp check_sample_prep Verify Sample Preparation check_detector->check_sample_prep

Caption: Troubleshooting flowchart for common HPLC issues.

References

Overcoming challenges in the derivatization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when derivatizing this compound?

A1: Researchers often face three primary challenges:

  • Poor Solubility: The title compound and its derivatives often exhibit low solubility in common organic solvents, complicating reactions and purification.

  • Difficult Amide Coupling: The electron-withdrawing nature of the thiazole ring can reduce the nucleophilicity of the 2-amino group, making amide bond formation challenging, especially with sterically hindered or electron-deficient coupling partners.

  • Side Reactions during Esterification: The presence of the nucleophilic 2-amino group can lead to undesired side reactions, such as N-acylation, when attempting to esterify the carboxylic acid.

Q2: How can I improve the solubility of my 2-aminothiazole derivative?

A2: Several strategies can be employed to enhance solubility:

  • Co-solvents: Using a mixture of solvents can significantly improve solubility. Common co-solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.

  • pH Adjustment: The solubility of 2-aminothiazole derivatives can be pH-dependent. In acidic conditions, the amino group can be protonated, which may increase aqueous solubility.

  • Salt Formation: Converting the molecule into a salt by reacting it with a suitable acid or base can improve its solubility in aqueous or protic solvents. For a stable salt to form, the difference in pKa (ΔpKa) between the 2-aminothiazole derivative (acting as a base) and the acidic co-former should generally be greater than 2 to 3.

Q3: My amide coupling reaction is giving a low yield. What can I do?

A3: Low yields in amide coupling reactions with this scaffold are common. Consider the following troubleshooting steps:

  • Choice of Coupling Reagent: Standard reagents may not be effective. For challenging couplings, consider more potent reagents. A comparison of commonly used reagents is provided in the data section.

  • Reaction Conditions: Optimization of temperature, reaction time, and solvent is crucial. In some cases, heating the reaction mixture may be necessary.

  • Protecting Groups: If side reactions are suspected, consider protecting the 2-amino group, though this adds extra steps to the synthesis.

  • Activation Method: Converting the carboxylic acid to an acid chloride prior to reaction with the amine can sometimes improve yields, but care must be taken to avoid side reactions.

Q4: I am observing side products during the esterification of the carboxylic acid. How can I prevent this?

A4: The primary side reaction is the acylation of the 2-amino group. To mitigate this:

  • Use of Thionyl Chloride: An effective method for esterification of amino acids involves using thionyl chloride. This reagent activates the carboxyl group, and the in-situ generated hydrochloric acid protonates the amino group, preventing it from acting as a nucleophile.

  • Protecting Groups: Protecting the 2-amino group with a suitable protecting group (e.g., Boc) before performing the esterification is a reliable but multi-step approach. The protecting group can be removed after the ester is formed.

Troubleshooting Guides

Amide Coupling Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive coupling reagentUse a fresh bottle of coupling reagent.
Low nucleophilicity of the 2-amino groupSwitch to a more powerful coupling reagent such as HATU or T3P. Consider converting the carboxylic acid to an acid chloride.
Steric hindrance from coupling partnersIncrease reaction temperature and time. Use a less sterically hindered base.
Multiple Spots on TLC (Side Products) Self-coupling of the carboxylic acidAdd the coupling reagent to a mixture of the carboxylic acid and the amine, rather than pre-activating the acid.
EpimerizationIf working with chiral centers, consider using a racemization-suppressing additive like HOBt or performing the reaction at a lower temperature.
Difficulty in Product Purification Unreacted starting materialsUse a slight excess (1.1-1.2 equivalents) of one reagent to ensure the full conversion of the other.
Byproducts from the coupling reagentChoose a coupling reagent that produces water-soluble byproducts (e.g., EDC), simplifying workup. Dicyclohexylurea (DCU) from DCC can often be removed by filtration.
Esterification Troubleshooting
Problem Possible Cause Suggested Solution
Low Yield Reversible reaction (Fischer esterification)Use a large excess of the alcohol (can be used as the solvent). Remove water as it forms using a Dean-Stark apparatus or molecular sieves.
Incomplete reactionIncrease reaction time and/or temperature. Use a stronger acid catalyst.
Formation of N-acylated Side Product The 2-amino group is reactingUse the thionyl chloride method for esterification. Alternatively, protect the amino group before esterification.
Decomposition of Starting Material Harsh acidic conditionsUse a milder acid catalyst or shorter reaction times.

Data Presentation

Table 1: Solubility of a Related Compound (2-Amino-4-phenylthiazole) in Common Organic Solvents

Note: This data is for a structurally related compound and should be used as an estimation for this compound.

Solvent Approximate Solubility (mg/mL) Reference
Ethanol~12
DMSO~10
DMF~10
Ethanol:PBS (pH 7.2) (1:10)~0.1
Table 2: Representative Yields for the Synthesis of 2-Aminothiazole Derivatives

Note: These yields are for various 2-aminothiazole derivatives and are intended to be illustrative.

Derivative Reaction Type Yield (%)
N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)benzamideAmide Coupling72
4-fluoro-N-methyl-N-(4-(3-(trifluoro methyl) phenyl) thiazol-2-yl) benzamideAmide Coupling77
2-fluoro-N-methyl-N-(4-(3-trifluoro methyl) phenyl) thiazol-2-yl) benzamideAmide Coupling69
N-(6-chloropyridin-3-yl) methyl)-4-fluoro-N-(4-(3-(trifluoromethyl) phenyl) thiazol-2-yl) benzamideAmide Coupling66
N-(thiazol-2-yl)benzenesulfonamide from 2-aminothiazoleSulfonylation69

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of this compound (1.0 eq) in dry DMF, add the desired amine (1.1 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIEA) (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Esterification using Thionyl Chloride
  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also act as the solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting ester.

Visualizations

experimental_workflow cluster_start Starting Material cluster_derivatization Derivatization cluster_purification Workup & Purification cluster_product Final Product start This compound amide Amide Coupling (Amine, Coupling Reagent, Base) start->amide Choose Path ester Esterification (Alcohol, Acid Catalyst or SOCl2) start->ester Choose Path workup Aqueous Workup / Extraction amide->workup ester->workup purify Column Chromatography / Recrystallization workup->purify product Desired Derivative purify->product

Caption: General experimental workflow for derivatization.

Caption: Troubleshooting workflow for amide coupling.

Caption: Logical workflow for choosing an esterification method.

Stability testing of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability testing of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid in various solvents. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading in my chosen solvent. What are the likely causes?

A1: Degradation of 2-aminothiazole derivatives can be influenced by several factors:

  • pH: The 2-aminothiazole core can be susceptible to hydrolysis under strongly acidic or basic conditions. The carboxylic acid moiety can also participate in reactions depending on the pH.

  • Oxidation: The thiazole ring and the amino group can be sensitive to oxidative stress, which may be initiated by dissolved oxygen, metal ions, or peroxides in the solvent.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of thiazole-containing compounds. One potential pathway involves reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to degradation products.[1]

  • Temperature: Elevated temperatures can accelerate all degradation pathways.

Q2: I am observing poor solubility of my compound in common aqueous buffers. What can I do?

A2: Poor aqueous solubility is a common challenge with 2-aminothiazole derivatives. Here are some strategies to enhance solubility:

  • pH Adjustment: The solubility of 2-aminothiazole derivatives is often pH-dependent due to the basicity of the amino group.[2] Acidic conditions can protonate the amine, which may increase aqueous solubility. However, be cautious as extreme pH values can cause degradation.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[2] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is advisable to start with a small percentage of the co-solvent and incrementally increase it.

  • Salt Formation: If the compound has a suitable pKa, it can be converted into a more soluble salt form. For a stable salt to form, the difference in pKa (ΔpKa) between the basic compound and the acidic co-former should ideally be greater than 2 to 3.[2]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their apparent solubility.[2]

Q3: What are the typical stress conditions for forced degradation studies of a 2-aminothiazole derivative?

A3: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature.

  • Thermal Degradation: Dry heat (e.g., 80-100 °C) or in solution at elevated temperatures.

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Study
Potential Cause Troubleshooting Steps
Compound Degradation 1. Compare the chromatogram with a freshly prepared standard solution to confirm the presence of new peaks. 2. Analyze the stress conditions (pH, temperature, light exposure) to identify the likely cause of degradation. 3. Use a diode-array detector (DAD) or mass spectrometer (MS) to obtain spectral information about the new peaks to aid in their identification.
Solvent Impurities 1. Run a blank injection of the solvent to check for impurities. 2. Use high-purity, HPLC-grade solvents.
Interaction with Excipients (if in formulation) 1. Perform a stability study of the active pharmaceutical ingredient (API) alone to rule out excipient interactions.
Issue 2: Poor Peak Shape or Shifting Retention Times in HPLC
Potential Cause Troubleshooting Steps
Compound Instability in Mobile Phase 1. Check the pH of the mobile phase. The ionization state of the compound can affect peak shape and retention. 2. Prepare fresh mobile phase daily.
Column Overload 1. Reduce the injection volume or the concentration of the sample.
Column Degradation 1. Use a guard column to protect the analytical column. 2. If the column has been used extensively, consider replacing it.

Experimental Protocols

Protocol 1: General Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for specified time points. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for specified time points. At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 80 °C. Also, reflux a solution of the compound in a suitable solvent. Sample at various time points for HPLC analysis.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. Analyze the samples by HPLC.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development (Example)
  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl24 h15%2
0.1 M NaOH8 h25%3
3% H₂O₂24 h10%1
Thermal (80°C, solid)48 h5%1
Photostability (ICH Q1B)-8%1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_identification Degradant Identification stock_solution Prepare Stock Solution stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock_solution->stress_samples hplc_analysis HPLC Analysis stress_samples->hplc_analysis data_evaluation Data Evaluation (% Degradation, Purity) hplc_analysis->data_evaluation lc_ms LC-MS/MS Analysis hplc_analysis->lc_ms If degradants > threshold structure_elucidation Structure Elucidation lc_ms->structure_elucidation nmr NMR Spectroscopy nmr->structure_elucidation

Caption: Experimental workflow for stability testing and degradant identification.

signaling_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis hydrolysis_prod Hydrolyzed Thiazole Ring Products hydrolysis->hydrolysis_prod oxidation_prod Oxidized Thiazole Derivatives oxidation->oxidation_prod photo_prod Rearranged Photo-oxygenation Products photolysis->photo_prod

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Study of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its analogs, supported by experimental data and detailed methodologies. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on the specific class of this compound and its derivatives, offering a comparative analysis of their synthesis, structure-activity relationships (SAR), and biological performance.

Synthesis Overview

The primary synthetic route to 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid and its ester or amide analogs is the Hantzsch thiazole synthesis.[1][2][3] This versatile method involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the target scaffold, an appropriate α-ketoester or α-ketoacid is halogenated at the α-position, followed by cyclization with thiourea. Modifications to the 5-phenyl ring are achieved by starting with appropriately substituted benzoylacetates, while variations at the 4-carboxylic acid position are typically introduced by using different α-ketoesters or by subsequent derivatization of the carboxylic acid.

Below is a generalized workflow for the synthesis of these compounds.

cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Core Scaffold cluster_analogs Analog Synthesis A Substituted Benzaldehyde D Reaction Mixture (e.g., in Ethanol) A->D B Dichloroacetic Acid B->D C Thiourea C->D E Cyclization D->E F 2-Amino-5-(substituted-phenyl)- 1,3-thiazole-4-carboxylic Acid E->F G Esterification / Amidation F->G H Ester/Amide Analogs G->H

Caption: Generalized workflow for the synthesis of this compound and its analogs.

Comparative Biological Activity

The biological activity of this compound and its analogs has been primarily investigated in the context of antimicrobial and anticancer applications. The following sections and tables summarize the available quantitative data to facilitate a comparative analysis.

Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of this class of compounds. The minimum inhibitory concentration (MIC) is a key parameter for comparing the efficacy of these analogs.

Compound IDR (Substitution on Phenyl Ring)R' (at Carboxylic Acid)OrganismMIC (µg/mL)Reference
1a HHStaphylococcus aureus>100[4]
1b 4-ClHStaphylococcus aureus50[4]
1c 4-CH₃HStaphylococcus aureus75[4]
2a H-CH₂CH₃Staphylococcus epidermidis250[4]
2b 2-OH-CH₂CH₃Pseudomonas aeruginosa375[4]
2c 4-NO₂-CH₂CH₃Staphylococcus aureus250[4]
3a HHPseudomonas aeruginosaModerately Active[1]
3b 4-NO₂HPseudomonas aeruginosaModerately Active[1]

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

  • Substitution on the 5-phenyl ring: The presence of electron-withdrawing groups, such as a chloro or nitro group at the para-position of the phenyl ring, appears to enhance antibacterial activity compared to the unsubstituted analog.[1][4]

  • Modification of the 4-carboxylic acid: Esterification of the carboxylic acid (e.g., ethyl ester) can lead to compounds with significant activity, although direct comparison with the parent carboxylic acids is limited in the reviewed literature.[4] The formation of Schiff bases at the 2-amino group with various aldehydes also yields compounds with notable antimicrobial potential.[4]

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to compare their cytotoxic effects.

Compound IDR (Substitution on Phenyl Ring)R' (at Carboxylic Acid)Cell LineIC₅₀ (µM)Reference
4a 4-Cl-NH-(2-chloro-6-methylphenyl)K562 (Leukemia)16.3[5][6]
4b 4-Cl-NH-(2-chloro-6-methylphenyl)MCF-7 (Breast)20.2[6]
4c 4-Cl-NH-(2-chloro-6-methylphenyl)HT-29 (Colon)21.6[6]
5a 4-OCH₃-NH-(p-tolyl)SKNMC (Neuroblastoma)15.2 ± 1.21[7]
5b 4-OCH₃-NH-(4-chlorophenyl)SKNMC (Neuroblastoma)22.3 ± 1.89[7]
6a H-NH-(2-aminophenyl)K562 (Leukemia)Potent Activity[8]
6b H-NH-(2-amino-5-methylphenyl)DU145 (Prostate)Potent Activity[8]

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Amide derivatives at the 4-position: Conversion of the carboxylic acid to various carboxamides is a common strategy that has yielded potent anticancer agents. The nature of the amine used for amidation significantly influences the activity.[5][6][7]

  • Substituents on the N-phenyl ring of the carboxamide: The substitution pattern on the N-phenyl ring of the carboxamide moiety is crucial for cytotoxicity. For instance, in one study, a cyclohexyl group was found to be less effective than an aniline moiety.[7]

  • Dual Inhibition: Some analogs have been designed as dual inhibitors, for example, targeting both Bcr-Abl and histone deacetylase (HDAC), which can lead to potent antiproliferative activities.[8]

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many of these specific analogs is not fully elucidated, the broader class of 2-aminothiazole derivatives is known to inhibit various enzymes and signaling pathways crucial for cell proliferation and survival.

cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes A 2-Aminothiazole Derivatives B Kinases (e.g., Bcr-Abl, Itk) A->B Inhibition C HDAC A->C Inhibition D Microtubule Polymerization A->D Disruption E Inhibition of Proliferation B->E F Induction of Apoptosis C->F G Cell Cycle Arrest D->G

Caption: Potential mechanisms of action for 2-aminothiazole derivatives leading to anticancer effects.

Several 2-aminothiazole-based compounds have been identified as potent inhibitors of various kinases, including Bcr-Abl and Itk (interleukin-2-inducible T-cell kinase).[8][9][10] Inhibition of these kinases can disrupt signaling pathways essential for the growth and survival of cancer cells. Additionally, some derivatives have been shown to inhibit histone deacetylases (HDACs), leading to changes in gene expression that can induce apoptosis and cell cycle arrest.[8] The disruption of microtubule polymerization is another mechanism through which certain thiazole derivatives exert their anticancer effects.[11]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound and its analogs, based on methodologies reported in the literature.

General Synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic Acid (Hantzsch Synthesis)[1]
  • Reaction Setup: A mixture of a substituted benzaldehyde (1 mmol), dichloroacetic acid (1 mmol), and thiourea (2 mmol) in ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction: The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid.

General Procedure for Synthesis of N-Substituted-2-amino-5-phenyl-1,3-thiazole-4-carboxamides[7]
  • Activation of Carboxylic Acid: To a solution of this compound (1 mmol) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added. The mixture is stirred at room temperature for 30 minutes.

  • Amide Formation: The desired substituted aniline (1.1 mmol) is added to the reaction mixture, and stirring is continued at room temperature for 12-24 hours.

  • Work-up: The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-substituted-2-amino-5-phenyl-1,3-thiazole-4-carboxamide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[4]
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)[7]
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

This compound and its analogs represent a versatile scaffold for the development of novel therapeutic agents. The available data suggests that strategic modifications to the 5-phenyl ring and the 4-carboxylic acid moiety can significantly modulate their antimicrobial and anticancer activities. Further systematic exploration of the structure-activity relationships, elucidation of specific molecular targets, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this promising class of compounds. This guide provides a foundational overview to aid researchers in the rational design and development of new and more effective 2-aminothiazole-based drug candidates.

References

Thiazole Derivatives in Enzyme Inhibition: A Comparative Analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Scaffolds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid and related thiazole derivatives as enzyme inhibitors. Supported by experimental data, this document details their performance, outlines experimental protocols, and visualizes relevant biological pathways and workflows.

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. Its derivatives have garnered significant attention for their diverse pharmacological activities, including the inhibition of various enzymes implicated in disease. This guide focuses on the comparative efficacy of 2-aminothiazole derivatives, particularly those with a phenyl substitution, in inhibiting key metabolic enzymes such as carbonic anhydrases and cholinesterases.

Comparative Inhibitory Activity: 2-Aminothiazole Derivatives

Recent studies have highlighted the potential of 2-aminothiazole derivatives as potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). The inhibitory activity, often quantified by the inhibition constant (Kᵢ), reveals the potency of these compounds. A lower Kᵢ value indicates a stronger inhibition of the enzyme.

The following table summarizes the inhibitory activities of several 2-amino-4-phenyl-substituted thiazole derivatives against these enzymes. While data for the exact this compound was not available in a comparative context, the presented analogs provide valuable structure-activity relationship (SAR) insights for researchers working with this scaffold.

CompoundTarget EnzymeInhibition Constant (Kᵢ) in µM
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 ± 0.001[1]
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 ± 0.017[1]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 ± 0.030[1]
2-amino-4-(4-bromophenyl)thiazoleBChE0.083 ± 0.041[1]

This data is extracted from a study by Korkmaz et al. (2022), which investigated the inhibitory effects of various 2-amino thiazole derivatives on these metabolic enzymes.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are the generalized protocols for the key enzyme inhibition assays cited in the comparative data.

Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory activity against hCA I and hCA II is typically determined by measuring the enzyme's esterase activity using a spectrophotometric method.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 405 nm. The presence of an inhibitor reduces the rate of this reaction.[2][3]

Materials:

  • Human carbonic anhydrase I and II isoenzymes

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (thiazole derivatives)

  • Acetazolamide (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in appropriate buffers and solvents.

  • Assay Mixture: In a 96-well plate, add Tris-HCl buffer, the enzyme solution, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for a defined duration.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the rate in the presence of the inhibitor to the rate of the control (without inhibitor). The Kᵢ values are then determined by fitting the data to appropriate enzyme inhibition models.

Cholinesterase (AChE and BChE) Inhibition Assay

The widely used Ellman's method is employed to assess the inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.

Principle: The enzyme hydrolyzes its respective substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[4][5][6]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (thiazole derivatives)

  • Donepezil or Galantamine (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.

  • Assay Mixture: To a 96-well plate, add phosphate buffer, DTNB solution, the test compound at various concentrations, and the enzyme solution.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a predefined time.

  • Reaction Initiation: Start the reaction by adding the substrate (ATCI or BTCI).

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of the reaction. The percentage of inhibition is determined by comparing the enzyme activity in the presence and absence of the inhibitor. The Kᵢ values are calculated using appropriate enzyme kinetic models.

Visualizing Workflows and Pathways

To further elucidate the experimental and biological contexts, the following diagrams are provided.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate mix Add Reagents to Plate (Enzyme + Inhibitor) plate->mix incubate Incubate mix->incubate start_reaction Add Substrate incubate->start_reaction measure Kinetic Measurement (Spectrophotometer) start_reaction->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ki Calculate Ki Values calc_inhibition->calc_ki

Generalized workflow for in vitro enzyme inhibition assays.

Cholinergic_Signaling_Pathway cluster_synapse Cholinergic Synapse ACh_synthesis Acetylcholine (ACh) Synthesis Vesicle Synaptic Vesicle ACh_synthesis->Vesicle ACh_release Vesicle->ACh_release Synaptic_cleft Synaptic Cleft ACh_release->Synaptic_cleft ACh_receptor Postsynaptic Receptor Synaptic_cleft->ACh_receptor binds to AChE Acetylcholinesterase (AChE) Synaptic_cleft->AChE hydrolyzed by Signal Signal Transduction ACh_receptor->Signal Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Thiazole Thiazole Derivative (Inhibitor) Thiazole->AChE inhibits

Inhibition of Acetylcholinesterase in a cholinergic synapse.

Conclusion

This compound and its structural analogs represent a promising class of compounds for the development of novel enzyme inhibitors. The available data on 2-amino-4-phenylthiazole derivatives demonstrate potent, low micromolar to nanomolar inhibition of clinically relevant enzymes such as carbonic anhydrases and cholinesterases. The structure-activity relationships derived from such comparative data are invaluable for guiding the design of more potent and selective inhibitors. The standardized and robust experimental protocols outlined in this guide provide a solid foundation for the in vitro evaluation of these and other thiazole-based compounds, ensuring data reliability and comparability across different studies. Further investigation into the broader enzymatic and cellular activities of these derivatives is warranted to fully elucidate their therapeutic potential.

References

Benchmarking 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Against Known Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and evaluation of novel chemical scaffolds with potent antimicrobial activity. Among these, thiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial potential of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid and its analogs against established antimicrobial agents. The data presented herein is compiled from various studies and serves as a benchmark for further research and development in this area.

Comparative Antimicrobial Activity

Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

Compound / DrugStaphylococcus aureusEscherichia coli
2-Aminothiazole Derivatives (Analogs)31.25 - 62.5[1]16.1[2]
Ampicillin0.6 - 1[3]4[3]
Ciprofloxacin0.5 - 1[4]0.013 - 0.08[5]
Gentamicin0.128 (MIC)[6]6 - 30 (MIC)[7]

Table 2: Antifungal Activity - Minimum Inhibitory Concentration (MIC) in µg/mL

Compound / DrugCandida albicans
2-Aminothiazole Derivatives (Analogs)7.81 - 8[1][8]
Fluconazole0.5[2]
Amphotericin B0.06 - 1.0[9]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the determination of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a standard procedure for determining MIC values.

Procedure:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound or standard drug is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

  • Subculturing: The aliquot is plated onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.

  • Reading Results: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Visualizing Mechanisms and Workflows

Proposed Antibacterial Mechanism of Action of 2-Aminothiazole Derivatives

Thiazole derivatives have been suggested to interfere with bacterial cell wall synthesis. One of the proposed mechanisms involves the inhibition of MurB, an enzyme essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

G Proposed Antibacterial Mechanism of 2-Aminothiazole Derivatives Thiazole 2-Aminothiazole Derivative MurB MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Thiazole->MurB Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Catalyzes step in CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Inhibition of MurB by 2-aminothiazole derivatives disrupts peptidoglycan synthesis.

Proposed Antifungal Mechanism of Action of Thiazole Derivatives

Similar to other azole antifungals, thiazole derivatives are thought to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane. This is achieved by targeting the enzyme lanosterol 14α-demethylase (CYP51).

G Proposed Antifungal Mechanism of Thiazole Derivatives Thiazole Thiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole->CYP51 Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Synthesis Lanosterol->Ergosterol Conversion catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Death Fungal Cell Death Membrane->Death Disruption leads to

Caption: Thiazole derivatives may inhibit CYP51, disrupting ergosterol synthesis.

General Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial properties of a novel compound.

G Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound Test Compound Synthesis & Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Compound->MIC Microorganism Microorganism Culture (Bacterial/Fungal Strains) Microorganism->MIC MBC Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay MIC->MBC Inform Data Data Collection (MIC/MBC Values) MIC->Data MBC->Data Comparison Comparison with Standard Antimicrobials Data->Comparison Conclusion Conclusion on Antimicrobial Potential Comparison->Conclusion

Caption: A streamlined workflow for assessing the antimicrobial potential of a test compound.

References

Cross-validation of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid's biological effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anti-proliferative effects of novel 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives against various cancer cell lines, benchmarked against established anti-cancer agents.

Introduction

The quest for novel anti-cancer agents has led to the exploration of diverse heterocyclic compounds, among which 2-amino-1,3-thiazole-4-carboxylic acid derivatives have emerged as a promising scaffold. This guide provides a cross-validation of the biological effects of various derivatives of this compound across multiple cancer cell lines. The anti-proliferative activities of these compounds are compared with established chemotherapy drugs and targeted therapies, supported by experimental data from recent studies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of this class of compounds.

Comparative Anti-proliferative Activity

The in vitro cytotoxic effects of several novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined and are summarized below.

Comparison with Dasatinib

One study focused on a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the tyrosine kinase inhibitor, Dasatinib. The anti-proliferative potency of a lead compound from this series, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (referred to as Compound 6d), was compared with Dasatinib in various cancer cell lines.

CompoundK563 (Leukemia) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
Compound 6d Comparable to Dasatinib20.2Inactive21.6
Dasatinib < 1< 1< 1< 1
Table 1: Comparative IC50 values of Compound 6d and Dasatinib in different cancer cell lines.[1][2]

The results indicate that while Compound 6d shows high potency against the K563 leukemia cell line, its activity against mammary and colon carcinoma cell lines is significantly lower than that of Dasatinib.[1][2] This suggests that the pyrimidin-4-ylamino core of Dasatinib is crucial for its broad anti-tumor activity in non-leukemia cell lines.[1][2]

Comparison with Crizotinib

Another study investigated a series of 2-amino-4-phenylthiazole derivatives containing amide moieties, designed based on the structural characteristics of the ALK and c-Met inhibitor, Crizotinib. The in vitro anti-proliferative activity of the most promising compound (referred to as Compound 5b) was evaluated against several human cancer cell lines.

CompoundA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HT29 (Colon Cancer) IC50 (µM)Karpas299 (Lymphoma) IC50 (µM)
Compound 5b NDND2.01ND
Crizotinib Positive ControlPositive ControlPositive ControlPositive Control
ND: Not Disclosed in the provided results.
Table 2: Anti-proliferative activity of Compound 5b in various cancer cell lines.[3][4]

Compound 5b demonstrated outstanding growth inhibitory effects, particularly against the HT29 colon cancer cell line with an IC50 value of 2.01 µM.[3][4] Molecular docking studies suggest that these compounds are potential inhibitors of the c-Met signaling pathway.[4]

Comparison with Doxorubicin

In a study focusing on a different series of 2-(substituted)amino-1,3-thiazole derivatives, the cytotoxic activity was screened against the Leukemia HL-60 cell line and compared to the standard chemotherapeutic agent, Doxorubicin.

CompoundHL-60 (Leukemia) IC50 (µM)
Compound 4b Most promising candidate
Doxorubicin Positive Control
Table 3: Cytotoxic activity of a promising 1,3-thiazole derivative against Leukemia HL-60 cells.[5]

The lead compound in this series, designated as 4b, was identified as the most promising anti-tumor candidate among the tested compounds.[5] Further investigation into its mechanism of action revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis, increasing the concentration of caspase 3 by four-fold compared to the untreated control.[5]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the evaluation of these 2-amino-1,3-thiazole derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 2-amino-1,3-thiazole derivatives) and a positive control (e.g., Dasatinib, Crizotinib, or Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound for a predetermined time.

  • Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Methodologies and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cytotoxicity Screening A Seed Cancer Cells in 96-well plates B Treat with Thiazole Derivatives & Controls A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: A generalized workflow for determining the IC50 values of test compounds using the MTT assay.

G cluster_pathway Hypothesized Apoptotic Pathway Induction Thiazole 2-Aminothiazole Derivative CellCycle Cell Cycle Arrest at G2/M Thiazole->CellCycle Caspase3 Caspase-3 Activation Thiazole->Caspase3 Apoptosis Apoptosis CellCycle->Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram illustrating the potential mechanism of action involving cell cycle arrest and apoptosis induction.

Conclusion

The derivatives of this compound represent a versatile and potent scaffold for the development of novel anti-cancer agents. The comparative data presented in this guide highlight their significant cytotoxic activity against various cancer cell lines, with some derivatives showing efficacy comparable to or even exceeding that of established drugs in specific contexts. The observed mechanisms of action, including the induction of cell cycle arrest and apoptosis, further underscore their therapeutic potential. While the broad-spectrum activity of some established drugs like Dasatinib remains a high benchmark, the selectivity and novel mechanisms of these thiazole derivatives warrant continued investigation and optimization in the pursuit of more effective and targeted cancer therapies.

References

A Comparative Guide to Dasatinib and 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-established multi-targeted tyrosine kinase inhibitor, dasatinib, with the potential but largely uncharacterized compound, 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. The comparison is based on available public data and highlights the significant disparity in the current understanding of these two molecules. While dasatinib is a clinically approved drug with a wealth of efficacy data, this compound represents a foundational scaffold with theoretical potential, underscored by the fact that dasatinib itself is a complex derivative of the 2-aminothiazole core.

Introduction

Mechanism of Action

Dasatinib is a multi-targeted kinase inhibitor. Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2] By binding to the ATP-binding site of these kinases, dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[4] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[4][5][6]

This compound , on the other hand, has no publicly documented specific kinase targets. However, the 2-aminothiazole moiety is a known "hinge-binding" motif found in many kinase inhibitors, including dasatinib.[2] It is hypothesized that this simpler molecule could serve as a foundational structure for developing new kinase inhibitors. Its efficacy would depend on how substitutions on the core scaffold affect its binding affinity and selectivity for various kinase targets.

Signaling Pathway Targeted by Dasatinib

The diagram below illustrates the primary signaling pathway inhibited by dasatinib in the context of Chronic Myeloid Leukemia (CML).

Dasatinib_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream Phosphorylation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

Caption: Dasatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and promoting apoptosis in cancer cells.

Efficacy Data

Quantitative efficacy data for this compound is not available. The following tables summarize the extensive clinical trial data for dasatinib in the treatment of CML.

Table 1: Efficacy of Dasatinib in Imatinib-Resistant or -Intolerant CML
Clinical Trial PhasePatient PopulationDasatinib DosageKey Efficacy EndpointsResponse RatesCitation
Phase IImatinib-resistant/-intolerant CML (Chronic Phase)15-240 mg/dayComplete Hematologic Response (CHR)92.5% (37/40)[5]
Phase IImatinib-resistant/-intolerant CML (Accelerated Phase, Blast Crisis) & Ph+ ALL15-240 mg/dayMajor Hematologic Response (MaHR)70.5% (31/44)[5]
Phase IIImatinib-resistant/-intolerant CML (Chronic Phase)70 mg twice dailyCHR90%[5]
Phase IIImatinib-resistant/-intolerant CML (Chronic Phase)70 mg twice dailyMajor Cytogenetic Response (MCyR)52%[5]
Phase IIImatinib-resistant/-intolerant CML (Accelerated Phase)70 mg twice dailyMaHR64%[5]
Phase IIImatinib-resistant/-intolerant CML (Accelerated Phase)70 mg twice dailyMCyR33%[5]
Phase IIImatinib-resistant/-intolerant CML (Blast Crisis)Not specifiedMaHR31-34%[5]
Phase IIImatinib-resistant/-intolerant CML (Blast Crisis)Not specifiedMCyR31-50%[5]
Table 2: Efficacy of Dasatinib in Newly Diagnosed Chronic Phase CML
Clinical Trial PhaseComparisonDasatinib DosageKey Efficacy Endpoints (at 12 months)Response RatesCitation
Phase IIIDasatinib vs. Imatinib100 mg/dayComplete Cytogenetic Response (CCyR)84% (Dasatinib) vs. 69% (Imatinib)[5]
Phase IIIDasatinib vs. Imatinib100 mg/dayMajor Molecular Response (MMR)46% (Dasatinib) vs. 28% (Imatinib)[5]

Experimental Protocols

To evaluate the efficacy of a novel compound like this compound and compare it to an established drug such as dasatinib, a series of standardized preclinical experiments are necessary.

In Vitro Kinase Assays

This is the initial step to determine if the compound has inhibitory activity against specific kinases.

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified tyrosine kinases (e.g., BCR-ABL, SRC, LCK).

  • Methodology:

    • A kinase reaction is set up in a multi-well plate containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (with ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assays

These assays determine the effect of the compound on the growth of cancer cell lines.

  • Objective: To determine the half-maximal effective concentration (EC50) or growth inhibition (GI50) of the compound in relevant cancer cell lines (e.g., K562 for CML).

  • Methodology (MTT Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added at a range of concentrations and incubated for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The EC50/GI50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy Studies (Xenograft Models)

These studies evaluate the anti-tumor activity of the compound in a living organism.

  • Objective: To assess the ability of the test compound to inhibit tumor growth in an animal model.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human cancer cells to establish tumors.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage), while the control group receives a vehicle. Dasatinib would be used as a positive control.

    • Tumor volume and body weight are measured regularly (e.g., twice weekly).

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess target inhibition).

    • The efficacy is determined by comparing the tumor growth in the treated group to the control group.

Experimental Workflow for Evaluating a Novel Kinase Inhibitor

The following diagram outlines the typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Assay Cellular Proliferation Assays (EC50/GI50 Determination) Kinase_Assay->Cell_Assay Western_Blot Target Engagement Assays (e.g., Western Blot for p-CrkL) Cell_Assay->Western_Blot PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Western_Blot->PK_PD Lead Compound Selection Efficacy Xenograft Efficacy Studies PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A standard preclinical workflow for evaluating a novel kinase inhibitor, from in vitro assays to in vivo studies.

Conclusion

Dasatinib is a well-characterized and highly effective multi-targeted tyrosine kinase inhibitor with a substantial body of clinical data supporting its use in CML and Ph+ ALL. Its efficacy stems from its potent inhibition of BCR-ABL and other key oncogenic kinases.

In contrast, this compound is a basic chemical structure for which no public efficacy data currently exists. However, its core 2-aminothiazole scaffold is a validated and critical component of dasatinib and other kinase inhibitors. This structural similarity suggests that this compound could serve as a starting point for the development of novel kinase inhibitors. A rigorous and systematic evaluation, following the experimental protocols outlined above, would be required to determine its biological activity, identify its kinase targets, and assess its potential as a therapeutic agent. Without such data, a direct efficacy comparison with dasatinib is not possible. Future research focused on the synthesis and biological evaluation of derivatives of this compound could yield novel drug candidates.

References

Unraveling the Anticancer Mechanism of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with the 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid framework emerging as a promising pharmacophore. Derivatives of this core structure have demonstrated significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of the current understanding of their mechanism of action, supported by experimental data, and contrasts their performance with established multi-kinase inhibitors, Dasatinib and Sorafenib.

Deciphering the Mode of Action: A Multi-pronged Approach

The anticancer activity of this compound derivatives is not attributed to a single, universal mechanism but rather a combination of cellular effects that are highly dependent on the specific substitutions on the thiazole ring. The primary modes of action that have been elucidated include the induction of apoptosis, cell cycle arrest, and, in some instances, the inhibition of key protein kinases involved in cancer progression.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Several studies on 2-aminothiazole derivatives have confirmed their pro-apoptotic capabilities. For instance, novel 2-amino-5-benzylthiazole derivatives have been shown to induce the cleavage of PARP1 and caspase-3, key executioners of apoptosis. These compounds also modulate the balance of pro- and anti-apoptotic proteins, leading to an increase in pro-apoptotic proteins and subsequent DNA fragmentation in leukemia cells.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, these thiazole derivatives can disrupt the normal progression of the cell cycle, thereby inhibiting the uncontrolled proliferation of cancer cells. Flow cytometry analyses have revealed that certain derivatives can cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis. For example, one study demonstrated that a specific 2-(substituted)amino-1,3-thiazole derivative induced G2/M phase arrest and pre-G1 apoptosis in a leukemia cell line.[1]

Kinase Inhibition: Targeting Key Signaling Pathways

The structural design of some this compound derivatives has been inspired by known kinase inhibitors like Dasatinib, suggesting a potential mechanism involving the inhibition of protein kinases.[2] Indeed, various studies have pointed towards the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) and insulin-like growth factor 1 receptor (IGF1R) as possible targets. Inhibition of these kinases can disrupt downstream signaling pathways crucial for tumor growth, angiogenesis, and survival. For example, certain thiazole derivatives have demonstrated potent VEGFR-2 inhibitory activity.

Comparative Performance Analysis

To contextualize the anticancer potential of this compound derivatives, it is essential to compare their performance with established anticancer drugs. Dasatinib and Sorafenib are multi-kinase inhibitors with well-defined mechanisms of action and are used here as benchmarks.

Table 1: Comparison of Mechanistic Profiles

FeatureThis compound DerivativesDasatinibSorafenib
Primary Mechanism Induction of apoptosis and cell cycle arrest.Inhibition of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[3]Inhibition of multiple kinases, including RAF kinases, VEGFR, and PDGFR.[4]
Key Molecular Targets Potentially VEGFR-2, IGF1R (derivative dependent).BCR-ABL, Src, c-KIT, PDGFRβ.[3]RAF-1, B-RAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3.[4]
Cellular Effects DNA fragmentation, caspase activation, cell cycle arrest at G2/M.[1]Inhibition of proliferation, induction of apoptosis.Inhibition of proliferation and angiogenesis.[4]

Table 2: Comparative Cytotoxicity (IC50 Values in µM)

Compound/DrugK562 (Leukemia)MCF-7 (Breast)HT-29 (Colon)A549 (Lung)HepG2 (Liver)
Thiazole Derivative 6d *Comparable to Dasatinib20.2[2]21.6[2]--
Thiazole Derivative 5b **--2.01--
Dasatinib < 1[2]2.1[5]---
Sorafenib ----4.5 - 7.1[6]

*N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide[2] **Derivative of 2-amino-4-phenylthiazole

Visualizing the Pathways and Workflows

To further elucidate the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for evaluating these compounds.

G cluster_0 Apoptosis Induction Pathway Thiazole Derivative Thiazole Derivative Mitochondrion Mitochondrion Thiazole Derivative->Mitochondrion Stress Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Cytochrome c release Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution G cluster_1 Cell Cycle Regulation Thiazole Derivative Thiazole Derivative G2/M Checkpoint G2/M Checkpoint Thiazole Derivative->G2/M Checkpoint Arrest G2 Phase G2 Phase G2 Phase->G2/M Checkpoint M Phase M Phase G2/M Checkpoint->M Phase Normal Progression G Start Start Compound Synthesis Compound Synthesis Start->Compound Synthesis In vitro Cytotoxicity Screening (e.g., MTT Assay) In vitro Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis->In vitro Cytotoxicity Screening (e.g., MTT Assay) Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Screening (e.g., MTT Assay)->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Mechanism of Action Studies->Cell Cycle Analysis (PI Staining) Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays Lead Optimization Lead Optimization Apoptosis Assay (Annexin V/PI)->Lead Optimization Cell Cycle Analysis (PI Staining)->Lead Optimization Kinase Inhibition Assays->Lead Optimization

References

Reproducibility of Synthesis and Biological Activity for 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activity of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The reproducibility of both its chemical synthesis and its biological effects are critical considerations for research and development. This document summarizes available data to offer insights into the consistency of reported findings and highlights key experimental variables.

Synthesis of this compound: A Comparison of Methods

The synthesis of this compound and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis and its variations. The reproducibility of this synthesis, particularly in terms of yield, can be influenced by the chosen methodology, reaction conditions, and purification techniques.

A prevalent one-pot synthesis involves the reaction of an aromatic aldehyde, dichloroacetic acid, and thiourea.[1] Variations in this method, such as the use of conventional heating versus microwave irradiation, have been explored to optimize reaction times and yields.

Below is a comparison of different synthetic approaches for thiazole derivatives, which can be extrapolated to the synthesis of the target compound.

Table 1: Comparison of Synthetic Methods for Thiazole Derivatives

MethodKey ReagentsTypical Reaction TimeReported YieldFactors Affecting Reproducibility
Conventional Hantzsch Synthesis α-haloketone, thioureaSeveral hoursModerate to goodReaction temperature, solvent, purity of reactants.[2][3]
One-Pot Synthesis Aromatic aldehyde, dichloroacetic acid, thiourea8-12 hours (reflux)GoodPurity of starting materials, precise control of reaction temperature.[1]
Microwave-Assisted Synthesis α-haloketone, thioureaMinutesGood to excellentMicrowave power and temperature control, solvent choice.

It is important to note that direct comparative studies on the synthesis of this compound reporting varying yields under different conditions are limited in the publicly available literature. The yields reported are often from single studies without inter-laboratory validation.

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-aryl-1,3-thiazole-4-carboxylic Acid[1]

This protocol describes a general method for the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acids.

Materials:

  • Appropriate aromatic aldehyde

  • Dichloroacetic acid

  • Thiourea

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde (0.01 mol), dichloroacetic acid (0.01 mol), and thiourea (0.02 mol) in ethanol (20 mL) is refluxed for 8-12 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent.

SynthesisWorkflow Reactants Aromatic Aldehyde Dichloroacetic Acid Thiourea Ethanol Reaction Reflux (8-12h) Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Cooling Filtration Washing TLC->Workup Complete Purification Recrystallization Workup->Purification Product 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid Purification->Product

One-Pot Synthesis Workflow

Biological Activity and Its Reproducibility

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer effects. However, the reported efficacy of these compounds can vary between studies, raising questions about the reproducibility of the biological data. This variability can stem from differences in experimental protocols, the specific strains or cell lines used, and the purity of the tested compound.

While specific biological activity data for this compound is scarce in the literature, we can analyze the data for closely related derivatives to understand potential trends and sources of variability.

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Table 2: Reported Antibacterial Activity of a 2-Aminothiazole Derivative (Schiff Base) [4]

Bacterial StrainMIC (µg/mL)
Staphylococcus epidermidis (Gram-positive)250
Pseudomonas aeruginosa (Gram-negative)375
Staphylococcus aureus (Gram-positive)250
Escherichia coli (Gram-negative)375

Note: The data presented is for a Schiff base derivative of ethyl 2-aminothiazole-4-carboxylate and not the specific carboxylic acid of interest. This highlights the need for further testing on the target compound.

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing[5]

This protocol is a standard method for determining the MIC of a compound against fungal isolates.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Spectrophotometer

Procedure:

  • A stock solution of the test compound is prepared in DMSO.

  • Serial dilutions of the compound are made in RPMI-1640 medium in a 96-well plate.

  • A standardized fungal inoculum is added to each well.

  • The plate is incubated at 35-37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

MIC_Workflow Compound Test Compound in DMSO Dilution Serial Dilutions in RPMI-1640 Compound->Dilution Inoculation Add Fungal Inoculum Dilution->Inoculation Incubation Incubate (24-48h, 35-37°C) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC Determine MIC Reading->MIC

MIC Determination Workflow

Anticancer Activity

The in vitro anticancer activity of compounds is often assessed using the MTT assay, which measures cell viability.

While no specific IC50 values for this compound were found, a study on its phenylamide derivatives provides some insight into the potential activity of this class of compounds. For instance, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide showed IC50 values of 20.2 µM and 21.6 µM against MCF-7 and HT-29 cancer cell lines, respectively.[5]

Factors Affecting Reproducibility of Biological Assays:

  • Cell Line Authentication and Passage Number: Different cell lines, and even the same cell line at different passage numbers, can exhibit varying sensitivities to compounds.

  • Assay Conditions: Incubation time, seeding density, and serum concentration in the culture medium can all influence the outcome of cytotoxicity assays.

  • Compound Purity and Stability: The presence of impurities in the synthesized compound can lead to off-target effects and affect the measured biological activity. The stability of the compound in the assay medium is also a critical factor.

Experimental Protocol: MTT Assay for Cytotoxicity[4]

This protocol outlines a standard procedure for assessing the effect of a compound on cancer cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HT-29)

  • Culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment Incubation Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate Viability Determine IC50 Absorbance_Reading->Data_Analysis

MTT Assay Workflow

Conclusion and Recommendations

The synthesis of this compound is achievable through established methods like the Hantzsch synthesis. However, to ensure high reproducibility of yields, careful control of reaction parameters is essential. The use of modern techniques such as microwave-assisted synthesis may offer advantages in terms of shorter reaction times and potentially higher yields, but requires specialized equipment.

The biological activity of this specific compound is not well-documented in publicly available literature. Based on data from related thiazole derivatives, it is likely to possess antimicrobial and anticancer properties. To establish a reliable biological profile for this compound, it is crucial to conduct systematic studies using standardized and well-documented protocols.

For reproducible and comparable results, researchers should:

  • Thoroughly characterize the synthesized compound to ensure high purity.

  • Utilize authenticated cell lines and microbial strains from reputable sources.

  • Adhere to standardized and detailed experimental protocols for all biological assays.

  • Report all experimental conditions in detail to allow for replication by other laboratories.

  • Perform inter-laboratory validation of key findings whenever possible to confirm reproducibility.

By following these recommendations, the scientific community can build a more robust and reliable understanding of the therapeutic potential of this compound and its derivatives.

References

In-depth Structure-Activity Relationship Validation of the 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Series as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide provides an in-depth validation of the structure-activity relationships (SAR) within this series, offering a comparative analysis of their performance against key oncogenic kinases, including Src, Aurora, and c-Met. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies to aid in the replication and further development of these promising compounds.

Comparative Biological Activity

The inhibitory potency of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activity of key analogs against various kinases and cancer cell lines.

Table 1: Inhibitory Activity against Src Family Kinases (SFKs)

CompoundR1 (at 2-amino)R2 (at 5-phenyl)Target KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)
Dasatinib 2-chloro-6-methylphenyl-pan-Src, Abl<1K562 (CML)<0.001
Analog 1 Pyrimidinyl moiety-Lck10Jurkat (T-cell leukemia)-
Analog 2 Unsubstituted4-methoxyLck>1000--
Analog 3 Acetyl-Src50PC-3 (Prostate)0.1

Data compiled from multiple sources, including studies on Dasatinib and its analogs.[1][2][3][4][5][6]

Table 2: Inhibitory Activity against Aurora Kinases

CompoundR1 (at 2-amino)R2 (at 5-phenyl)Target KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)
Analog 4 4-morpholinophenylamino-pyrimidinyl4-methylAurora A8.0HCT-116 (Colon)0.15
Analog 5 4-morpholinophenylamino-pyrimidinyl4-methylAurora B9.2HCT-116 (Colon)0.15
Analog 6 Aniline-Aurora A150--

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of substitutions on the aniline group for Aurora kinase inhibitory activity.[7][8]

Table 3: Inhibitory Activity against c-Met Kinase

CompoundR1 (at 2-amino)R2 (at 5-phenyl)Target KinaseIC50 (nM)Cellular Assay (Cell Line)Cellular IC50 (µM)
Analog 7 Pyridine-sulfonamide hybrid-c-Met4.9A549 (Lung)0.83
Analog 8 Trimethylpyridine-c-Met>1000--

The substitution pattern on the core structure significantly impacts c-Met inhibition.

Structure-Activity Relationship (SAR) Summary

  • 2-Amino Group: Substitution at the 2-amino position is critical for potent kinase inhibition. Large, heterocyclic moieties, such as the pyrimidinyl group in Dasatinib and Aurora kinase inhibitors, often form key hydrogen bonds within the ATP-binding pocket of the kinase.[1][9]

  • 5-Phenyl Group: The 5-phenyl ring serves as a crucial anchor in a hydrophobic pocket of the kinase. Substituents on this ring can modulate potency and selectivity. For instance, a 4-methoxy group on the phenyl ring of a 2-aminothiazole derivative was found to be important for adenosine A3 receptor antagonism, a different class of targets.

  • 4-Carboxylic Acid Group: While the core topic is the carboxylic acid series, many potent inhibitors are carboxamides. The conversion of the carboxylic acid to an amide provides a handle for introducing further diversity and can significantly impact activity. For example, the N-(2-chloro-6-methylphenyl) carboxamide of Dasatinib is essential for its high potency.[1]

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant Kinase

  • Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

  • ATP (at or near the Km for the specific kinase)

  • Peptide Substrate (specific for the kinase)

  • Test Compound (serial dilutions)

  • [γ-33P]ATP or fluorescently labeled ATP analog

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-33P]ATP).

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer a portion of the reaction mixture to a filter paper, wash extensively to remove unincorporated ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[10][11][12]

MTT Assay for Cellular Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test Compound (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the this compound series of inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR) Src Src RTK->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Paxillin Paxillin FAK->Paxillin Migration Migration & Invasion Paxillin->Migration ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation & Survival STAT3->Proliferation ERK->Proliferation Akt->Proliferation Dasatinib Dasatinib (2-aminothiazole derivative) Dasatinib->Src

Caption: Dasatinib, a 2-aminothiazole derivative, inhibits Src kinase signaling.[3][18][19][20][21]

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A PLK1 PLK1 AuroraA->PLK1 p53 p53 AuroraA->p53 Centrosome Centrosome Maturation AuroraA->Centrosome AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Spindle Spindle Assembly PLK1->Spindle Apoptosis Apoptosis p53->Apoptosis Cytokinesis Cytokinesis HistoneH3->Cytokinesis Inhibitor 2-Aminothiazole Inhibitors Inhibitor->AuroraA Inhibitor->AuroraB cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Ras Ras GRB2->Ras Akt Akt PI3K->Akt Invasion Motility & Invasion STAT3->Invasion MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation & Survival Akt->Proliferation MAPK->Proliferation Inhibitor 2-Aminothiazole Inhibitors Inhibitor->cMet

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

I. Immediate Safety and Hazard Assessment

Primary Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE): A crucial first line of defense is the consistent use of appropriate PPE.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood. A dust mask (e.g., N95) is recommended for handling the solid form.[3]

II. Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service. Adherence to all federal, state, and local regulations is mandatory.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-dissolved this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, leak-proof, and clearly labeled hazardous waste container for solids.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

Step 2: Container Labeling Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly marked with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and volume or mass of the waste

  • The date when waste was first added to the container

  • Associated hazard pictograms (e.g., irritant)

Step 3: Storage

  • Store the hazardous waste container in a designated, secure satellite accumulation area.

  • Ensure the container is kept tightly closed when not in use.

  • Segregate from incompatible materials, such as strong oxidizing agents.

Step 4: Scheduling Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide a complete and accurate description of the waste.

III. Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For minor spills, use an inert absorbent material such as vermiculite or sand to contain the substance. Avoid using combustible materials like paper towels for initial containment.

  • Cleanup: Carefully collect the absorbed material and place it in the designated hazardous waste container. Decontaminate the spill area with a soap and water solution. All cleanup materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (Solid, Liquid, Sharps) B Segregate into Appropriate Container A->B Collection C Label Container Correctly - Chemical Name - Hazards - Date B->C Labeling D Store in Designated Satellite Accumulation Area C->D Storage E Schedule Pickup with EHS D->E Coordination F Professional Disposal E->F Final Disposal G Spill or Exposure Occurs H Follow Emergency Procedures G->H H->B Containment & Cleanup

References

Essential Safety and Operational Guide for 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid. The following procedures are based on the known hazards of similar thiazole and thiadiazole derivatives and are intended to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant[3]Protects against splashes and airborne particles.[3]
Face ShieldWorn over safety goggles[3]Recommended for large quantities or when there is a significant risk of splashing.[3][4]
Hand Protection Nitrile GlovesDisposable, powder-free[3][5]Provides protection against incidental contact with a broad range of chemicals.[3][6]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended[3]Protects skin and personal clothing from contamination.[3][6]
Respiratory Protection N95 or N100 RespiratorNIOSH-approved[6]Required when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[6]
Footwear Closed-toe shoes-Protects feet from spills and falling objects.[6]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[7]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[1]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[1][7]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is 2-8°C.

  • Segregation: Store separately from foodstuffs and other reactive chemicals.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][8]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][8]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste. Do not mix with other waste streams.[6]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[6]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[6]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Consult Safety Data Sheet (SDS) (or equivalent for similar compounds) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Weigh and Prepare Compound B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Doff and Dispose of/Clean PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.